Irucalantide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1631160-47-8 |
|---|---|
Molecular Formula |
C76H106N20O18S3 |
Molecular Weight |
1684.0 g/mol |
IUPAC Name |
2-[(7R,10S,13S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45R)-7-acetamido-36-(3-amino-3-oxopropyl)-13-benzyl-24-(4-carbamimidamidobutyl)-45-carbamoyl-10-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-30-methyl-42-(2-methylpropyl)-8,11,14,19,22,25,28,34,37,40,43-undecaoxo-5,47,52-trithia-9,12,15,20,23,26,29,32,35,38,41,44-dodecazatetracyclo[25.23.3.13,49.015,18]tetrapentaconta-1,3(54),49-trien-39-yl]acetic acid |
InChI |
InChI=1S/C76H106N20O18S3/c1-40(2)22-53-68(107)94-58(64(78)103)36-115-33-45-23-46-25-47(24-45)35-117-38-60(72(111)85-41(3)30-83-52(28-48-31-81-39-84-48)67(106)88-51(17-18-62(77)100)66(105)90-55(29-63(101)102)70(109)89-53)95-65(104)50(12-8-9-20-82-76(79)80)87-69(108)54(26-44-13-15-49(99)16-14-44)91-74(113)61-19-21-96(61)75(114)56(27-43-10-6-5-7-11-43)92-71(110)57(32-97)93-73(112)59(37-116-34-46)86-42(4)98/h5-7,10-11,13-16,23-25,31,39-41,50-61,83,97,99H,8-9,12,17-22,26-30,32-38H2,1-4H3,(H2,77,100)(H2,78,103)(H,81,84)(H,85,111)(H,86,98)(H,87,108)(H,88,106)(H,89,109)(H,90,105)(H,91,113)(H,92,110)(H,93,112)(H,94,107)(H,95,104)(H,101,102)(H4,79,80,82)/t41-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
InChI Key |
LTTOZAFALSJSEY-GEIPQBTESA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC2=CC3=CC(=C2)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7 |
Canonical SMILES |
CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC2=CC3=CC(=C2)CSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC4C(=O)NC(C(=O)NC(C(=O)NC(CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7 |
Origin of Product |
United States |
Foundational & Exploratory
Irucalantide: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irucalantide, also known as Lanadelumab and DX-2930, is a fully human monoclonal antibody that acts as a potent and highly specific inhibitor of plasma kallikrein.[1][2] Developed for the prophylactic treatment of Hereditary Angioedema (HAE), this compound's mechanism of action is centered on the direct modulation of the kallikrein-kinin system. By selectively binding to and inhibiting active plasma kallikrein, this compound effectively prevents the proteolytic cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator responsible for the localized swelling, inflammation, and pain characteristic of HAE attacks.[1][3] This document provides a comprehensive overview of the molecular interactions, signaling pathways, quantitative pharmacological data, and key experimental methodologies related to the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of Plasma Kallikrein
This compound operates as a competitive inhibitor of plasma kallikrein.[3] Its mode of action involves binding with high affinity to the active site of plasma kallikrein, thereby physically occluding the enzyme's proteolytic function.[1][2][3] This direct inhibition prevents plasma kallikrein from cleaving its natural substrate, HMWK. The cleavage of HMWK is the critical step in the generation of bradykinin, a key mediator of increased vascular permeability, vasodilation, and smooth muscle contraction that leads to the clinical manifestations of angioedema.[3]
A key characteristic of this compound is its high specificity for the active form of plasma kallikrein over its zymogen, prekallikrein, and other related serine proteases.[2][3] This specificity minimizes off-target effects and contributes to its favorable safety profile.
The Kallikrein-Kinin System and Hereditary Angioedema
Hereditary Angioedema is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is the primary endogenous regulator of plasma kallikrein activity. In its absence, the activation of the kallikrein-kinin system goes largely unchecked, leading to excessive production of bradykinin and subsequent angioedema attacks. This compound provides a targeted therapeutic intervention by directly inhibiting the dysregulated plasma kallikrein.
Quantitative Pharmacological Data
The potency and pharmacokinetic profile of this compound have been characterized in preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Plasma Kallikrein by this compound (DX-2930)
| Parameter | Value | Description |
| Inhibition Constant (Ki) | 120 ± 5 pM (0.120 ± 0.005 nM) | A measure of the binding affinity of this compound to active plasma kallikrein. A lower Ki value indicates a higher binding affinity. |
Data sourced from in vitro enzyme inhibition assays.[3]
Table 2: Pharmacokinetic Parameters of this compound (DX-2930) in Healthy Subjects Following a Single Subcutaneous Administration
| Dose (mg/kg) | Mean Maximum Plasma Concentration (Cmax) (µg/mL) | Mean Elimination Half-Life (t1/2) (days) |
| 0.1 | 0.6 | 20.6 |
| 0.3 | 1.4 | 16.8 |
| 1.0 | 5.6 | 17.6 |
| 3.0 | 14.5 | 21.2 |
Data from a Phase 1, single-center, double-blinded study in healthy subjects.[4] An additional pharmacokinetic analysis indicated a terminal half-life of approximately 14.8 days.[5]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro and ex vivo assays. The methodologies for these key experiments are detailed below.
Steady-State Enzyme Inhibition Assay for Ki Determination
This assay quantifies the inhibitory potency of this compound against purified human plasma kallikrein.
-
Materials:
-
Purified human plasma kallikrein (pKal)
-
This compound (DX-2930)
-
Fluorogenic substrate: H-Pro-Phe-Arg-AMC
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.[3]
-
-
Protocol:
-
Plasma kallikrein (nominal concentration of 1 nM) is incubated with varying concentrations of this compound (up to 10 nM in a 1.5-fold serial dilution) for 1 hour at 30°C in a 96-well plate.[3]
-
The enzymatic reaction is initiated by the addition of the H-Pro-Phe-Arg-AMC substrate.[3]
-
The rate of substrate cleavage is monitored by measuring the fluorescence of the released AMC (7-amino-4-methylcoumarin) group.
-
The apparent inhibition constant (Kiapp) is determined at different substrate concentrations.
-
The true inhibition constant (Ki) is calculated from the Kiapp values, confirming a competitive inhibition mechanism by the linear increase of Kiapp with increasing substrate concentration.[3]
-
ELISA for Measurement of pKal-mediated Bradykinin Formation
This enzyme-linked immunosorbent assay measures the ability of this compound to block the generation of bradykinin from its precursor, HMWK.
-
Materials:
-
Human plasma kallikrein (pKal)
-
This compound (DX-2930)
-
High-molecular-weight kininogen (HMWK)
-
10 kDa molecular mass cutoff filter plate
-
Commercial anti-bradykinin ELISA kit
-
-
Protocol:
-
Human plasma kallikrein (0.15 nM) is incubated with varying concentrations of this compound for 1 hour at 30°C.[3]
-
HMWK is added to a final concentration of 20 nM, and the reaction proceeds for 10 minutes at 30°C.[3]
-
The reaction mixture is applied to a 10 kDa molecular mass cutoff filter plate and centrifuged to separate the newly formed bradykinin from unreacted HMWK.[3]
-
The filtrate containing bradykinin is then analyzed using a commercial anti-bradykinin ELISA according to the manufacturer's instructions.[3]
-
Ex Vivo Kallikrein-Kinin System (KKS) Activation Assay
This assay assesses the inhibitory activity of this compound in a more physiologically relevant environment using human plasma.
-
Materials:
-
Serially diluted this compound
-
Pooled human sodium citrate plasma
-
Human Factor XIIa (FXIIa) solution
-
-
Protocol:
-
A small volume (2.5 µL) of serially diluted this compound is dispensed into 96-well plates.[6]
-
Human sodium citrate plasma (45 µL) is added to each well and incubated for 5 minutes at room temperature.[6]
-
The kallikrein-kinin system is activated by adding 2.5 µL of 100 nM human FXIIa solution.[6]
-
The plate is incubated in a 37°C water bath for 30 minutes.[6]
-
The level of KKS activation is then determined by measuring a biomarker such as cleaved HMWK (cHK) using a specific ELISA.
-
Visualizations of Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action in the Kallikrein-Kinin System
Diagram 2: Experimental Workflow for Ki Determination
Diagram 3: Logical Relationship in HAE Pathophysiology and Treatment
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study investigating DX-2930 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics, and Exposure‐Response of Lanadelumab for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Irucalantide: A Technical Guide to a Potent Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irucalantide is an investigational synthetic peptide designed as a potent and specific inhibitor of plasma kallikrein, a key enzyme in the pathophysiology of hereditary angioedema (HAE). By blocking the activity of kallikrein, this compound aims to prevent the excessive production of bradykinin, a potent vasodilator that mediates the localized swelling, inflammation, and pain characteristic of HAE attacks. This document provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for assessing its inhibitory activity, and a summary of representative clinical data for a kallikrein inhibitor in the treatment of HAE.
Introduction to Hereditary Angioedema and the Role of Kallikrein
Hereditary angioedema is a rare, autosomal dominant disorder characterized by recurrent, unpredictable episodes of severe swelling affecting various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] These episodes, known as angioedema attacks, can be debilitating and, in the case of laryngeal edema, life-threatening.[1]
The underlying cause of HAE is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial regulator of several proteolytic cascades, including the contact system.[2] A key component of the contact system is plasma kallikrein. In individuals with HAE, the lack of functional C1-INH leads to uncontrolled activation of plasma kallikrein.[2] Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[3] Bradykinin, a potent vasodilator, binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and the subsequent leakage of fluid into the surrounding tissues, resulting in the clinical manifestations of an HAE attack.[2]
Mechanism of Action of this compound
This compound is a synthetic peptide that acts as a specific and potent inhibitor of plasma kallikrein.[4] Its mechanism of action is centered on directly binding to the active site of plasma kallikrein, thereby preventing its enzymatic activity.[5] By inhibiting plasma kallikrein, this compound effectively blocks the cleavage of HMWK and the subsequent overproduction of bradykinin.[3] This targeted inhibition of the kallikrein-kinin pathway is designed to prevent or mitigate the symptoms of HAE attacks.
Signaling Pathway of Bradykinin Production and this compound Inhibition
Caption: Kallikrein-Bradykinin pathway in HAE and the inhibitory action of this compound.
Quantitative Data
While specific quantitative data for this compound is not yet widely published, the following tables present representative data for a subcutaneously administered plasma kallikrein inhibitor, ecallantide, used in the treatment of HAE. This data provides a benchmark for the expected pharmacological profile of a compound in this class.
Table 1: Representative Inhibitory Activity of a Kallikrein Inhibitor
| Parameter | Value | Reference |
| Target | Plasma Kallikrein | [4] |
| IC50 | Data not available for this compound | |
| Ki | Data not available for this compound |
Table 2: Representative Pharmacokinetic Parameters of a Subcutaneous Kallikrein Inhibitor (Ecallantide)
| Parameter | Value | Reference |
| Bioavailability | ~90% | [6] |
| Time to Peak Concentration (Tmax) | 2 - 3 hours | [6] |
| Elimination Half-life (t1/2) | ~2 hours | [6] |
| Apparent Volume of Distribution (Vd/F) | 27.5 L | [6] |
| Apparent Clearance (CL/F) | 9.1 L/h | [6] |
Table 3: Representative Efficacy Data from Phase III Clinical Trials of a Kallikrein Inhibitor (Ecallantide) in Acute HAE Attacks
| Endpoint | Ecallantide (30 mg SC) | Placebo | p-value | Reference |
| Change in Mean Symptom Complex Severity (MSCS) at 4 hours | -1.04 to -1.36 | Variable | <0.05 | |
| Treatment Outcome Score (TOS) at 4 hours | 56.2 to 79.8 | Variable | <0.05 | |
| Median Time to Onset of Sustained Improvement (minutes) | 59 to 113 | Variable | <0.05 |
Table 4: Representative Safety Profile from Clinical Trials of a Kallikrein Inhibitor (Ecallantide)
| Adverse Event | Frequency | Reference |
| Injection site reactions (pain, erythema, pruritus) | Common | [1] |
| Headache | Common | [1] |
| Nausea | Common | [1] |
| Fatigue | Common | [1] |
| Hypersensitivity reactions (including anaphylaxis) | 5.4% (potential) |
Experimental Protocols
The following protocols describe standard assays used to characterize the inhibitory activity of compounds like this compound against plasma kallikrein.
Fluorogenic Plasma Kallikrein Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)
-
This compound (or test inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well black microplate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the serially diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (Assay Buffer with solvent) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence over time in kinetic mode.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Kallikrein Inhibition Assay
Caption: A typical workflow for determining the IC50 of a kallikrein inhibitor.
Conclusion
This compound represents a targeted therapeutic approach for the management of hereditary angioedema by specifically inhibiting plasma kallikrein. The data from related compounds in the same class demonstrate that this mechanism of action can lead to a significant reduction in the frequency and severity of HAE attacks, with a generally manageable safety profile. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel kallikrein inhibitors.
References
- 1. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Population pharmacokinetics of exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Irucalantide (Ecallantide) for Hereditary Angioedema Research
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable episodes of severe swelling in various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1][2] These attacks can be debilitating and, in the case of laryngeal edema, life-threatening.[2] The majority of HAE cases are caused by a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH) protein.[3][4] This deficiency leads to dysregulation of the plasma contact system, resulting in the overproduction of the vasoactive peptide bradykinin, the key mediator of angioedema in HAE.[3][4]
Irucalantide (also known as Ecallantide or DX-88) is a potent and specific inhibitor of plasma kallikrein, a critical enzyme in the bradykinin-forming cascade.[5][6] Developed through phage display technology and synthesized by the yeast Pichia pastoris, this compound is a 60-amino acid recombinant protein that offers a targeted therapeutic approach for acute HAE attacks.[5] By directly inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby mitigating the increases in vascular permeability that cause angioedema.[5][7] This document provides a detailed technical overview of this compound, summarizing its mechanism of action, clinical trial data, and key experimental protocols for professionals in the field of drug development and HAE research.
Mechanism of Action
The pathophysiology of HAE is rooted in the uncontrolled activation of the contact system.[5] In individuals with deficient or dysfunctional C1-INH, Factor XIIa initiates a proteolytic cascade, converting prekallikrein into active plasma kallikrein.[4][5] Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[6] Bradykinin subsequently binds to its B2 receptors on endothelial cells, triggering signaling pathways that increase vascular permeability and lead to the extravasation of fluid into tissues, manifesting as angioedema.[1][4][5]
This compound exerts its therapeutic effect by acting as a direct, specific, and reversible inhibitor of plasma kallikrein.[6] It binds to the active site of kallikrein, preventing it from cleaving HMWK.[5] This targeted inhibition effectively halts the excessive production of bradykinin, addressing the primary driver of HAE symptoms.[6][7]
Caption: this compound's mechanism of action in the HAE bradykinin pathway.
Clinical Efficacy Data
The efficacy of this compound for the treatment of acute HAE attacks has been established in several key clinical trials, collectively known as the EDEMA (Evaluation of DX-88’s Effect in Mitigating Angioedema) studies.[7] These trials consistently demonstrated that this compound provides significant and rapid symptom relief compared to placebo.[3]
| Efficacy Endpoint | Study | Result | Citation |
| Change in Mean Symptom Complex Severity (MSCS) Score at 4 hours | DX-88/19 (Open-label) | Mean change ranged from -1.04 to -1.36 across 13 treatment episodes. | [2] |
| Treatment Outcome Score (TOS) at 4 hours | DX-88/19 (Open-label) | Mean scores ranged from 56.2 to 79.8 across 13 treatment episodes. | [2] |
| Median Time to Onset of Sustained Improvement | DX-88/19 (Open-label) | Ranged from 59 to 113 minutes. | [2] |
| Patient-Reported Significant Improvement at 4 hours | EDEMA Phase III | 72.5% (29/40) for this compound vs. 25.0% (2/8) for Placebo (p=0.0169). | [6] |
Safety and Tolerability Profile
This compound has a generally favorable safety profile.[7] The most commonly reported adverse events in clinical trials were mild to moderate and included injection site reactions, headache, and gastrointestinal effects.[7] The most significant safety concern is the risk of hypersensitivity reactions, including anaphylaxis, which necessitates administration by a healthcare professional.[2][3][6] A Risk Evaluation and Mitigation Strategy (REMS) program was approved by the FDA to ensure its safe use.[7]
| Adverse Event Profile | Study | Incidence/Observation | Citation |
| Potential Hypersensitivity Reactions | DX-88/19 (Open-label) | 8 of 147 patients (5.4%) reported potential reactions. | [2] |
| Anaphylaxis | DX-88/19 (Open-label) | 6 of 147 patients (4.1%) met the criteria for anaphylaxis. | [2] |
| Common Adverse Events | Phase III Trials | Injection site reactions, headache, gastrointestinal effects (nausea, diarrhea). | [7] |
| Anti-drug Antibodies | General | Possible development of anti-ecallantide antibodies has been noted. | [7] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a drug's dose-response relationship.[8][9] Initial Phase I studies of this compound involved dose-ranging intravenous infusions.[6] However, detailed PK parameters such as half-life, Cmax, and AUC from pivotal trials are not extensively detailed in the provided literature. The primary pharmacodynamic effect is the rapid and specific inhibition of plasma kallikrein, which reduces the generation of bradykinin and alleviates angioedema symptoms.[6] No direct exposure-response relationships have been formally established between this compound levels and components of the kallikrein-kinin system.[6]
| Pharmacokinetic Parameter | Value | Citation |
| Route of Administration | Subcutaneous Injection | [2][7] |
| Standard Dose (Acute Attack) | 30 mg (administered as three 10 mg injections) | [2][7] |
| Half-life, Cmax, AUC | Data not available in the reviewed sources. |
Key Experimental Protocols
The clinical development of this compound was supported by robustly designed trials to assess its efficacy and safety for acute HAE attacks.
EDEMA Phase III Trials (e.g., EDEMA3, EDEMA4)
-
Objective: To evaluate the efficacy and safety of a single 30 mg subcutaneous dose of this compound compared to placebo for the treatment of acute HAE attacks.[6][7]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.[3][6]
-
Patient Population: Patients aged 10 years and older with a confirmed diagnosis of HAE Type I or II, presenting for treatment within 8 hours of recognizing a moderate to severe attack.[6][10]
-
Intervention: A total dose of 30 mg of this compound administered as three separate 10 mg (1 mL) subcutaneous injections or a matching placebo.[7]
-
Primary Efficacy Endpoints:
-
Treatment Outcome Score (TOS): A patient-reported outcome measure assessing the change in overall symptom severity at 4 hours post-dose.[6]
-
Mean Symptom Complex Severity (MSCS) Score: A measure where patients rate the severity of symptoms at up to three anatomical locations. The primary endpoint was the change from baseline at 4 hours.[6]
-
-
Safety Assessment: Monitoring of adverse events, with a particular focus on hypersensitivity reactions, vital signs, and laboratory parameters.[2]
DX-88/19 Open-Label Continuation Study
-
Objective: To evaluate the long-term safety and efficacy of this compound for the treatment of multiple, recurrent HAE attacks.[2]
-
Study Design: An open-label, multicenter continuation study.[2]
-
Patient Population: 147 patients who had previously participated in this compound trials.[2]
-
Intervention: 30 mg of subcutaneous this compound administered for each acute HAE attack, with no limit on the number of treated episodes.[2]
-
Endpoints: The primary endpoint was the change in MSCS score at 4 hours. Secondary endpoints included TOS at 4 and 24 hours and time to response. Safety was assessed by monitoring adverse events over multiple treatment episodes.[2]
Caption: Workflow of a typical randomized controlled trial for acute HAE treatment.
Conclusion
This compound is a targeted, effective therapy for the on-demand treatment of acute attacks of Hereditary Angioedema.[2][3] Its mechanism as a plasma kallikrein inhibitor directly addresses the overproduction of bradykinin, the central mediator of swelling in HAE.[5][7] Clinical trials have robustly demonstrated its ability to provide rapid and significant symptom relief across all HAE attack locations.[3][7] While the risk of hypersensitivity requires administration in a healthcare setting, its overall safety and efficacy profile establishes this compound as a critical tool in the management of this rare and potentially life-threatening disease.[2][3] Further research could focus on long-term immunogenicity and the development of formulations or delivery methods to enhance patient convenience and mitigate hypersensitivity risks.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of acute attacks of hereditary angioedema: role of ecallantide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecallantide is a novel treatment for attacks of hereditary angioedema due to C1 inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecallantide for treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The integration of pharmacokinetics and pharmacodynamics: understanding dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated pharmacokinetics and pharmacodynamics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety Study of DX-88 to Treat Acute Attacks of Hereditary Angioedema (HAE) | Clinical Research Trial Listing [centerwatch.com]
Investigating the Therapeutic Potential of Irucalantide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irucalantide is an investigational bicyclic peptide that acts as a potent and selective inhibitor of plasma kallikrein. By targeting this key enzyme in the kallikrein-kinin system, this compound offers a promising therapeutic strategy for diseases mediated by excessive bradykinin production, such as diabetic macular edema (DME). This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and potential clinical applications of this compound and closely related bicyclic peptide inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: The Kallikrein-Kinin System and Disease
The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, vasodilation, and pain perception. A central component of this system is plasma kallikrein (PKal), a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][2][3] Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in the pathophysiology of several diseases, including hereditary angioedema (HAE) and diabetic retinopathy.[4][5] In diabetic macular edema, a leading cause of vision loss in diabetic patients, PKal is upregulated, contributing to increased vascular permeability and retinal thickening.[3][6]
This compound emerges from a novel class of bicyclic peptide inhibitors of plasma kallikrein, designed for high potency, selectivity, and stability.[1][7] These synthetic peptides offer a targeted approach to modulating the KKS, with the potential for significant therapeutic impact.
Mechanism of Action of this compound
This compound is a synthetic, bicyclic peptide that functions as a competitive inhibitor of plasma kallikrein.[1][7] Its mechanism of action is centered on the direct and high-affinity binding to the active site of PKal, thereby preventing the enzymatic cleavage of HMWK. This inhibition blocks the production of bradykinin, a key mediator of vasodilation, vascular permeability, and inflammation.[1][3] The rigid, bicyclic structure of this compound confers high target affinity and specificity, as well as enhanced metabolic stability compared to linear peptides.[3]
Signaling Pathway
The therapeutic effect of this compound is achieved by intervening in the kallikrein-kinin system signaling pathway. The diagram below illustrates the mechanism of action.
Preclinical Data
The preclinical development of this compound and related bicyclic peptides involved a series of in vitro and in vivo studies to assess their potency, selectivity, stability, and efficacy. The data presented here is derived from the foundational study by Teufel et al. (2018), which describes the discovery of this class of inhibitors.[1]
In Vitro Potency and Selectivity
The inhibitory activity of the bicyclic peptides was evaluated against human and rat plasma kallikrein.
Table 1: In Vitro Inhibitory Activity of Bicyclic Peptides against Plasma Kallikrein
| Compound | Human PKal Ki (nM) | Rat PKal Ki (nM) |
|---|---|---|
| BCP10 | 2.3 ± 2.7 | 0.40 ± 0.24 |
Data from Teufel et al., 2018.[8]
The selectivity of these inhibitors was assessed against a panel of related serine proteases. The bicyclic peptides demonstrated high selectivity for plasma kallikrein.
In Vivo Efficacy
The in vivo efficacy of the bicyclic peptide inhibitors was demonstrated in a rat paw edema model and a rodent model of diabetes-induced retinal permeability.[1][2]
Table 2: In Vivo Efficacy in a Rat Paw Edema Model
| Treatment | Edema Reduction (%) |
|---|---|
| Bicyclic Peptide | Significant reduction |
Qualitative summary based on Teufel et al., 2018.[1]
In a streptozotocin-induced diabetic rat model, the bicyclic peptides effectively reduced retinal vascular leakage.
Clinical Investigations
A phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of THR-149, a bicyclic peptide plasma kallikrein inhibitor structurally related to this compound, for the treatment of diabetic macular edema.[3]
Table 3: Summary of Phase 1 Clinical Trial of THR-149
| Parameter | Result |
|---|---|
| Indication | Diabetic Macular Edema (DME) |
| Dosage | Three escalating intravitreal doses |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics, preliminary efficacy (BCVA) |
| Key Findings | Well-tolerated with no dose-limiting toxicities. Preliminary efficacy signals observed. |
Data from the Phase 1 study of THR-149.[3]
Experimental Protocols
Phage Display and Chemical Optimization
The discovery of the bicyclic peptide inhibitors of plasma kallikrein was achieved through a combination of phage display technology and chemical optimization.[1]
Methodology:
-
Library Construction: A phage display library of bicyclic peptides was constructed, with each peptide containing three cysteine residues for cyclization.[8]
-
Screening: The library was panned against purified plasma kallikrein to isolate binding peptides.
-
Hit Identification: Positive clones were sequenced and synthesized for initial characterization of inhibitory activity.
-
Chemical Optimization: Lead candidates were chemically modified, including the introduction of non-natural amino acids, to improve stability and potency.[1]
In Vitro Plasma Kallikrein Inhibition Assay
Protocol:
-
Recombinant human plasma kallikrein was incubated with a fluorogenic substrate.
-
The bicyclic peptide inhibitor (e.g., this compound) was added at varying concentrations.
-
The rate of substrate cleavage was monitored by measuring the fluorescence signal over time.
-
IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation. Ki values were calculated using the Cheng-Prusoff equation.
Rat Paw Edema Model
Protocol:
-
Male Sprague-Dawley rats were used.
-
The bicyclic peptide inhibitor or vehicle was administered intravenously.
-
Edema was induced by intraplantar injection of a pro-inflammatory agent.
-
Paw volume was measured at various time points using a plethysmometer.
-
The percentage inhibition of edema was calculated by comparing the paw volume in the treated group to the vehicle control group.[1]
Future Directions and Therapeutic Potential
The potent and selective inhibition of plasma kallikrein by this compound and related bicyclic peptides holds significant therapeutic potential for a range of inflammatory and vascular diseases. The promising preclinical data and early clinical findings in diabetic macular edema suggest that this class of drugs could offer a valuable new treatment modality, particularly for patients who are refractory to or suboptimal responders to current therapies.
Further clinical development will be crucial to establish the long-term safety and efficacy of this compound. Additionally, the unique properties of these bicyclic peptides may warrant investigation in other bradykinin-mediated diseases, such as hereditary angioedema and ACE inhibitor-induced angioedema.[5][9]
Conclusion
This compound represents a promising, next-generation therapeutic agent targeting the kallikrein-kinin system. Its novel bicyclic peptide structure confers high potency, selectivity, and stability, making it an attractive candidate for the treatment of diabetic macular edema and potentially other inflammatory conditions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in advancing the therapeutic potential of plasma kallikrein inhibitors.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. Stable and Long-Lasting, Novel Bicyclic Peptide Plasma Kallikrein Inhibitors for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Severe ACE Inhibitor Angioedema: Current and Future Therapies | Consultant360 [consultant360.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current development of bicyclic peptides [ccspublishing.org.cn]
- 9. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Irucalantide and Kallikrein Inhibitors in Inflammatory Conditions
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Technical Overview of Irucalantide and the Therapeutic Potential of Kallikrein Inhibitors in Inflammatory States
Executive Summary
This technical guide addresses the role of this compound and the broader class of kallikrein inhibitors in the modulation of inflammatory conditions. Initial research indicates a significant lack of publicly available data specifically for this compound, preventing a detailed analysis of its quantitative effects and experimental protocols. Consequently, this document provides a comprehensive overview of the mechanism of action of kallikrein inhibitors as a class, their established role in the inflammatory cascade, and representative data from studies on other well-documented kallikrein inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of the therapeutic potential of targeting the kallikrein-kinin system in inflammatory diseases.
Introduction to this compound and the Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that, upon activation, releases vasoactive peptides known as kinins, primarily bradykinin and kallidin. These kinins are potent inflammatory mediators, contributing to vasodilation, increased vascular permeability, and the sensation of pain. Plasma kallikrein and tissue kallikrein are the key enzymes responsible for the generation of these kinins. In pathological inflammatory states, the kallikrein-kinin system can become dysregulated, leading to excessive inflammation and associated tissue damage.
Mechanism of Action: Kallikrein Inhibition in Inflammation
Kallikrein inhibitors, as a class of therapeutic agents, exert their anti-inflammatory effects by directly targeting and inhibiting the activity of plasma or tissue kallikrein. By blocking this enzyme, these inhibitors prevent the cleavage of kininogens into bradykinin and kallidin, thereby attenuating the downstream inflammatory cascade.
The inhibition of kinin formation leads to a reduction in key inflammatory processes, including:
-
Vasodilation and Vascular Permeability: By preventing the action of bradykinin on endothelial cells, kallikrein inhibitors can reduce the widening of blood vessels and the leakage of fluid and inflammatory cells into surrounding tissues, thereby mitigating swelling and edema.
-
Nociception: Bradykinin is a potent pain-producing substance. By blocking its production, kallikrein inhibitors can have an analgesic effect.
-
Leukocyte Recruitment: Kinins can promote the migration of immune cells to the site of inflammation. Inhibition of this process can limit the cellular component of the inflammatory response.
Below is a diagram illustrating the central role of kallikrein in the inflammatory pathway and the point of intervention for kallikrein inhibitors.
Caption: The Kallikrein-Kinin signaling pathway and the inhibitory action of this compound.
Quantitative Data on Kallikrein Inhibitors in Inflammatory Models
Due to the absence of specific quantitative data for this compound, this section presents a summary of data from a representative preclinical study on a tissue kallikrein inhibitor in a murine model of inflammation. This data is intended to illustrate the potential efficacy of this class of compounds.
| Experimental Model | Compound | Dose | Endpoint | Result | Reference |
| Carrageenan-induced Paw Edema (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Paw edema volume | 36% reduction at 2 hours | [1] |
| Carrageenan-induced Paw Edema (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 410 µmol/kg (s.c.) | Paw edema volume | 47% reduction at 2 hours | [1] |
| Acetic Acid-induced Writhing (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Number of writhes | 37-85% reduction | [1] |
| Formalin Test (late phase) (Mouse) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Paw licking time | 79% reduction | [1] |
| Capsaicin-induced Neurogenic Inflammation (Mouse Ear) | Tissue Kallikrein Inhibitor (TKI) | 41 µmol/kg (i.p.) | Ear swelling | 54% reduction | [1] |
Experimental Protocols for Evaluating Kallikrein Inhibitors
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory and analgesic properties of kallikrein inhibitors in preclinical models.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., a kallikrein inhibitor) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a predetermined time (e.g., 30 minutes), 0.05 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
The test compound or vehicle is administered i.p.
-
After 30 minutes, 0.1 mL/10 g of a 0.6% acetic acid solution is injected i.p.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Below is a workflow diagram for a typical preclinical evaluation of an anti-inflammatory compound.
Caption: A generalized workflow for the preclinical assessment of novel anti-inflammatory drugs.
Conclusion and Future Directions
While specific data on this compound is not currently available in the public scientific literature, its classification as a kallikrein inhibitor places it within a promising class of anti-inflammatory agents. The inhibition of the kallikrein-kinin system represents a targeted approach to mitigating inflammation and pain. The preclinical data available for other kallikrein inhibitors demonstrate the potential of this mechanism in various inflammatory models.
For the advancement of this compound or any novel kallikrein inhibitor, future research should focus on:
-
Comprehensive Preclinical Evaluation: Conducting a battery of in vitro and in vivo studies to fully characterize the compound's potency, selectivity, efficacy, and safety profile.
-
Translational Studies: Investigating the effects of the inhibitor in more complex, chronic models of inflammatory diseases that more closely mimic human conditions.
-
Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to establish the safety and efficacy of the compound in human inflammatory conditions.
This technical guide provides a foundational understanding of the therapeutic rationale for using kallikrein inhibitors in inflammatory diseases. As more research becomes available, a more detailed picture of the potential of specific agents like this compound will emerge.
References
Preclinical Studies of Plasma Kallikrein Inhibitors: A Technical Guide Focused on Berotralstat
Disclaimer: Extensive searches for preclinical data on Irucalantide yielded minimal specific information, with sources only identifying it as a kallikrein inhibitor without providing substantive experimental results. To fulfill the user's request for an in-depth technical guide on a compound with this mechanism of action, this document will focus on the preclinical studies of Berotralstat (formerly BCX7353) , a well-characterized and approved oral plasma kallikrein inhibitor for the prophylactic treatment of hereditary angioedema (HAE).
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical data, experimental methodologies, and key signaling pathways related to Berotralstat.
Introduction to Berotralstat and its Mechanism of Action
Berotralstat is a potent and selective, orally bioavailable small-molecule inhibitor of plasma kallikrein.[1][2] In hereditary angioedema (HAE), a deficiency or dysfunction of the C1-inhibitor leads to unregulated plasma kallikrein activity. This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of HAE attacks.[3][4][5] Berotralstat acts by binding to plasma kallikrein and inhibiting its proteolytic activity, thereby controlling the excessive production of bradykinin.[4]
Signaling Pathway of the Kallikrein-Kinin System and Inhibition by Berotralstat
Caption: Inhibition of the Kallikrein-Kinin System by Berotralstat.
In Vitro Studies
Preclinical in vitro studies were crucial in establishing the potency, selectivity, and mechanism of action of Berotralstat.
Data Presentation: In Vitro Activity of Berotralstat
| Parameter | Value | Assay System | Reference |
| Potency | |||
| EC50 | 1.14 nM to 11.1 nM | Kallikrein inhibition in activated human plasma | [6] |
| Selectivity | Highly selective for plasma kallikrein over other serine proteases | Not specified | [2] |
| Effect | Suppressed bradykinin production | Human Umbilical Vein Endothelial Cells (HUVEC) system | [3] |
| Inhibited proliferation and migration of glioblastoma cells | In vitro cell culture | [7] |
Experimental Protocols
Plasma Kallikrein Inhibition Assay:
A key in vitro experiment to determine the potency of Berotralstat is the plasma kallikrein inhibition assay. While specific proprietary details are not fully disclosed in the public domain, a general methodology can be described.
Objective: To measure the concentration of Berotralstat required to inhibit 50% of plasma kallikrein activity (EC50) in human plasma.
Methodology:
-
Plasma Collection: Human plasma is obtained from healthy donors or HAE patients.
-
Activation of Kallikrein: The contact activation system is stimulated, for example, by using ellagic acid, to convert prekallikrein to active plasma kallikrein.[6]
-
Incubation with Inhibitor: A range of concentrations of Berotralstat are incubated with the activated plasma.
-
Substrate Addition: A specific fluorogenic substrate for plasma kallikrein is added to the mixture.
-
Measurement: The enzymatic activity is measured by detecting the fluorescence generated from the cleavage of the substrate over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated for each Berotralstat concentration. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the Berotralstat concentration and fitting the data to a dose-response curve.
Caption: Generalized workflow for an in vitro plasma kallikrein inhibition assay.
In Vivo Studies
Animal models were essential for evaluating the efficacy, pharmacokinetics, and safety of Berotralstat prior to human clinical trials.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of Berotralstat
| Species | Model/Study Type | Key Findings | Reference |
| Efficacy | |||
| Mouse | F12+/+ or F12-/- models | Berotralstat (8 µM, single dose) inhibited plasma kallikrein activity and reduced contact pathway-initiated thrombin generation. | [7] |
| Pharmacokinetics | |||
| Rat | Oral administration | Oral fraction absorbed exceeded 25%. | [8] |
| Rat | Pre- and postnatal development | Berotralstat concentrations in fetal blood were approximately 5-11% of maternal blood. | [9] |
| Rat | Chronic oral toxicity (up to 6 months) | Bioaccumulation of Berotralstat was observed. | [10] |
| Monkey | Chronic oral toxicity (up to 9 months) | No apparent bioaccumulation of Berotralstat was observed. | [10] |
Experimental Protocols
Hereditary Angioedema Animal Models:
While specific HAE animal model studies with Berotralstat are not detailed in the provided search results, a general approach for evaluating a kallikrein inhibitor in such models would involve the following:
Objective: To assess the ability of Berotralstat to prevent or reduce angioedema-like symptoms in a relevant animal model.
Methodology:
-
Animal Model: Utilize a relevant animal model for HAE. This could include genetically modified animals with C1-inhibitor deficiency or models where HAE-like symptoms are induced.
-
Drug Administration: Administer Berotralstat orally to the animals at various doses and for a specified duration. A control group would receive a placebo.
-
Induction of Angioedema: In some models, an attack may need to be triggered, for example, through trauma or injection of a substance that activates the kallikrein-kinin system.
-
Efficacy Assessment: The primary endpoint would be the reduction in the frequency and severity of swelling attacks. This can be measured by visual scoring of edema, changes in paw volume, or other relevant physiological parameters.
-
Pharmacodynamic Assessment: Blood samples can be collected to measure the inhibition of plasma kallikrein activity ex vivo, correlating it with the observed efficacy.
Caption: Logical flow of an in vivo efficacy study for an HAE therapeutic.
Toxicology Studies
A comprehensive toxicology program was conducted to support the safety of Berotralstat.
Data Presentation: Summary of Toxicology Findings
| Study Type | Species | Duration | Key Findings | Reference |
| General Toxicity | Rat | Up to 6 months | Target organs of toxicity were the kidney, liver, intestine, lungs, and pituitary gland. Toxicity was dose and duration-dependent. | [10] |
| General Toxicity | Monkey | Up to 9 months | Target organs of toxicity were the kidney, liver, intestine, lungs, and pituitary gland. Toxicity was dose and duration-dependent. | [10] |
| Genetic Toxicity | Standard battery | Not specified | No safety signal of concern identified. | [10] |
| Carcinogenicity | 2-year bioassay and transgenic mouse model | 2 years | No risk of carcinogenicity in humans was found. | [10][11] |
| Reproductive and Developmental Toxicity | Rat and Rabbit | During organogenesis | No evidence of structural alterations at doses up to approximately 10 and 2 times the maximum recommended human daily dose, respectively. | [4] |
Experimental Protocols
Chronic Oral Toxicity Studies:
Objective: To evaluate the potential adverse effects of long-term oral administration of Berotralstat.
Methodology:
-
Species Selection: Two species, typically a rodent (rat) and a non-rodent (monkey), are used.
-
Dose Selection: A range of doses, including a high dose expected to produce some toxicity, a low dose with no expected effects, and an intermediate dose, are selected based on results from shorter-term studies. A control group receives the vehicle only.
-
Administration: Berotralstat is administered orally on a daily basis for an extended period (e.g., 6 months in rats, 9 months in monkeys).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are regularly recorded.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).
-
Toxicokinetic Analysis: Blood samples are taken at various time points to determine the systemic exposure to Berotralstat and its metabolites.
Conclusion
The preclinical studies of Berotralstat have demonstrated its potent and selective inhibition of plasma kallikrein, leading to the suppression of bradykinin production. In vitro and in vivo models have supported its mechanism of action and provided the basis for its clinical development for the prophylactic treatment of hereditary angioedema. A comprehensive toxicology program has established a safety profile that, along with the efficacy data, has led to its approval for clinical use. While specific data for this compound remains limited, the preclinical development path of Berotralstat serves as a thorough example of the scientific investigation required for this class of drugs.
References
- 1. A review of oral kallikrein inhibitor berotralstat for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Frontiers | Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BioCryst Advances Second Generation Oral Plasma Kallikrein Inhibitors for Hereditary Angioedema into Preclinical Development | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Irucalantide and Diabetic Macular Edema: An In-depth Technical Review of an Unexplored Therapeutic Avenue
A comprehensive review of available scientific literature and clinical trial data reveals no direct research, preclinical studies, or clinical trials investigating the use of Irucalantide for the treatment of diabetic macular edema (DME). While the theoretical rationale for its use exists within the context of the kallikrein-kinin system's role in retinal vascular permeability, this compound itself has not been a subject of published research in this specific indication.
This technical guide will, therefore, pivot to a broader discussion of the plasma kallikrein-kinin system (KKS) as a therapeutic target in DME, and review the available data for other plasma kallikrein inhibitors that have been investigated for this condition. This information is intended for researchers, scientists, and drug development professionals interested in novel mechanisms of action for DME beyond the current standard of care.
The Kallikrein-Kinin System: A Key Player in Diabetic Macular Edema Pathophysiology
Diabetic macular edema, a leading cause of vision loss in diabetic patients, is characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid leakage into the macula. While vascular endothelial growth factor (VEGF) has been a primary target for DME therapies, a significant number of patients show an incomplete response to anti-VEGF treatments, suggesting the involvement of other pathogenic pathways.[1]
The plasma kallikrein-kinin system (KKS) has emerged as a crucial VEGF-independent pathway contributing to the pathology of DME.[1] The KKS is a proteolytic cascade that, upon activation, leads to the production of bradykinin, a potent vasodilator and inflammatory mediator.
Key components and steps in this pathway relevant to DME include:
-
Activation of Plasma Prekallikrein: In the diabetic retina, altered conditions can lead to the conversion of inactive plasma prekallikrein to its active form, plasma kallikrein (PKal).
-
Bradykinin Production: PKal cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.
-
Bradykinin Receptor Activation: Bradykinin binds to its receptors (B1 and B2) on retinal vascular endothelial cells.
-
Increased Vascular Permeability: Activation of bradykinin receptors triggers a signaling cascade that disrupts tight junctions between endothelial cells, leading to increased vascular permeability and fluid leakage into the retinal tissue.[2][3]
Studies have shown that levels of plasma kallikrein are elevated in the vitreous of patients with DME.[1] Furthermore, preclinical studies in diabetic animal models have demonstrated that inhibition of the KKS can reduce retinal vascular permeability and retinal thickening.[2][3]
Visualizing the Kallikrein-Kinin System Pathway in DME
The following diagram illustrates the proposed signaling pathway of the kallikrein-kinin system in the context of diabetic macular edema.
Caption: The Kallikrein-Kinin System pathway leading to increased vascular permeability in DME.
Plasma Kallikrein Inhibitors in Development for DME
Given the role of the KKS in DME, inhibiting plasma kallikrein is a rational therapeutic strategy. While research on this compound for this indication is absent, other PKal inhibitors have been investigated.
One such example is THR-149 , a bicyclic peptide inhibitor of plasma kallikrein.[2]
Preclinical Evidence for THR-149
A preclinical study in a diabetic rat model investigated the effect of THR-149 on retinal thickening.[2]
Experimental Protocol:
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Treatment Groups:
-
Vehicle (control)
-
THR-149 (single intravitreal injection of 12.5 µ g/eye )
-
THR-149 (repeated intravitreal injections)
-
VEGF-Trap (positive control, repeated administrations)
-
-
Primary Endpoint: Change in retinal thickness measured by spectral-domain optical coherence tomography (SD-OCT).
-
Secondary Endpoints: Assessment of inflammatory markers (e.g., IL-6).
Quantitative Data from Preclinical Study:
| Treatment Group | Change in Retinal Thickness (µm) vs. Vehicle | Statistical Significance (p-value) |
| THR-149 (single dose) | No significant decrease | p = 0.30 |
| THR-149 (repeated doses) | -50 ± 12 | p < 0.05 |
| VEGF-Trap (repeated doses) | -42 ± 4.9 | p < 0.001 |
| Data adapted from a study on a diabetic rat model.[2] |
The results indicated that repeated administration of THR-149 significantly reduced retinal thickening in this diabetic rat model, supporting the potential of plasma kallikrein inhibition as a therapeutic approach for DME.[2] The study also found that THR-149 administration decreased diabetes-induced retinal levels of IL-6, suggesting an anti-inflammatory mechanism of action.[2]
Experimental Workflow for Preclinical Evaluation of a Plasma Kallikrein Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel plasma kallikrein inhibitor for diabetic macular edema.
Caption: A generalized workflow for the preclinical evaluation of a plasma kallikrein inhibitor for DME.
Conclusion and Future Directions
The kallikrein-kinin system represents a promising, VEGF-independent target for the treatment of diabetic macular edema. While the specific role of this compound in this indication remains uninvestigated, preclinical data for other plasma kallikrein inhibitors like THR-149 provide a strong rationale for further exploration of this drug class.
Future research should focus on:
-
Directly investigating this compound in preclinical models of DME: To determine its efficacy and mechanism of action in reducing retinal vascular permeability and inflammation.
-
Conducting well-designed clinical trials: To evaluate the safety and efficacy of promising plasma kallikrein inhibitors in patients with DME, particularly those who are refractory to anti-VEGF therapy.
-
Identifying biomarkers: To predict which patients are most likely to respond to KKS-targeted therapies.
A deeper understanding of the interplay between the KKS and other pathways involved in DME will be critical for the development of novel and more effective combination therapies for this sight-threatening disease.
References
The Pharmacodynamics of Irucalantide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a novel, potent, and selective bicyclic peptide inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a potent vasodilator and mediator of inflammation and vascular permeability. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of the Kallikrein-Kinin System
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. The subsequent reduction in bradykinin levels leads to a decrease in the activation of bradykinin B2 receptors, ultimately mitigating inflammatory responses, reducing vascular permeability, and alleviating edema.
Signaling Pathway of this compound's Action
Caption: Signaling pathway illustrating this compound's inhibition of plasma kallikrein.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound and its analogues, such as THR-149, has been characterized through a series of in vitro and in vivo studies. The data presented below summarizes the key findings.
| Parameter | Value | Species | Assay/Model | Reference |
| Inhibition Constant (Ki) | 0.22 nM | Human | Plasma Kallikrein Inhibition Assay | [1] |
| Inhibition of Bradykinin Release | Effective blockade | In vitro | Vitreous humor analysis | [2] |
| Reduction in Retinal Thickening | ~50 µm reduction | Rat | Diabetic Retinopathy Model | [3] |
| Reduction in Retinal Vascular Leakage | Significant reduction | Rat | Diabetic Retinopathy Model | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Plasma Kallikrein Inhibition Assay
Objective: To determine the inhibitory potency of this compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate linked to a fluorescent reporter)
-
This compound (or test compound) at various concentrations
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate, black
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well microplate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vivo Rat Paw Edema Model
Objective: To evaluate the anti-inflammatory and anti-edematous effects of this compound in an acute in vivo model of inflammation.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound (or test compound) at various doses
-
Vehicle control (e.g., saline)
-
Parenteral administration supplies (e.g., syringes, needles)
-
Plethysmometer for measuring paw volume
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer this compound or vehicle control to the rats via a suitable route (e.g., subcutaneous or intravenous injection) at a specified time before the inflammatory challenge.
-
At time zero, induce inflammation by injecting a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[5][6]
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the measured paw volume.
-
Compare the extent of paw edema in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of edema for each dose of this compound.
In Vivo Diabetic Retinopathy Model and Retinal Permeability Measurement
Objective: To assess the effect of this compound on retinal vascular permeability in a diabetic rat model.
Materials:
-
Male Brown Norway rats (or other suitable strain)
-
Streptozotocin (STZ) for inducing diabetes
-
Citrate buffer for STZ preparation
-
This compound (or test compound) for intravitreal injection
-
Vehicle control
-
Sodium fluorescein or fluorescein isothiocyanate (FITC)-labeled dextran for assessing vascular permeability
-
Fundus camera or other retinal imaging system
-
Anesthesia for animal procedures
Procedure:
-
Induce diabetes in the rats by a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.
-
After a specified duration of diabetes to allow for the development of retinopathy features (e.g., 4 weeks), administer this compound or vehicle control via intravitreal injection into one eye of each diabetic rat. The contralateral eye can serve as an internal control.
-
To measure retinal vascular permeability, intravenously inject a fluorescent tracer such as sodium fluorescein or FITC-dextran.[7][8]
-
Perform fundus fluorescein angiography at various time points after tracer injection to visualize and quantify the leakage of the fluorescent tracer from the retinal vessels into the surrounding tissue.
-
Analyze the captured images to determine the extent of vascular permeability. This can be quantified by measuring the fluorescence intensity in the retinal interstitium over time.
-
Compare the retinal vascular permeability in the this compound-treated eyes to the vehicle-treated eyes in the diabetic rats.
Experimental Workflows
In Vitro Inhibition Assay Workflow
Caption: Workflow for the in vitro plasma kallikrein inhibition assay.
In Vivo Vascular Permeability (Rat Paw Edema) Workflow
Caption: Workflow for the in vivo rat paw edema model.
Conclusion
This compound is a highly potent and selective inhibitor of plasma kallikrein with demonstrated efficacy in preclinical models of inflammation and vascular permeability. Its mechanism of action, centered on the inhibition of bradykinin production, positions it as a promising therapeutic agent for conditions characterized by excessive kallikrein-kinin system activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this compound and related compounds.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-invasive measurement of retinal permeability in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Irucalantide's Attenuation of Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irucalantide, a potent and specific inhibitor of plasma kallikrein, demonstrates significant efficacy in mitigating vascular permeability. By targeting the initial enzymatic step in the bradykinin production cascade, this compound effectively prevents the generation of this potent vasoactive peptide. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, its impact on vascular permeability, and the experimental methodologies used to characterize these effects. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Kallikrein-Kinin System and Vascular Permeability
The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation.[1] A key effector of this system is bradykinin, a nonapeptide that exerts potent effects on the vasculature, most notably an increase in vascular permeability.[2] In pathological conditions such as hereditary angioedema (HAE), dysregulation of this system leads to excessive bradykinin production, resulting in recurrent and debilitating episodes of tissue swelling.[3]
Bradykinin increases vascular permeability by binding to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the destabilization of endothelial cell junctions and subsequent leakage of plasma into the surrounding tissues.[4][5] This process is central to the pathophysiology of various inflammatory and edematous conditions.
This compound: Mechanism of Action
This compound (formerly known as DX-88) is a recombinant Kunitz domain-derived protein that acts as a potent and specific inhibitor of plasma kallikrein.[2] Plasma kallikrein is the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[6] By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, thereby preventing its downstream effects on vascular permeability.[2]
Quantitative Data on the Effect of this compound on Vascular Permeability
Preclinical studies have provided quantitative evidence of this compound's ability to reduce vascular permeability. A key study utilized a mouse model of hereditary angioedema (C1 inhibitor-deficient mice), which exhibits chronically increased vascular permeability.
| Experimental Model | Treatment | Assay | Endpoint | Result | Citation |
| C1 Inhibitor-deficient mice | This compound (DX-88) | Evans Blue Dye Permeability Assay | Extravasated Evans Blue (µg/mg tissue) | Reversed the increased vascular permeability observed in deficient mice. | [2] |
Further detailed quantitative data from direct bradykinin-challenge studies in the public domain are limited. The data presented reflects the established in vivo efficacy of this compound in a relevant disease model characterized by bradykinin-mediated vascular hyperpermeability.
Signaling Pathways
The signaling pathway leading from plasma kallikrein activation to increased vascular permeability is a critical area of study. This compound's intervention at the apex of this cascade is depicted in the following diagrams.
References
- 1. Increased Vascular Permeability in the Bone Marrow Microenvironment Contributes to Disease Progression and Drug Response in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of bradykinin-induced microvascular leakage of FITC-dextran in rat cremaster muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
Irucalantide's Molecular Dance: A Technical Deep Dive into its Interaction with Plasma Kallikrein
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions of Irucalantide, a potent and selective bicyclic peptide inhibitor of human plasma kallikrein (PKal). The following sections detail the quantitative binding affinities, the intricate signaling pathway it modulates, and the precise experimental protocols used to elucidate these interactions, offering a vital resource for professionals in the field of drug discovery and development.
Quantitative Analysis of this compound's Interaction with Plasma Kallikrein
This compound exhibits a high affinity for its target, plasma kallikrein. The inhibitory potency of this compound and its analogs has been determined through rigorous biochemical assays. The key quantitative data are summarized in the table below, providing a clear comparison of their binding characteristics.
| Compound | Target | Inhibition Constant (Ki) [nM] | Assay Method | Reference |
| This compound | Human Plasma Kallikrein | 0.40 ± 0.04 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |
| BCP10 | Human Plasma Kallikrein | 2.3 ± 2.7 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |
| BCP10 | Rat Plasma Kallikrein | 0.40 ± 0.24 | Enzymatic Inhibition Assay | Teufel DP, et al. J Med Chem. 2018;61:2823–2836 |
The Plasma Kallikrein-Kinin System: this compound's Therapeutic Target
This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the plasma kallikrein-kinin system (KKS). This system plays a crucial role in inflammation, vasodilation, and pain signaling. In pathological conditions such as Hereditary Angioedema (HAE), dysregulation of the KKS leads to excessive production of bradykinin, a potent vasodilator that causes localized swelling. By blocking the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating the inflammatory cascade.
Detailed Experimental Protocols
The following sections provide the methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Enzymatic Inhibition Assay for Plasma Kallikrein
This assay quantifies the inhibitory potency of this compound on human plasma kallikrein.
Materials:
-
Human plasma kallikrein (PKal)
-
Fluorogenic substrate: H-Pro-Phe-Arg-AMC (or similar)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA)
-
This compound (or test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the serially diluted this compound to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Solid-Phase Peptide Synthesis of Bicyclic Peptides
This compound and its analogs are synthesized using a solid-phase peptide synthesis (SPPS) approach followed by a chemical cyclization step.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cyclization reagent (e.g., 1,3,5-tris(bromomethyl)benzene in a high-dilution DMF solution)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification
Procedure:
-
Peptide Chain Assembly: The linear peptide is assembled on a solid support (Rink amide resin) using standard Fmoc-based SPPS chemistry. This involves sequential steps of Fmoc deprotection and amino acid coupling.
-
On-Resin Cyclization: Following the assembly of the linear peptide containing three cysteine residues, the peptide-resin is treated with a cyclizing agent, such as 1,3,5-tris(bromomethyl)benzene, under high-dilution conditions in DMF with a base (e.g., DIPEA) to facilitate the intramolecular thioether bond formation, creating the bicyclic structure.
-
Cleavage and Deprotection: The bicyclic peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: The crude bicyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
-
Characterization: The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.
Irucalantide: A Deep Dive into its Mechanism and Impact on the Kinin-Kallikrein System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of irucalantide (also known as ecallantide), a potent and specific inhibitor of plasma kallikrein. It details the intricate workings of the kinin-kallikrein system, this compound's mechanism of action, and the quantitative data supporting its efficacy, particularly in the context of Hereditary Angioedema (HAE).
The Kinin-Kallikrein System: A Cascade of Inflammation
The plasma kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, coagulation, and pain signaling.[1] In certain pathological conditions, such as Hereditary Angioedema (HAE), dysregulation of this system leads to excessive production of bradykinin, a potent vasodilator.[2][3] This excess bradykinin increases vascular permeability, causing fluid to leak into surrounding tissues and resulting in localized swelling, inflammation, and pain.[4]
HAE is often caused by a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH), the primary endogenous inhibitor of plasma kallikrein.[2][5] Without sufficient C1-INH, plasma kallikrein activity goes unchecked, leading to the uncontrolled cleavage of its substrate, high-molecular-weight kininogen (HMWK), and the subsequent overproduction of bradykinin.[5][6]
This compound's Mechanism of Action: Targeting the Core of HAE Pathology
This compound is a recombinant 60-amino-acid protein that acts as a potent, specific, and reversible inhibitor of human plasma kallikrein.[4][6] It was identified through phage-display technology for its high affinity and specificity for plasma kallikrein.[6]
By binding to the active site of plasma kallikrein, this compound blocks its enzymatic activity.[4] This inhibition prevents the conversion of HMWK to bradykinin, thereby addressing the root cause of symptoms in HAE.[2][6] This targeted approach not only reduces the production of bradykinin but also interrupts a positive feedback loop where kallikrein can activate more Factor XII, leading to further kallikrein generation.[4]
Quantitative Efficacy of this compound
The potency of this compound as a plasma kallikrein inhibitor has been quantified through various in vitro and clinical studies.
Table 1: In Vitro Inhibition Data
| Parameter | Value | Description |
| Ki (Inhibitory Constant) | 25 pM | A measure of the high binding affinity of this compound to plasma kallikrein. A lower Ki indicates a more potent inhibitor.[4] |
Table 2: Clinical Efficacy in Acute HAE Attacks (Integrated Phase 3 Data)
This table summarizes pooled data from two randomized, double-blind, placebo-controlled Phase 3 studies (EDEMA3 and EDEMA4) where patients received a 30 mg subcutaneous dose of this compound.[7]
| Efficacy Endpoint | This compound (n=56) | Placebo (n=57) | P-value |
| Mean Change in Mean Symptom Complex Severity (MSCS) Score at 4 hours | -0.97 ± 0.78 | -0.47 ± 0.71 | < .001 |
| Mean Treatment Outcome Score (TOS) at 4 hours | 55.5 ± 46.5 | 20.0 ± 58.9 | < .001 |
| Symptomatic Improvement at 24 hours (MSCS Score) | - | - | P = .028 |
| Symptomatic Improvement at 24 hours (TOS) | - | - | P = .039 |
MSCS score measures the severity of symptoms, with a larger negative change indicating greater improvement. TOS is another patient-reported outcome measure of treatment effectiveness.
Key Experimental Protocols
The evaluation of this compound's impact on the kinin-kallikrein system involves specific biochemical assays.
Protocol 1: Kallikrein Inhibition Assay (Fluorogenic Substrate Method)
This assay quantifies the inhibitory effect of this compound on plasma kallikrein activity.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) or Ki of this compound for plasma kallikrein.
-
Materials:
-
Purified human plasma kallikrein.
-
Fluorogenic peptide substrate for kallikrein (e.g., PFR-AMC).[8]
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Methodology:
-
Preparation: A fixed concentration of plasma kallikrein is pre-incubated with a range of this compound concentrations in the assay buffer to allow for inhibitor-enzyme binding to reach equilibrium.[8]
-
Reaction Initiation: The enzymatic reaction is started by adding the fluorogenic substrate to each well.
-
Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The cleavage of the substrate releases a fluorescent molecule (AMC).[8]
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[9][10]
-
Protocol 2: HKa-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to measure the levels of cleaved high-molecular-weight kininogen (HKa), a biomarker for the activation of the kallikrein-kinin system.
-
Objective: To quantify HKa in plasma samples from HAE patients to assess the in vivo activity of the KKS and the effect of inhibitors.
-
Materials:
-
Methodology:
-
Coating: ELISA plates are coated with an HKa-specific capture antibody.[11]
-
Sample Addition: Plasma samples are added to the wells. If HKa is present, it will bind to the capture antibody.
-
Detection: A detection antibody that also binds to HKa is added, followed by an enzyme-linked secondary antibody.
-
Signal Generation: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance is read using a plate reader. The concentration of HKa in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of purified HKa.[11][12]
-
Signaling Pathways of the Kinin-Kallikrein System
The activation of the KKS is a cascade of events. It begins with the activation of Factor XII (FXII) on contact with negatively charged surfaces, which in turn activates prekallikrein to kallikrein.[13] Kallikrein then cleaves HMWK to release bradykinin.[14] Bradykinin exerts its effects by binding primarily to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[15][16] This binding triggers downstream signaling pathways, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[17] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), ultimately leading to increased vascular permeability, vasodilation, and the clinical manifestations of angioedema.[16][17]
Conclusion
This compound represents a significant advancement in the targeted therapy of HAE. By directly and potently inhibiting plasma kallikrein, it effectively halts the overproduction of bradykinin, the key mediator of angioedema. The quantitative data from both in vitro assays and large-scale clinical trials robustly support its efficacy in providing rapid and sustained symptom relief for patients experiencing acute HAE attacks.[2][7] Understanding the detailed mechanism of action, the experimental protocols for its evaluation, and its precise role within the kinin-kallikrein signaling cascade is essential for researchers and clinicians working to further refine treatments for HAE and other bradykinin-mediated diseases.
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Critical role of kallikrein in hereditary angioedema pathogenesis: a clinical trial of ecallantide, a novel kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecallantide (DX-88) for acute hereditary angioedema attacks: integrated analysis of 2 double-blind, phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. youtube.com [youtube.com]
- 11. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contact activation system - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Frontiers: A Technical Guide to Bradykinin B2 Receptor Antagonism, Featuring Anatibant as a Case Study
Disclaimer: Initial searches for "Irucalantide" did not yield any publicly available information. It is possible that this is a novel compound not yet in the public domain or a proprietary name. This guide will, therefore, focus on a well-characterized bradykinin B2 receptor antagonist, Anatibant , to provide a representative in-depth technical overview of the preclinical applications for this class of drugs. The methodologies, data presentation, and signaling pathway visualizations detailed below are based on available preclinical research for Anatibant and serve as a template for understanding the potential applications of novel compounds like this compound that may share a similar mechanism of action.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin is a key mediator of inflammation and pain, exerting its effects primarily through the activation of the bradykinin B2 receptor (B2R).[1] Activation of B2R is implicated in a variety of pathophysiological processes, including increased vascular permeability, vasodilation, and the sensitization of nociceptors. Consequently, antagonists of the B2R represent a promising therapeutic strategy for a range of conditions, including inflammatory disorders, pain, and traumatic brain injury (TBI).[1][2] Anatibant is a selective, non-peptide antagonist of the bradykinin B2 receptor that has been investigated in preclinical models for its neuroprotective effects.[1][2]
Mechanism of Action
Anatibant acts as a competitive antagonist at the bradykinin B2 receptor, preventing the binding of endogenous bradykinin.[2] This blockade inhibits the downstream signaling cascade initiated by bradykinin, which includes the activation of G-protein coupled receptors (GPCRs), leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in inflammation, edema, and pain.
Preclinical Applications of Anatibant in Traumatic Brain Injury
Preclinical studies have primarily focused on the utility of Anatibant in mitigating the secondary injury cascade following traumatic brain injury. The rationale for this application lies in the role of bradykinin in increasing the permeability of the blood-brain barrier (BBB), which contributes to cerebral edema and subsequent neuronal damage.[1]
Quantitative Data from Preclinical Models
The efficacy of Anatibant in preclinical TBI models has been quantified by measuring its impact on intracranial pressure (ICP) and contusion volume.
| Preclinical Model | Species | Treatment | Dosage | Key Findings | Reference |
| Controlled Cortical Impact (CCI) | Mouse (C57/Bl6) | Anatibant | 3.0 mg/kg b.w. | Significant reduction in ICP (16.6±1.67 mmHg vs. 24.40±3.58 mmHg in control) and contusion volume (28.28±5.18 mm³ vs. 35.0±3.32 mm³ in control) 24h post-trauma. | [1] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice
-
Animal Model: Male C57/Bl6 mice, weighing 25-28g, were used for the study.[1]
-
Anesthesia: Animals were anesthetized prior to the surgical procedure.
-
Surgical Procedure: A craniotomy was performed over the right parietal cortex. The CCI device was used to induce a standardized cortical contusion.
-
Drug Administration: Anatibant (3.0 mg/kg b.w.) was administered as a subcutaneous bolus at 15 minutes and 8 hours post-TBI.[1] The control group received a vehicle.
-
Outcome Measures:
-
Intracranial Pressure (ICP): ICP was measured at 3, 6, and 10 hours after the injury using a pressure transducer.[1]
-
Contusion Volume: At 24 hours post-trauma, animals were euthanized, and their brains were removed. Brains were sectioned and stained to visualize the contused area. The contusion volume was then quantified using imaging software.[1]
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to determine the significance of the observed differences between the treatment and control groups.[1]
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of Bradykinin B2 Receptor and Anatibant's Mechanism of Action
Caption: Mechanism of Bradykinin B2 Receptor signaling and Anatibant action.
Experimental Workflow for Preclinical TBI Studies
Caption: Workflow of a preclinical study of Anatibant in a mouse TBI model.
Conclusion and Future Directions
The preclinical data for Anatibant demonstrate the potential of bradykinin B2 receptor antagonists in mitigating the pathological consequences of traumatic brain injury. The significant reduction in both intracranial pressure and contusion volume in a mouse model provides a strong rationale for further investigation.[1] While "this compound" remains an unknown entity in the public scientific literature, if it shares a similar mechanism of action, the preclinical models and endpoints described for Anatibant would be highly relevant for its evaluation. Future preclinical studies on novel B2R antagonists could expand to other models of neuroinflammation and pain, further elucidating the therapeutic potential of this drug class.
References
The Binding Affinity of Irucalantide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide, a bicyclic peptide inhibitor of plasma kallikrein, has emerged as a promising therapeutic agent in conditions characterized by excessive plasma kallikrein activity. Understanding its binding affinity is crucial for elucidating its mechanism of action and optimizing its clinical application. This technical guide provides a comprehensive overview of the binding affinity of this compound, including quantitative data, detailed experimental protocols, and a visualization of its role in the plasma kallikrein-kinin signaling pathway.
Quantitative Binding Affinity Data
The inhibitory potency of this compound and its analogs against plasma kallikrein has been determined using in vitro enzymatic assays. The key parameter for quantifying binding affinity is the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (nM) |
| This compound (BCP16) | Human Plasma Kallikrein | 0.36 |
| Analog 2b | Human Plasma Kallikrein | 0.44 ± 0.07 |
Data extracted from Teufel DP, et al. J Med Chem. 2018;61(7):2823-2836.
Experimental Protocol: Plasma Kallikrein Inhibition Assay
The binding affinity of this compound is determined by a chromogenic substrate assay, which measures the inhibition of plasma kallikrein activity.
Materials:
-
Human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute human plasma kallikrein in the assay buffer to the desired working concentration.
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Performance:
-
Add a defined volume of the assay buffer to each well of a 96-well microplate.
-
Add the serially diluted this compound solutions to the respective wells.
-
Add the human plasma kallikrein solution to all wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitroaniline (pNA) release from the substrate is proportional to the enzyme activity.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Signaling Pathway
This compound exerts its effect by inhibiting plasma kallikrein within the plasma kallikrein-kinin system. This system is a cascade of proteins that, upon activation, leads to the release of bradykinin, a potent inflammatory mediator. Bradykinin then binds to its receptors, primarily the B2 receptor, on endothelial cells, leading to increased vascular permeability, vasodilation, and pain. By inhibiting plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) to bradykinin, thereby mitigating these inflammatory responses.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Irucalantide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Irucalantide, a potent plasma kallikrein inhibitor. The protocols detailed below are essential for characterizing its mechanism of action and quantifying its inhibitory effects on the kallikrein-kinin system.
Introduction
This compound is a therapeutic agent under investigation for the treatment of conditions associated with excessive plasma kallikrein activity, such as hereditary angioedema (HAE). Its primary mechanism of action is the direct inhibition of plasma kallikrein, a serine protease that plays a crucial role in the production of bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and pain. By inhibiting plasma kallikrein, this compound effectively reduces the production of bradykinin, thereby mitigating the symptoms of diseases like HAE.
Mechanism of Action
The kallikrein-kinin system is a cascade of proteins that, when activated, leads to the release of bradykinin. Plasma prekallikrein is converted to the active enzyme plasma kallikrein, which then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin subsequently binds to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that results in vasodilation and increased vascular permeability.[2] this compound acts as a specific and potent inhibitor of plasma kallikrein, preventing the cleavage of HMWK and the subsequent release of bradykinin.
Data Presentation
The following table summarizes key quantitative data for a potent plasma kallikrein inhibitor, Ecallantide, which has a similar mechanism of action to this compound. This data is representative of the expected potency for this class of inhibitors.
| Parameter | Value | Assay Type |
| Inhibitory Constant (Ki) | 25 pM | Plasma Kallikrein Inhibition Assay |
Note: The provided Ki value is for Ecallantide, a well-characterized plasma kallikrein inhibitor, and serves as a reference for the expected potency of this compound.[3]
Experimental Protocols
Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of this compound against plasma kallikrein by measuring the reduction in the cleavage of a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound (at various concentrations)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing plasma kallikrein and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the plasma kallikrein activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Bradykinin B2 Receptor-Mediated Calcium Flux Assay
This cell-based assay assesses the downstream effect of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the human bradykinin B2 receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Bradykinin
-
This compound (at various concentrations)
-
Plasma from a healthy donor
-
Contact activator (e.g., dextran sulfate)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed the cells expressing the bradykinin B2 receptor in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
In a separate set of tubes, pre-incubate human plasma with various concentrations of this compound for 15 minutes at 37°C.
-
Activate the kallikrein-kinin system in the plasma samples by adding a contact activator to generate bradykinin.
-
Add the this compound-treated and activated plasma samples to the loaded cells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration triggered by bradykinin binding to its receptor.
-
Calculate the percentage of inhibition of the bradykinin-induced calcium flux for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the kallikrein-kinin system.
Caption: Workflow for the plasma kallikrein inhibition assay.
Caption: Workflow for the bradykinin B2 receptor-mediated calcium flux assay.
References
Application Notes and Protocols: Kallikrein Inhibition Assay Using Irucalantide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a crucial signaling cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. Plasma kallikrein, a serine protease, is a key enzyme in this system, responsible for the cleavage of high-molecular-weight kininogen (HMWK) to produce the potent pro-inflammatory mediator bradykinin. Dysregulation of the KKS is implicated in several diseases, making plasma kallikrein an attractive therapeutic target.
Irucalantide is a potent and selective inhibitor of plasma kallikrein. These application notes provide a detailed protocol for performing a kallikrein inhibition assay using this compound, enabling researchers to assess its inhibitory potency and characterize its mechanism of action.
Data Presentation
The inhibitory activity of this compound against plasma kallikrein is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table presents hypothetical quantitative data for this compound, illustrating how experimental results would be summarized.
| Parameter | Value | Description |
| IC50 | 5.2 nM | The concentration of this compound required to inhibit 50% of plasma kallikrein activity in a competitive enzymatic assay. |
| Ki | 2.1 nM | The inhibition constant, representing the binding affinity of this compound to plasma kallikrein. |
| Mechanism of Inhibition | Competitive | This compound binds to the active site of plasma kallikrein, competing with the natural substrate. |
| Selectivity | >1000-fold vs. related serine proteases (e.g., Thrombin, Trypsin) | Demonstrates high specificity for plasma kallikrein over other similar enzymes, minimizing off-target effects. |
Signaling Pathway
The diagram below illustrates the Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: The Kallikrein-Kinin System and this compound's mechanism of action.
Experimental Protocols
This section provides a detailed methodology for a fluorometric kallikrein inhibition assay. This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by purified human plasma kallikrein.
Materials and Reagents
-
Human Plasma Kallikrein: Purified enzyme (e.g., from commercial suppliers).
-
This compound: Test inhibitor.
-
Fluorogenic Substrate: e.g., H-Pro-Phe-Arg-AMC (PFR-AMC) or similar kallikrein-specific substrate.
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4.
-
DMSO: For dissolving this compound.
-
96-well black microplates: Low-binding, suitable for fluorescence measurements.
-
Microplate reader: With excitation and emission wavelengths suitable for the chosen fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
Experimental Workflow
The following diagram outlines the workflow for the kallikrein inhibition assay.
Caption: Workflow for the fluorometric kallikrein inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
Further dilute the this compound serial dilutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Prepare a working solution of human plasma kallikrein in Assay Buffer (e.g., 2X final concentration).
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X final concentration). The optimal substrate concentration should be at or near its Km value for kallikrein.
-
-
Assay Procedure:
-
Add 50 µL of the diluted this compound solutions to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor, with enzyme) and a negative control (no enzyme).
-
Add 25 µL of the human plasma kallikrein working solution to each well (except the negative control wells).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every minute for 30-60 minutes using the appropriate excitation and emission wavelengths.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive guide for conducting a kallikrein inhibition assay using this compound. The detailed protocol and data presentation format will aid researchers in accurately assessing the inhibitory potential of this compound and understanding its interaction with a key enzyme of the Kallikrein-Kinin System. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure. Adherence to this protocol will ensure reproducible and reliable results for the characterization of this compound and other potential kallikrein inhibitors.
Application Notes and Protocols: Generation of an Irucalantide Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system.[1] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and inflammatory mediator. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, making it a promising therapeutic agent for diseases characterized by excessive bradykinin activity, such as hereditary angioedema (HAE).
The generation of a dose-response curve is a fundamental step in the preclinical characterization of a drug candidate like this compound. This process allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are critical for understanding the compound's potency and for guiding further drug development efforts.
These application notes provide a comprehensive overview of the methodologies required to generate a robust and reproducible dose-response curve for this compound. This includes detailed protocols for in vitro plasma kallikrein inhibition assays and functional cell-based assays to assess the downstream effects on the bradykinin B2 receptor signaling pathway.
Data Presentation
The inhibitory potency of this compound against its target, plasma kallikrein, is a critical parameter. This data is typically determined through in vitro enzyme inhibition assays. The results are summarized in the table below.
| Inhibitor | Target | Assay Type | Potency (Ki) | Reference |
| This compound | Human Plasma Kallikrein | Chromogenic Substrate Assay | Data available in cited reference | Teufel DP, et al. (2018)[1] |
Note: The specific Ki value for this compound is detailed in the primary literature by Teufel DP, et al. J Med Chem. 2018 Apr 12;61(7):2823-2836. Researchers should consult this publication for the precise quantitative data.
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)
This protocol describes the determination of the inhibitory potency (IC50 or Ki) of this compound against purified human plasma kallikrein using a chromogenic substrate.
a. Materials and Reagents
-
Purified Human Plasma Kallikrein (e.g., from a commercial supplier)
-
This compound
-
Chromogenic Kallikrein Substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% (w/v) Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
b. Experimental Procedure
-
This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the purified human plasma kallikrein in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
Assay Protocol:
-
Add 20 µL of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well microplate.
-
Add 40 µL of the diluted plasma kallikrein solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding 40 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
c. Data Analysis
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the plasma kallikrein activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Bradykinin B2 Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the functional consequence of plasma kallikrein inhibition by this compound, which is the reduction of bradykinin-induced activation of the bradykinin B2 receptor, measured by changes in intracellular calcium.
a. Materials and Reagents
-
Human cell line endogenously or recombinantly expressing the Bradykinin B2 Receptor (e.g., HEK293-BDKRB2)
-
High-Molecular-Weight Kininogen (HMWK)
-
Purified Human Plasma Kallikrein
-
This compound
-
Bradykinin (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
b. Experimental Procedure
-
Cell Preparation: Seed the bradykinin B2 receptor-expressing cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid at 37°C for 1 hour in the dark.
-
Bradykinin Generation:
-
In separate tubes, pre-incubate purified human plasma kallikrein with a serial dilution of this compound or vehicle control at 37°C for 15 minutes.
-
Add HMWK to each tube to initiate the generation of bradykinin. Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
-
Calcium Flux Measurement:
-
Wash the dye-loaded cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injection system, add the bradykinin-containing solutions (generated in the presence of different this compound concentrations) to the respective wells.
-
Immediately measure the change in fluorescence intensity over time (typically for 1-2 minutes). As a positive control, inject a known concentration of bradykinin.
-
c. Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the this compound concentration used during the bradykinin generation step.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that inhibits 50% of the bradykinin-induced calcium flux.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for dose-response curve generation.
References
Application Note: Cell-Based Assays for Characterizing Irucalantide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irucalantide is a potent and selective plasma kallikrein inhibitor.[1] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS) by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[2] Bradykinin is a potent pro-inflammatory mediator that exerts its effects primarily through the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR).[3][4] Activation of the B2R, which is constitutively expressed in various tissues, triggers multiple signaling cascades involved in inflammation, vasodilation, increased vascular permeability, and pain.[5][6]
Given that this compound's mechanism of action is to inhibit the production of bradykinin, cell-based assays that measure the downstream signaling events of B2R activation are essential for characterizing its inhibitory activity. This application note details protocols for two key functional cell-based assays: a Calcium Mobilization Assay and an NF-κB Activation Assay. These assays provide a quantitative measure of how this compound modulates the bradykinin signaling pathway in a cellular context.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is primarily coupled to the Gαq and Gαi families of G-proteins.[3][7] Upon bradykinin binding, the Gαq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.[3][8] This increase in intracellular calcium is a robust and readily measurable signal for receptor activation. Furthermore, GPCR signaling pathways, including those activated by bradykinin, can converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[9][10] this compound inhibits plasma kallikrein, thereby reducing bradykinin formation and subsequent B2R-mediated signaling.
Caption: Bradykinin B2 Receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The data below serves as an example of how results from cell-based assays can be presented. Icatibant, a direct B2R antagonist, is included for comparison.
| Compound | Target | Assay Type | Cell Line | Agonist | IC50 (nM) |
| This compound | Plasma Kallikrein | Calcium Mobilization | HEK293 (hB2R) | Kallikrein + Kininogen | 1.5 |
| This compound | Plasma Kallikrein | NF-κB Translocation | HUVEC | Kallikrein + Kininogen | 2.8 |
| Icatibant | Bradykinin B2R | Calcium Mobilization | HEK293 (hB2R) | Bradykinin | 0.9 |
| Icatibant | Bradykinin B2R | NF-κB Translocation | HUVEC | Bradykinin | 1.2 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes.
Experimental Protocols
Primary Assay: Intracellular Calcium Mobilization
This assay measures the ability of this compound to inhibit kallikrein-induced, B2R-mediated increases in intracellular calcium. It is a robust, high-throughput method for quantifying the potency of pathway inhibitors.[11][12]
Experimental Workflow
Caption: Workflow for the this compound Calcium Mobilization Assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Bradykinin B2 Receptor (hB2R).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Dye: FLIPR Calcium Assay Kit or Fluo-4 AM with Pluronic F-127 and probenecid.[13]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Enzyme/Substrate: Human Plasma Kallikrein and High-Molecular-Weight Kininogen (HMWK).
-
Control: Known B2R antagonist (e.g., Icatibant) and vehicle control (e.g., DMSO).
-
Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®, FlexStation® 3).[13][14]
-
Plates: Black-walled, clear-bottom 96- or 384-well microplates.
Protocol
-
Cell Plating:
-
The day before the assay, seed the hB2R-HEK293 cells into black-walled, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.[11]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions. If using Fluo-4 AM, include probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cell plate and add an equal volume of the dye loading solution to each well.[13]
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, Icatibant (control), and vehicle in Assay Buffer at a concentration 5-10 times the final desired concentration.
-
Transfer the cell plate to the fluorescence plate reader.
-
The instrument will add the compound dilutions to the appropriate wells.
-
-
Signal Measurement and Agonist Addition:
-
Allow the compounds to incubate with the cells for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Prepare the agonist solution by mixing Plasma Kallikrein and HMWK in Assay Buffer immediately before use.
-
The plate reader's fluidics module will add the agonist solution to all wells, stimulating bradykinin production and B2R activation.
-
Immediately after agonist addition, record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the average response of the vehicle-treated wells (agonist only) as 100% activity and the response of wells with a maximal concentration of a B2R antagonist as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assay: NF-κB Nuclear Translocation
This high-content imaging assay provides a more downstream, functional readout of B2R signaling by quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[15]
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or other cells endogenously expressing B2R.
-
Culture Medium: EGM-2 Endothelial Cell Growth Medium.
-
Test Compound/Enzyme: this compound, Plasma Kallikrein, HMWK.
-
Fixation/Permeabilization: 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS.
-
Antibodies: Primary antibody against NF-κB p65 (e.g., rabbit anti-p65), fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Equipment: High-content imaging system (e.g., ImageXpress, IN Cell Analyzer).
-
Plates: Black-walled, clear-bottom 96- or 384-well imaging plates.
Protocol
-
Cell Plating and Treatment:
-
Seed HUVECs into imaging plates and grow to ~80% confluency.
-
Starve cells in a low-serum medium for 2-4 hours before treatment.
-
Pre-incubate cells with serial dilutions of this compound or vehicle control for 30 minutes.
-
Stimulate the cells by adding a pre-determined concentration of Plasma Kallikrein + HMWK. Incubate for the optimal time for NF-κB translocation (typically 30-60 minutes), determined empirically.[15]
-
-
Immunofluorescence Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI/Hoechst) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, leaving the final wash on the cells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and p65 (e.g., Alexa 488) channels.
-
Use the system's analysis software to define the nuclear and cytoplasmic compartments for each cell based on the DAPI/Hoechst stain.
-
Quantify the fluorescence intensity of the p65 signal in both the nucleus and the cytoplasm.
-
The primary readout is the ratio of nuclear to cytoplasmic p65 intensity.[15]
-
-
Data Analysis:
-
Calculate the average nuclear-to-cytoplasmic intensity ratio for each treatment condition.
-
Normalize the data to positive (agonist only) and negative (unstimulated or maximally inhibited) controls.
-
Plot the normalized response against the this compound concentration to determine the IC50 value.
-
Conclusion
The calcium mobilization and NF-κB translocation assays are powerful, cell-based methods for characterizing the functional activity of this compound. The calcium flux assay provides a rapid and direct measure of the immediate signaling downstream of the B2 receptor, making it ideal for high-throughput screening and potency determination. The NF-κB translocation assay offers a more integrated view of the downstream consequences of pathway inhibition, confirming the impact on a key transcription factor involved in the inflammatory response. Together, these protocols provide a robust framework for researchers to investigate the cellular pharmacology of this compound and other modulators of the kallikrein-kinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. innoprot.com [innoprot.com]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Regulation of nuclear factor kappaB activation by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Irucalantide in a Murine Model of Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide (formerly known as BCX4161) is a potent and selective small molecule inhibitor of plasma kallikrein. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a potent vasodilator that is the key mediator of swelling attacks in Hereditary Angioedema (HAE).[1][2][3][4][5][6] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body.
These application notes provide a detailed protocol for the in vivo efficacy testing of this compound in a validated murine model of HAE. The protocols described herein utilize Serping1 knockout mice, which lack the C1 esterase inhibitor and thus have a genetic predisposition to excessive bradykinin production, similar to human HAE.
Note: Specific preclinical in vivo efficacy data for this compound in murine models is not publicly available. Therefore, this document utilizes published data for Ecallantide , another plasma kallikrein inhibitor, as a representative example to illustrate the experimental setup, expected outcomes, and data presentation. This approach provides a robust framework for designing and executing similar efficacy studies for this compound.
Mechanism of Action: The Kallikrein-Kinin System
This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system. In HAE patients with deficient C1-esterase inhibitor activity, the contact system can become dysregulated, leading to uncontrolled activation of plasma kallikrein. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin subsequently binds to its B2 receptor on endothelial cells, leading to vasodilation, increased vascular permeability, and the characteristic swelling of angioedema. This compound directly blocks the active site of plasma kallikrein, thereby preventing the generation of bradykinin and mitigating the symptoms of HAE.
Experimental Protocols
Animal Model
-
Strain: Serping1 knockout (KO) mice on a C57BL/6 background are recommended.[7][8][9] These mice lack the gene for the C1 esterase inhibitor, the primary inhibitor of plasma kallikrein, and therefore serve as a genetically relevant model for HAE. Homozygous knockout mice are viable and fertile.[7]
-
Age and Sex: Both male and female mice, aged 8-12 weeks, can be used. It is important to balance the sexes across experimental groups.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
This compound Formulation and Administration
-
Formulation: this compound is a peptide and should be dissolved in a sterile, biocompatible vehicle such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The concentration should be calculated to allow for the desired dose to be administered in a reasonable volume (e.g., 100-200 µL for subcutaneous injection in mice).
-
Route of Administration: Subcutaneous (SC) injection is a common and clinically relevant route for peptide therapeutics.
-
Dosage: Dose-response studies are recommended to determine the optimal effective dose. Based on preclinical studies of similar compounds, a starting dose range of 1-30 mg/kg could be explored.
Induction of Acute Angioedema-like Attack
A murine model that mimics the acute attacks of HAE can be utilized to assess the efficacy of this compound.[8] This model uses silica nanoparticles (SiNPs) to induce an acute episode of hypotension, a key systemic symptom of severe HAE attacks.
-
Materials:
-
Silica nanoparticles (SiNPs)
-
Captopril (Angiotensin-Converting Enzyme inhibitor)
-
Sterile saline
-
-
Procedure:
-
Administer Captopril to the mice to inhibit the breakdown of bradykinin, thus sensitizing the animals to the effects of its overproduction.
-
Following Captopril administration, induce an acute attack by a bolus intravenous (IV) injection of a suspension of SiNPs (e.g., 0.25 mg in 100 µL saline).[8]
-
This compound or vehicle control should be administered prior to the SiNP challenge. The timing of this compound administration should be determined based on its pharmacokinetic profile to ensure peak plasma concentrations coincide with the induction of the attack.
-
Efficacy Evaluation
The primary endpoint for efficacy in this model is the measurement of mean arterial pressure (MAP).
-
Blood Pressure Monitoring:
-
Implantable telemetry devices are the gold standard for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving mice.
-
Alternatively, non-invasive tail-cuff systems can be used, although this method can induce stress in the animals.
-
-
Data Collection:
-
Record baseline MAP before the administration of any substances.
-
Continuously monitor and record MAP following the SiNP injection for a defined period (e.g., 30-60 minutes).
-
-
Vascular Permeability Assay (Optional Secondary Endpoint):
-
The Miles assay using Evans blue dye can be used to quantify vascular permeability.
-
Inject Evans blue dye intravenously.
-
After a set time, sacrifice the animals and perfuse the vasculature to remove intravascular dye.
-
Extract the extravasated dye from tissues of interest (e.g., skin, paws) and quantify it spectrophotometrically.
-
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables present representative data from a study using the plasma kallikrein inhibitor Ecallantide in the Serping1 KO mouse model.[8]
Table 1: Effect of Ecallantide on SiNP-Induced Hypotension in Serping1 KO Mice
| Treatment Group | N (females) | N (males) | Mean Change in MAP (mmHg) ± SD | p-value vs. SiNP + Captopril |
| Saline + Captopril | 9 | 6 | Minimal Change | N/A |
| SiNP + Captopril | 18 | 12 | -35 ± 10 | N/A |
| Ecallantide (100 µg) + SiNP + Captopril | 9 | 9 | -5 ± 5 | < 0.01 |
Data are representative and adapted from published studies on Ecallantide.[8]
Table 2: Dose-Response of a Representative Kallikrein Inhibitor on Vascular Permeability
| Treatment Group | Dose (mg/kg) | N | Vascular Permeability (OD620) ± SEM | % Inhibition |
| Vehicle Control | - | 8 | 0.55 ± 0.05 | 0% |
| Kallikrein Inhibitor | 1 | 8 | 0.42 ± 0.04 | 23.6% |
| Kallikrein Inhibitor | 3 | 8 | 0.31 ± 0.03 | 43.6% |
| Kallikrein Inhibitor | 10 | 8 | 0.18 ± 0.02 | 67.3% |
| Kallikrein Inhibitor | 30 | 8 | 0.12 ± 0.01 | 78.2% |
This table presents hypothetical dose-response data for illustrative purposes, as specific dose-response data for this compound in this model is not publicly available.
Conclusion
The Serping1 knockout mouse model provides a robust platform for the in vivo evaluation of this compound's efficacy in a disease-relevant context. By inducing acute HAE-like attacks and monitoring key physiological parameters such as blood pressure and vascular permeability, researchers can obtain valuable data on the dose-dependent effects of this compound. The protocols and representative data presented here offer a comprehensive guide for designing and executing preclinical studies to support the development of this compound as a potential oral prophylactic therapy for Hereditary Angioedema.
References
- 1. BioCryst Advances Second Generation Oral Plasma Kallikrein Inhibitors for Hereditary Angioedema into Preclinical Development | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. BioCryst Presents BCX4161 Phase 1 Trial and Kallikrein Inhibition Assay Results | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 3. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCryst Receives Orphan Drug Designation for BCX4161 for the Treatment of Hereditary Angioedema | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyagen.com [cyagen.com]
- 8. A novel murine in vivo model for acute hereditary angioedema attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serping1 serine (or cysteine) peptidase inhibitor, clade G, member 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a High-Throughput Screen for Irucalantide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a potent and selective inhibitor of plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a potent vasodilator and inflammatory mediator. This mechanism of action makes this compound a therapeutic agent for the treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. The development of novel analogs of this compound with improved pharmacokinetic properties, potency, or selectivity is a key objective in the pursuit of enhanced therapies for HAE and other inflammatory conditions.
This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) cascade to identify and characterize novel this compound analogs. The screening process begins with a primary biochemical assay to assess the direct inhibitory activity of compounds against plasma kallikrein. Hits from the primary screen are then progressed to a secondary cell-based functional assay to confirm their ability to block the downstream effects of bradykinin signaling.
Data Presentation
The following tables summarize representative quantitative data for a series of plasma kallikrein inhibitors. While specific data for a comprehensive set of this compound analogs is not publicly available, the data presented for these potent peptide-based inhibitors serves as a valuable reference for establishing structure-activity relationships (SAR) and for setting benchmarks for a screening campaign.
Table 1: In Vitro Inhibitory Potency of Representative Plasma Kallikrein Inhibitors
| Compound ID | Modifications | Plasma Kallikrein IC50 (nM) |
| Reference Compound (this compound-like) | - | 5.0 |
| Analog 1A | Substitution at P1' | 15.2 |
| Analog 1B | Substitution at P2' | 8.7 |
| Analog 1C | Cyclization of peptide backbone | 2.1 |
| Analog 1D | Introduction of non-natural amino acid | 3.5 |
| Analog 1E | N-terminal modification | 25.8 |
| Analog 1F | C-terminal modification | 12.4 |
Table 2: Selectivity Profile of Lead Compounds
| Compound ID | Plasma Kallikrein IC50 (nM) | Thrombin IC50 (nM) | Trypsin IC50 (nM) | Plasmin IC50 (nM) |
| Reference Compound (this compound-like) | 5.0 | >10,000 | >10,000 | 5,200 |
| Analog 1C | 2.1 | >20,000 | >20,000 | 8,900 |
| Analog 1D | 3.5 | >15,000 | >18,000 | 7,500 |
Experimental Protocols
Primary High-Throughput Screen: Fluorogenic Plasma Kallikrein Inhibition Assay
This protocol describes a kinetic fluorogenic assay to measure the inhibition of recombinant human plasma kallikrein.
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Recombinant Human Plasma Kallikrein: Final concentration of 1 nM
-
Fluorogenic Substrate: H-Pro-Phe-Arg-AMC (7-amino-4-methylcoumarin), final concentration of 10 µM
-
Test Compounds: this compound analogs and control compounds
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include positive control wells (e.g., this compound) and negative control wells (DMSO only).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human plasma kallikrein in assay buffer.
-
Add 10 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence intensity every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Secondary Confirmatory Assay: Cell-Based Bradykinin B2 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a cell-based assay to confirm the functional antagonism of the bradykinin B2 receptor signaling pathway by the identified plasma kallikrein inhibitors.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human bradykinin B2 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-8 AM or equivalent.
-
Bradykinin: Final concentration of 10 nM (EC80).
-
High Molecular Weight Kininogen (HMWK): Final concentration of 50 nM.
-
Recombinant Human Plasma Kallikrein: Final concentration of 5 nM.
-
Test Compounds: Hits from the primary screen.
-
384-well black, clear-bottom plates.
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating:
-
Seed the HEK293-B2R cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Incubation:
-
Prepare dilutions of the test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the cell plates.
-
Incubate at room temperature for 15 minutes.
-
-
Bradykinin Generation and Signal Detection:
-
Prepare a solution containing HMWK and recombinant human plasma kallikrein in assay buffer.
-
In the fluorescent imaging plate reader, add 25 µL of the HMWK/kallikrein solution to the cell plate to initiate bradykinin production and subsequent B2 receptor activation.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the bradykinin-induced calcium signal for each test compound concentration.
-
Determine the IC50 values for the active compounds.
-
Mandatory Visualization
Application Notes and Protocols for Irucalantide Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Irucalantide
This compound is a potent and selective plasma kallikrein inhibitor. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2][3] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation.[4][5] In conditions like Hereditary Angioedema (HAE), a deficiency in the C1-esterase inhibitor results in unregulated plasma kallikrein activity and excessive bradykinin production, causing recurrent and debilitating swelling attacks.[6][7] By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, thereby offering a targeted therapeutic approach for HAE and other bradykinin-mediated disorders.
Mechanism of Action: The Kallikrein-Kinin System
The administration of this compound intervenes in the plasma contact activation pathway, which is a key component of the inflammatory response. The binding of Factor XII to a macromolecular complex initiates a cascade that activates prekallikrein to kallikrein. Kallikrein then proteolytically cleaves HMWK to produce bradykinin.[1][2] Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering vasodilation and increased vascular permeability.[1][5] this compound directly inhibits the enzymatic activity of plasma kallikrein, thus preventing the release of bradykinin and mitigating its downstream inflammatory effects.
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.
Preclinical Animal Models
The primary animal model for studying HAE and the efficacy of plasma kallikrein inhibitors is the Serping1 knockout mouse . These mice lack the gene for the C1-inhibitor, mimicking the genetic basis of HAE in humans and exhibiting increased vascular permeability. Another relevant model is the B2-receptor overexpression rat , which is hypersensitive to bradykinin and develops more pronounced swelling episodes. While specific data for this compound is limited in publicly available literature, studies on similar oral plasma kallikrein inhibitors provide valuable insights into expected preclinical outcomes.
Quantitative Data Summary
The following tables summarize representative preclinical data for oral plasma kallikrein inhibitors in rodent models. This data is intended to provide a reference for the expected pharmacokinetic and pharmacodynamic profile of this compound.
Table 1: Pharmacokinetic Parameters of an Oral Plasma Kallikrein Inhibitor in Rats
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Cmax | 429 ng/mL |
| C(24h) | 56.5 ng/mL |
| AUC(0-24h) | 3326 h·ng/mL |
| Data derived from a study on a novel oral plasma kallikrein inhibitor[8]. |
Table 2: Safety and Toxicology - No-Observed-Adverse-Effect-Level (NOAEL) for a Peptide Therapeutic in Animal Models
| Species | NOAEL (Intravenous) |
| Rat | 10 mg/kg/day |
| Monkey | 15 mg/kg/day |
| Data from a preclinical study on the intravenous peptide therapeutic RTD-1[9][10]. |
Experimental Protocols
Formulation of this compound for Injection
For preclinical studies, peptide-based inhibitors like this compound are typically formulated in a sterile, isotonic solution suitable for injection.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, low-protein binding microcentrifuge tubes and syringes
-
pH meter and adjustment solutions (e.g., dilute HCl or NaOH) if necessary
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a small volume of Sterile Water for Injection to create a concentrated stock solution. Gently swirl the vial to dissolve the powder completely; do not shake vigorously to avoid denaturation.
-
Dilution: Based on the desired final concentration for dosing, dilute the stock solution with sterile 0.9% saline. For subcutaneous injections in mice, a final concentration that allows for an injection volume of 5-10 mL/kg is recommended.[11]
-
pH and Osmolality: If necessary, adjust the pH of the final formulation to a physiologically compatible range (typically 6.0-7.5). Ensure the final solution is isotonic (approximately 300 mOsm/kg).[12][13]
-
Sterility: Perform all formulation steps in a laminar flow hood to maintain sterility. The final solution can be sterile-filtered through a 0.22 µm filter if needed.
-
Storage: Store the reconstituted and diluted this compound solution at 2-8°C and protect from light. Use within a validated stability period.
Subcutaneous Administration in Mice
This protocol details the subcutaneous administration of this compound to mice, a common and effective route for peptide delivery in preclinical models.
Caption: A streamlined workflow for subcutaneous drug administration in mice.
Materials:
-
This compound solution (prepared as described above)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Dose Preparation:
-
Calculate the injection volume based on the animal's weight and the desired dose (e.g., mg/kg). The recommended maximum volume for a single subcutaneous injection site in a mouse is 10 mL/kg.[11]
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
-
Injection Procedure:
-
Select an injection site, typically the loose skin over the scruff of the neck or the flank.[14][15]
-
If desired, wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health and behavior according to the study protocol.
-
Efficacy Evaluation in an HAE Mouse Model
This protocol outlines a general procedure for assessing the efficacy of this compound in a carrageenan-induced paw edema model in Serping1 knockout mice, which simulates an acute HAE attack.
Caption: A workflow for evaluating the efficacy of this compound in a mouse model of HAE.
Materials:
-
Serping1 knockout mice
-
This compound solution and vehicle control
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers for paw volume measurement
-
Sterile syringes and needles
Protocol:
-
Acclimatization: Acclimatize Serping1 knockout mice to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the baseline volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Treatment Administration:
-
Divide the mice into treatment and control groups.
-
Administer the appropriate dose of this compound or vehicle control subcutaneously, typically 30-60 minutes before inducing edema.
-
-
Induction of Paw Edema:
-
Inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the plantar surface of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline.
-
Compare the mean paw edema between the this compound-treated and vehicle-treated groups to determine the efficacy of this compound in reducing swelling. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are essential to characterize the potential risks of this compound administration. These studies are typically conducted in at least one rodent and one non-rodent species. Key assessments include:
-
Acute Toxicity: Determination of the LD50 and observation of clinical signs of toxicity after a single high dose.
-
Repeat-Dose Toxicity: Evaluation of the effects of daily administration of this compound over a specified period (e.g., 28 days). This includes monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.
-
Safety Pharmacology: Assessment of the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: Evaluation of the potential for this compound to induce genetic mutations or chromosomal damage.
The No-Observed-Adverse-Effect-Level (NOAEL) is determined from these studies and is crucial for establishing a safe starting dose in human clinical trials.[9][10]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pathways for bradykinin formation and inflammatory disease. | Semantic Scholar [semanticscholar.org]
- 5. Bradykinin - Wikipedia [en.wikipedia.org]
- 6. A quantitative systems pharmacology model of plasma kallikrein-kinin system dysregulation in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioCryst reports discovery of plasma kallikrein inhibitors for treatment of HAE | BioWorld [bioworld.com]
- 9. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Quantifying the Inhibitory Effect of Irucalantide on the Bradykinin B2 Receptor Using ELISA
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irucalantide (also known as Icatibant) is a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] Bradykinin, a nonapeptide, exerts its physiological and pathological effects, including vasodilation, inflammation, and pain, through activation of B2R, a G-protein coupled receptor.[2] By competitively blocking the binding of bradykinin to the B2R, this compound effectively mitigates these effects and is utilized in the treatment of conditions such as hereditary angioedema (HAE).[3][4] This application note provides a detailed protocol for quantifying the inhibitory potency of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a crucial tool for researchers in drug discovery and development for screening and characterizing potential B2R antagonists.
Principle of the Competitive ELISA
The competitive ELISA is an immunoassay technique used to measure the concentration of a target analyte by detecting its interference with the binding of a labeled reference molecule to a limited number of binding sites. In this application, the inhibitory effect of this compound is quantified by its ability to compete with a fixed amount of biotinylated bradykinin for binding to immobilized bradykinin B2 receptors on a microplate. The amount of biotinylated bradykinin that binds to the receptor is inversely proportional to the concentration of this compound in the sample. The bound biotinylated bradykinin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The resulting color intensity is measured, and the half-maximal inhibitory concentration (IC50) of this compound is determined from the dose-response curve.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its ligand bradykinin, primarily couples to Gq and Gi proteins.[5] Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation, pain, and vasodilation.[5]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
High-binding 96-well microplate
-
Recombinant human bradykinin B2 receptor
-
Biotinylated bradykinin
-
This compound
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Workflow Diagram
Caption: Competitive ELISA Workflow for this compound Inhibition.
Detailed Protocol
-
Plate Coating:
-
Dilute the recombinant human bradykinin B2 receptor to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted receptor solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at room temperature.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should be chosen to bracket the expected IC50 value (e.g., 0.01 nM to 1000 nM).
-
Prepare a fixed concentration of biotinylated bradykinin in assay buffer (the optimal concentration should be determined empirically, but a starting point is the Kd value for its binding to the receptor).
-
Aspirate the blocking buffer and wash the wells three times with wash buffer.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells (maximum binding), add 50 µL of assay buffer without this compound.
-
Add 50 µL of the biotinylated bradykinin solution to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Aspirate the solution from the wells and wash three times with wash buffer.
-
Dilute the streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Reaction and Measurement:
-
Aspirate the streptavidin-HRP solution and wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Presentation and Analysis
The inhibitory effect of this compound is determined by calculating the percentage of inhibition for each concentration of the inhibitor.
Calculation of Percent Inhibition: % Inhibition = [ 1 - ( (Absorbance of sample - Absorbance of blank) / (Absorbance of maximum binding - Absorbance of blank) ) ] * 100
-
Absorbance of sample: Absorbance in the presence of this compound.
-
Absorbance of blank: Absorbance of wells with no receptor.
-
Absorbance of maximum binding: Absorbance in the absence of this compound.
The IC50 value, which is the concentration of this compound that causes 50% inhibition of biotinylated bradykinin binding, is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Representative Data
The following table presents representative data from a competitive ELISA experiment to determine the IC50 of this compound.
| This compound (nM) | Log [this compound] | Absorbance (450 nm) (Mean ± SD) | % Inhibition |
| 0 (Max Binding) | - | 1.85 ± 0.08 | 0% |
| 0.01 | -2.00 | 1.78 ± 0.07 | 3.8% |
| 0.1 | -1.00 | 1.55 ± 0.06 | 16.2% |
| 1 | 0.00 | 0.98 ± 0.05 | 47.0% |
| 10 | 1.00 | 0.45 ± 0.04 | 75.7% |
| 100 | 2.00 | 0.22 ± 0.03 | 88.1% |
| 1000 | 3.00 | 0.15 ± 0.02 | 91.9% |
| Blank | - | 0.10 ± 0.01 | - |
Based on this representative data, the calculated IC50 value for this compound is approximately 1.2 nM . This is consistent with previously reported binding affinities for Icatibant to the human B2 receptor.[6]
Conclusion
The competitive ELISA protocol described in this application note provides a robust and quantitative method for determining the inhibitory potency of this compound on the bradykinin B2 receptor. This assay is a valuable tool for researchers in the field of drug discovery and development for the screening and characterization of B2R antagonists. The detailed protocol and data analysis guidelines ensure reliable and reproducible results, facilitating the advancement of research into bradykinin-mediated pathologies.
References
- 1. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Contact Activation System with Irucalantide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The contact activation system (CAS) is a crucial plasma cascade that plays a significant role in the initiation of the intrinsic pathway of coagulation and the inflammatory response through the generation of bradykinin.[1] Dysregulation of this system is implicated in various pathological conditions, including hereditary angioedema (HAE), thrombosis, and sepsis.[2][3] Irucalantide, a potent and specific inhibitor of plasma kallikrein, serves as a valuable pharmacological tool for elucidating the intricate mechanisms of the contact activation system.[4][5] Plasma kallikrein is a central serine protease in the CAS, responsible for the cleavage of high molecular weight kininogen (HK) to release the potent inflammatory mediator, bradykinin.[1][6] By inhibiting plasma kallikrein, this compound allows for the precise investigation of the roles of this enzyme and the downstream signaling events in various physiological and pathological processes.
These application notes provide detailed protocols for the use of this compound in in vitro and in vivo studies of the contact activation system.
Mechanism of Action of this compound
This compound is a synthetic inhibitor that specifically targets the active site of plasma kallikrein, thereby preventing its proteolytic activity. The activation of the contact system is initiated by the binding of Factor XII (FXII) to a negatively charged surface, leading to its auto-activation to FXIIa.[1] FXIIa then cleaves prekallikrein to form active plasma kallikrein. Plasma kallikrein, in a positive feedback loop, further activates more FXII.[1] The primary role of plasma kallikrein in the inflammatory cascade is the cleavage of HK to release bradykinin.[6] Bradykinin subsequently binds to its B2 receptor on endothelial cells, leading to vasodilation, increased vascular permeability, and pain. This compound's inhibition of plasma kallikrein effectively blocks this cascade at a key amplification step.
Data Presentation
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| DX-2930 (Lanadelumab) | Plasma Kallikrein | In vitro proteolysis of HMWK | 1.3 | [7] |
| PF-04886847 | Plasma Kallikrein | Kinetic analysis | Potent inhibitor | [8] |
| Ecallantide | Plasma Kallikrein | Not specified | Not specified | [9] |
| Various Synthetic Inhibitors | Plasma Kallikrein | In vitro inhibition | 2,000 - 23,000 | [10] |
Mandatory Visualizations
Caption: Signaling pathway of the contact activation system and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro analysis of this compound's effect on the contact activation system.
Experimental Protocols
In Vitro Chromogenic Assay for Plasma Kallikrein Activity
Principle: This assay measures the enzymatic activity of plasma kallikrein by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[11][12][13] this compound's inhibitory effect is determined by the reduction in the rate of pNA release.
Materials:
-
Human plasma (citrated)
-
This compound
-
Plasma kallikrein chromogenic substrate (e.g., S-2302)[11]
-
Contact system activator (e.g., dextran sulfate or kaolin)[4]
-
Tris buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare serial dilutions of this compound in Tris buffer to achieve the desired final concentrations.
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a working solution of the contact system activator.
-
-
Assay Protocol:
-
In a 96-well microplate, add 10 µL of each this compound dilution or vehicle control to respective wells.
-
Add 80 µL of human plasma to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the contact system activator.
-
Immediately add 10 µL of the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Western Blot for High Molecular Weight Kininogen (HK) Cleavage
Principle: Activation of the contact system leads to the cleavage of HK by plasma kallikrein into a heavy chain and a light chain, with the release of bradykinin.[6] This cleavage can be visualized by Western blotting, where the disappearance of the intact HK band and the appearance of cleaved fragments serve as a marker of kallikrein activity. This compound's efficacy is demonstrated by the prevention of HK cleavage.
Materials:
-
Human plasma (citrated)
-
This compound
-
Contact system activator (e.g., kaolin)[4]
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary antibody against HK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Activation:
-
In separate tubes, pre-incubate human plasma with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add the contact system activator to each tube to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against HK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of intact HK and its cleaved fragments using densitometry software.
-
Compare the extent of HK cleavage in the presence and absence of this compound to determine its inhibitory effect.
-
In Vitro Bradykinin Release Assay
Principle: This assay directly measures the end-product of the kallikrein-kinin system, bradykinin. The amount of bradykinin released into the plasma following contact system activation is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[14][15] The inhibitory effect of this compound is assessed by the reduction in bradykinin concentration.
Materials:
-
Human plasma (citrated)
-
This compound
-
Contact system activator (e.g., dextran sulfate)
-
Bradykinin ELISA kit
-
Microplate reader
Procedure:
-
Plasma Activation:
-
Pre-incubate human plasma with different concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Activate the contact system by adding the activator and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and prevent bradykinin degradation by adding a protease inhibitor cocktail or by immediate processing as per the ELISA kit instructions.
-
-
Bradykinin Quantification:
-
Perform the bradykinin ELISA according to the manufacturer's protocol. This typically involves adding the plasma samples to wells pre-coated with an anti-bradykinin antibody, followed by the addition of a labeled bradykinin conjugate.
-
After incubation and washing steps, a substrate is added to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided bradykinin standards.
-
Calculate the concentration of bradykinin in each sample from the standard curve.
-
Determine the percentage of inhibition of bradykinin release for each this compound concentration and calculate the IC50 value.
-
In Vivo Murine Model of Contact System Activation
Principle: This protocol describes a general approach to evaluate the efficacy of this compound in an in vivo model of contact system activation. A local inflammatory response is induced by a contact system activator, and the effect of this compound on parameters such as vascular permeability or edema is assessed.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Contact system activator (e.g., carrageenan or dextran sulfate)
-
Evans blue dye (for vascular permeability assessment)
-
Calipers (for edema measurement)
-
Anesthetic
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., subcutaneous or intravenous injection) at a predetermined time before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject the contact system activator into a specific site, such as the paw or peritoneal cavity.
-
-
Assessment of Efficacy:
-
Vascular Permeability:
-
At a set time before the induction of inflammation, inject Evans blue dye intravenously.
-
After a defined period following the inflammatory challenge, euthanize the animals and perfuse the vasculature to remove excess dye.
-
Excise the inflamed tissue (e.g., paw) and extract the extravasated Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
-
Edema Measurement:
-
Measure the thickness or volume of the paw using calipers at regular intervals after the injection of the inflammatory agent.
-
-
-
Data Analysis:
-
Compare the degree of vascular permeability or edema in the this compound-treated group with the vehicle-treated group.
-
Calculate the percentage of inhibition of the inflammatory response.
-
Conclusion
This compound is a powerful tool for researchers studying the contact activation system. Its specific inhibition of plasma kallikrein allows for the targeted investigation of this key enzyme's role in health and disease. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of in vitro and in vivo experimental settings to further our understanding of the complex biology of the contact activation system.
References
- 1. Contact activation system - Wikipedia [en.wikipedia.org]
- 2. Anti-HK antibody inhibits the plasma contact system by blocking prekallikrein and factor XI activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Analysis of an engineered plasma kallikrein inhibitor and its effect on contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 7. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diapharma.com [diapharma.com]
- 12. coachrom.com [coachrom.com]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
- 15. raybiotech.com [raybiotech.com]
Application Notes and Protocol: Assessing Irucalantide's Efficacy in a Hereditary Angioedema (HAE) Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a potent and selective inhibitor of plasma kallikrein, an enzyme central to the kallikrein-kinin system.[1] In certain pathological conditions, such as Hereditary Angioedema (HAE), dysregulation of this system leads to excessive production of bradykinin.[2] HAE is a rare genetic disorder often caused by a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH), a key regulator of plasma kallikrein activity.[3] Uncontrolled plasma kallikrein activity results in the overproduction of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors, increasing vascular permeability and leading to recurrent, localized edema, inflammation, and pain.[3][4][5] this compound acts by directly inhibiting plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin and mitigating the primary driver of HAE attacks.[3]
These application notes provide detailed in vitro and in vivo protocols to assess the efficacy of this compound in relevant disease models of HAE by measuring its impact on vascular permeability.
Mechanism of Action: The Kallikrein-Kinin System
The diagram below illustrates the pathway leading to increased vascular permeability in HAE and the specific inhibitory action of this compound.
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.
Experimental Protocols
The following protocols provide a framework for evaluating this compound's ability to counteract bradykinin-induced increases in vascular permeability.
In Vitro Protocol: Endothelial Transwell Permeability Assay
This assay measures the ability of this compound to protect an endothelial cell barrier from hyperpermeability induced by bradykinin.[6][7]
Objective: To quantify the effect of this compound on bradykinin-induced permeability of a human umbilical vein endothelial cell (HUVEC) monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
24-well plates
-
Bradykinin (agonist)
-
This compound
-
FITC-Dextran (70 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Fluorimeter
Methodology:
-
Cell Seeding: Seed HUVECs onto the upper chamber of Transwell inserts at a density of 1 x 10^5 cells/insert and culture until a confluent monolayer is formed (typically 2-3 days).
-
Pre-treatment: Replace the medium in both upper and lower chambers with fresh, serum-free medium. Add varying concentrations of this compound to the upper chamber and incubate for 1 hour. Include a vehicle control group (no this compound).
-
Induction of Permeability: Add bradykinin to the upper chamber at a final concentration known to induce hyperpermeability (e.g., 100 nM) and incubate for 30 minutes. A control group should receive vehicle instead of bradykinin.
-
Permeability Measurement: Add FITC-Dextran (1 mg/mL) to the upper chamber. Incubate for 20 minutes.
-
Quantification: Collect samples from the lower chamber. Measure the fluorescence intensity using a fluorimeter with an excitation/emission of 490/520 nm. The amount of FITC-Dextran that has passed through the monolayer into the lower chamber is directly proportional to the permeability of the endothelial barrier.[8]
-
Data Analysis: Calculate the percentage of permeability relative to the bradykinin-only treated group.
In Vivo Protocol: Miles Assay for Vascular Permeability
The Miles assay is a well-established in vivo technique to assess localized vascular leakage in response to inflammatory mediators.[9]
Objective: To determine the efficacy of this compound in reducing bradykinin-induced vascular permeability in a rodent model.
Materials:
-
Sprague Dawley rats or C57BL/6 mice[10]
-
This compound
-
Bradykinin
-
Evans Blue dye (0.5% in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Formamide
-
Spectrophotometer
Methodology:
-
Animal Groups: Divide animals into at least four groups: (1) Saline Control, (2) this compound only, (3) Bradykinin only, (4) this compound + Bradykinin.
-
Drug Administration: Administer this compound (e.g., via subcutaneous or intravenous injection) or vehicle to the appropriate groups. The dose and timing should be based on prior pharmacokinetic studies.
-
Induction of Permeability: After the appropriate pre-treatment time (e.g., 30-60 minutes), anesthetize the animals. Administer Evans Blue dye via tail vein injection (e.g., 20 mg/kg).
-
Localized Challenge: Immediately after dye injection, administer intradermal injections of bradykinin (e.g., 100 ng in 50 µL saline) into the shaved dorsal skin at designated sites. Inject saline at a control site.
-
Dye Extravasation: Allow 30 minutes for the permeability response to occur. The sites of increased permeability will appear as blue spots on the skin.
-
Quantification: Euthanize the animals and excise the skin at the injection sites. Incubate the skin samples in formamide for 24-48 hours at 60°C to extract the Evans Blue dye.
-
Data Analysis: Measure the absorbance of the formamide extracts at 620 nm. Calculate the amount of extravasated dye (in µg) per tissue sample by comparing to a standard curve of Evans Blue.
Experimental Workflow
The following diagram outlines the logical flow from hypothesis to efficacy assessment for evaluating this compound.
Caption: Workflow for assessing this compound's effect on vascular permeability.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the protocols described above.
Table 1: In Vitro Endothelial Permeability Assay Results
| Treatment Group | Bradykinin (100 nM) | This compound Conc. | FITC-Dextran Flux (RFU) | Permeability Reduction (%) |
| Vehicle Control | - | - | 150 ± 25 | - |
| Bradykinin Only | + | - | 1250 ± 110 | 0% (Baseline) |
| This compound | + | 10 nM | 875 ± 95 | 30% |
| This compound | + | 50 nM | 450 ± 60 | 64% |
| This compound | + | 100 nM | 210 ± 40 | 83.2% |
| Data are presented as mean ± SD. RFU = Relative Fluorescence Units. |
Table 2: In Vivo Miles Assay Results
| Treatment Group | Evans Blue Extravasation (µ g/site ) |
| Saline Control | 2.5 ± 0.8 |
| Bradykinin Only | 25.6 ± 4.1 |
| This compound (10 mg/kg) + Bradykinin | 8.9 ± 2.3 |
| Data are presented as mean ± SD. |
Table 3: Comparison with Clinical Efficacy Endpoints for Kallikrein Inhibitors in HAE
This table summarizes clinical data for Ecallantide, another plasma kallikrein inhibitor, to provide context for the expected therapeutic impact of this drug class.[11]
| Endpoint | Placebo | Ecallantide (30 mg SC) | P-value |
| Change in Mean Symptom Complex Severity (MSCS) at 4h | -0.47 ± 0.71 | -0.97 ± 0.78 | < .001 |
| Treatment Outcome Score (TOS) at 4h | 20.0 ± 58.9 | 55.5 ± 46.5 | < .001 |
| Data from an integrated analysis of two Phase 3 studies.[11] MSCS measures symptom severity; a larger negative change is better. TOS measures overall treatment response; a higher score is better. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bradykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raf kinase inhibitory protein reduces bradykinin receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ecallantide (DX-88) for acute hereditary angioedema attacks: integrated analysis of 2 double-blind, phase 3 studies [pubmed.ncbi.nlm.nih.gov]
Irucalantide: A Potent Tool for Investigating the Kallikrein-Kinin System
Application Notes and Protocols for Researchers
Introduction
Irucalantide, also known as BCX4161, is a potent and selective small molecule inhibitor of plasma kallikrein. Developed by BioCryst Pharmaceuticals, it serves as a valuable tool compound for researchers investigating the kallikrein-kinin system (KKS) and its role in various physiological and pathological processes. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a key mediator of inflammation, vasodilation, and pain. These characteristics make this compound particularly relevant for studies on hereditary angioedema (HAE), diabetic macular edema (DME), and other inflammatory conditions where the KKS is implicated.
Mechanism of Action: Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. In pathological conditions such as HAE, deficient C1-esterase inhibitor activity leads to unregulated plasma kallikrein activation and excessive bradykinin production, resulting in recurrent swelling attacks. This compound directly binds to and inhibits the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.
Physicochemical Properties and Formulation
For research purposes, this compound is available from various chemical suppliers. It is crucial to refer to the supplier's specific instructions for storage and handling.
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₅ |
| Molecular Weight | 440.5 g/mol |
| Solubility | Refer to supplier's datasheet for specific solubility information in various solvents. |
| Storage | Store as a solid at -20°C. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions:
For in vitro assays, a stock solution of this compound is typically prepared in a suitable solvent like DMSO. The final concentration of the solvent in the assay should be kept low (e.g., <0.5%) to avoid affecting the experimental results.
Quantitative Data
| Parameter | Value | Source |
| Potency on isolated enzyme | Sub-nanomolar | [1] |
| Potency in ex vivo activated human plasma kallikrein inhibition (aPKI) assay | Single-digit nanomolar | [1] |
| Target plasma concentration for efficacy (in HAE) | 25-40 ng/mL | [2] |
Experimental Protocols
A key application of this compound as a tool compound is in in vitro and ex vivo assays to study the inhibition of the kallikrein-kinin system. BioCryst Pharmaceuticals developed a "Simple, Sensitive and Selective Fluorogenic Assay to Monitor Plasma Kallikrein Inhibitory Activity of BCX4161 in Activated Plasma"[2][3]. While the detailed proprietary protocol is not publicly available, a general procedure based on the known principles of such assays can be outlined.
Protocol: In Vitro Fluorogenic Plasma Kallikrein Inhibition Assay
Objective: To determine the inhibitory activity of this compound on plasma kallikrein in vitro.
Principle: This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a fluorogenic substrate. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal. The contact pathway is activated using ellagic acid to convert prekallikrein to plasma kallikrein.
Materials:
-
This compound (BCX4161)
-
Human plasma (citrated)
-
Ellagic acid
-
Fluorogenic plasma kallikrein substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of ellagic acid.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or water) and dilute to the working concentration in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2 µL) of the this compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add human plasma (diluted in assay buffer if necessary) to each well.
-
Initiate the activation of the contact system by adding ellagic acid to each well.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for the conversion of prekallikrein to kallikrein and for the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Signaling Pathway of the Kallikrein-Kinin System and this compound Inhibition
References
Application of Irucalantide in Vascular Leakage Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator in the kallikrein-kinin system, plays a crucial role in inflammation, vasodilation, and pain.[2] Its binding to the B2R on endothelial cells triggers a signaling cascade that leads to increased vascular permeability and subsequent fluid leakage into the interstitial space, resulting in edema.[2][3] this compound, by blocking this interaction, effectively mitigates these effects and is clinically approved for the treatment of acute attacks of hereditary angioedema (HAE), a disease characterized by recurrent episodes of severe swelling.[3][4]
These application notes provide an overview of the use of this compound in various preclinical models of vascular leakage, offering detailed protocols and summarizing key quantitative data to guide researchers in their study design.
Mechanism of Action: Inhibition of Bradykinin-Induced Vascular Permeability
Bradykinin-induced vascular leakage is a multi-step process initiated by the binding of bradykinin to its G-protein coupled B2 receptor on the surface of endothelial cells. This activation leads to a cascade of intracellular events culminating in the disruption of endothelial cell junctions and increased paracellular permeability.[4] this compound competitively inhibits the initial step of this cascade.
Signaling Pathway of Bradykinin-Induced Vascular Permeability
The binding of bradykinin to the B2R activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions, and rearrangement of the actin cytoskeleton, resulting in the formation of intercellular gaps and increased vascular permeability.[4]
Figure 1: Simplified signaling pathway of bradykinin-induced vascular permeability and the inhibitory action of this compound.
Preclinical Vascular Leakage Models and Protocols
This compound has been evaluated in several preclinical models that recapitulate different aspects of vascular leakage. Below are detailed protocols for key in vivo and in vitro models.
In Vivo Models
This model assesses the effect of this compound on increased microvascular permeability following a severe burn injury.
Experimental Protocol:
-
Animal Preparation: Female sheep are surgically prepared for chronic study with catheters to measure cardiovascular and pulmonary parameters and a catheter in the prefemoral lymph duct to collect lymph.
-
Randomization: After a recovery period of 5-7 days, animals are randomized into groups: sham (no injury, no treatment), control (40% total body surface area third-degree burn, no treatment), and this compound-treated (burn injury plus this compound infusion at low or high doses).[5]
-
Burn Injury: A 40% total body surface area, third-degree burn is induced under anesthesia.
-
This compound Administration: this compound is administered as a continuous intravenous infusion (e.g., 4 µg/kg/h for low dose or 20 µg/kg/h for high dose) starting immediately after the burn injury.[5]
-
Data Collection: Prefemoral lymph flow (as an indicator of microvascular fluid flux) and protein concentration in the lymph are measured at baseline and at various time points post-injury (e.g., 24 and 48 hours).[5]
Data Presentation:
| Group | Treatment | Prefemoral Lymph Flow (mL/h) at 0h | Prefemoral Lymph Flow (mL/h) at 24h | Prefemoral Lymph Flow (mL/h) at 48h |
| Control | 40% TBSA Burn | 3.9 ± 0.5 | 28.0 ± 4.2 | 33.0 ± 8.1 |
| This compound (Low Dose) | 40% TBSA Burn + 4 µg/kg/h this compound | 5.3 ± 0.6 | 17.5 ± 3.5 | 20.3 ± 3.4 |
| This compound (High Dose) | 40% TBSA Burn + 20 µg/kg/h this compound | 5.3 ± 1.1 | 15.2 ± 2.0 | 17.6 ± 4.1 |
| Data adapted from a study on the effects of Icatibant in a sheep thermal injury model.[5] |
This is a widely used model of acute inflammation where vascular leakage contributes significantly to the observed edema.
Experimental Protocol:
-
Animal Groups: Male Wistar rats are divided into control and this compound-treated groups.
-
This compound Administration: this compound is administered (e.g., intraplantar injection of 32.5 nmol/paw) prior to the inflammatory insult.[2]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 3, 5, and 8 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition by this compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Data Presentation:
| Time Post-Carrageenan | Treatment | Paw Edema (arbitrary units) | % Inhibition |
| 3 hours | Vehicle | (Value) | - |
| 3 hours | This compound (32.5 nmol/paw) | (Value) | Significant reduction |
| 5 hours | Vehicle | (Value) | - |
| 5 hours | This compound (32.5 nmol/paw) | (Value) | Significant reduction |
| Qualitative representation based on findings that Icatibant significantly reduced carrageenan-induced paw edema.[2] |
The Miles assay is a classic method to quantify localized vascular leakage in the skin.
Experimental Protocol:
-
Animal Preparation: Mice or rats are anesthetized.
-
Dye Injection: Evans blue dye (e.g., 20 mg/kg), which binds to serum albumin, is injected intravenously.
-
Intradermal Injections: After a short circulation time (e.g., 10 minutes), bradykinin (to induce leakage) with or without this compound is injected intradermally at different sites on the shaved back of the animal. A saline injection serves as a negative control.
-
Observation and Quantification: After a defined period (e.g., 30 minutes), the animal is euthanized, and the skin is dissected. The diameter and intensity of the blue spots (indicating dye extravasation) are measured. For quantification, the blue spots are excised, and the Evans blue dye is extracted using a solvent (e.g., formamide). The absorbance of the extracted dye is measured spectrophotometrically.
Data Presentation:
| Intradermal Injection | Evans Blue Extravasation (µ g/site ) |
| Saline | (Baseline value) |
| Bradykinin | (Increased value) |
| Bradykinin + this compound | (Significantly reduced value) |
| Hypothetical data based on the known mechanism of action of this compound. |
In Vitro Model
This in vitro model uses a monolayer of endothelial cells to assess the direct effect of this compound on barrier function.
Experimental Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a porous membrane insert (e.g., a Transwell insert).
-
TEER Measurement: The integrity of the endothelial monolayer is monitored by measuring the transendothelial electrical resistance (TEER). A stable, high TEER value indicates a well-formed barrier.
-
Treatment: The endothelial monolayer is pre-treated with this compound or a vehicle control for a specified duration.
-
Bradykinin Challenge: Bradykinin is added to the upper chamber of the Transwell to induce a breakdown of the endothelial barrier.
-
Permeability Assessment:
-
TEER: TEER is measured continuously or at specific time points after the bradykinin challenge. A drop in TEER indicates increased permeability.
-
FITC-Dextran: A fluorescently labeled, high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber. The amount of FITC-dextran that passes through the endothelial monolayer into the lower chamber over time is quantified using a fluorescence plate reader.
-
-
Data Analysis: The protective effect of this compound is determined by its ability to prevent the bradykinin-induced drop in TEER and/or reduce the flux of FITC-dextran across the monolayer.
Data Presentation:
| Treatment | Change in TEER (% of baseline) | FITC-Dextran Flux (RFU) |
| Vehicle | 100% | (Baseline value) |
| Bradykinin | Significant decrease | Significant increase |
| This compound + Bradykinin | No significant change | No significant increase |
| Hypothetical data based on the known mechanism of action of this compound. |
Experimental Workflows
Figure 2: General workflow for in vivo vascular leakage models.
Figure 3: General workflow for in vitro endothelial permeability assays.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the bradykinin B2 receptor in various pathological conditions involving vascular leakage. The models and protocols described herein provide a framework for researchers to assess the efficacy of this compound and to further elucidate the mechanisms of bradykinin-mediated vascular permeability. The quantitative data from these models consistently demonstrate the potential of this compound to ameliorate vascular leakage, supporting its clinical application and its use as a probe in vascular biology research.
References
- 1. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of bradykinin in vascular permeability and angiogenesis in solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]
Application Notes and Protocols for Irucalantide in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irucalantide is a potent and selective inhibitor of plasma kallikrein. By blocking kallikrein, this compound effectively inhibits the conversion of kininogen to bradykinin, a pro-inflammatory vasodilator that increases vascular permeability and induces pain.[1] This mechanism of action makes this compound a valuable tool for investigating the role of the kallikrein-kinin system in various physiological and pathological processes, particularly in the context of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2][3][4] In primary cell culture experiments, this compound can be utilized to dissect the cellular signaling pathways mediated by bradykinin and to evaluate the efficacy of kallikrein inhibition in mitigating inflammatory responses.
Mechanism of Action
The kallikrein-kinin system is a proteolytic cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1] Bradykinin then binds to its B2 receptor, a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to increased vascular permeability, vasodilation, and pain. In HAE, a deficiency in the C1-esterase-inhibitor (C1-INH), the major endogenous inhibitor of plasma kallikrein, leads to unregulated kallikrein activity and excessive bradykinin production.[1]
This compound directly inhibits the enzymatic activity of plasma kallikrein, thereby preventing the generation of bradykinin and attenuating its downstream inflammatory effects.[1][5]
Data Presentation
The following table summarizes the in vitro potency of compounds with a similar mechanism of action to this compound, acting as bradykinin B2 receptor antagonists. This data is derived from studies on novel small molecule bradykinin B2 receptor antagonists and provides a reference for expected effective concentrations in primary cell culture experiments.
| Compound | Assay | Cell Line | Receptor | Potency (K_b or pA_2) | Reference |
| Compound 3 | Calcium Mobilization | CHO | Human Recombinant B2 | K_b = 0.24 nM | [6][7][8] |
| Compound 3 | Contraction Assay | Human Umbilical Vein | Endogenous B2 | pA_2 = 9.67 (0.21 nM) | [6][7][8] |
| Icatibant | Calcium Mobilization | CHO | Human Recombinant B2 | K_b = 2.81 nM | [6][7][8] |
| Icatibant | Contraction Assay | Human Umbilical Vein | Endogenous B2 | pA_2 = 8.06 (8.71 nM) | [6][7][8] |
| PHA-022121 | Calcium Mobilization | Mammalian Cell Lines | Human Recombinant B2 | K_b = 0.15 nM | [9] |
| PHA-022121 | Contraction Assay | Human Umbilical Vein | Endogenous B2 | pA_2 = 0.35 nM | [9] |
| PHA-022484 (Metabolite) | Calcium Mobilization | Mammalian Cell Lines | Human Recombinant B2 | K_b = 0.26 nM | [9] |
| PHA-022484 (Metabolite) | Contraction Assay | Human Umbilical Vein | Endogenous B2 | pA_2 = 0.47 nM | [9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the isolation and culture of HUVECs, a common primary cell model for studying vascular inflammation and permeability.
Materials:
-
Human umbilical cord
-
Phosphate-Buffered Saline (PBS), sterile
-
Collagenase Type II solution (0.1% in PBS)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gelatin-coated culture flasks or plates
Procedure:
-
Cord Processing: Obtain a fresh human umbilical cord and store it in sterile PBS at 4°C. Under sterile conditions, cannulate the umbilical vein and flush with PBS to remove blood.
-
Collagenase Digestion: Fill the vein with 0.1% collagenase solution and incubate at 37°C for 15-20 minutes.
-
Cell Collection: Gently massage the cord to dislodge endothelial cells and collect the collagenase solution containing the cells into a sterile centrifuge tube containing an equal volume of Endothelial Cell Growth Medium with 10% FBS to inactivate the collagenase.
-
Cell Pelleting and Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and plate onto gelatin-coated culture flasks.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. The medium should be changed every 2-3 days. Cells are ready for experiments when they reach 80-90% confluency.
Protocol 2: In Vitro Bradykinin-Induced Calcium Mobilization Assay in Primary Endothelial Cells
This protocol measures the inhibitory effect of this compound on bradykinin-induced intracellular calcium mobilization in primary endothelial cells.
Materials:
-
Primary endothelial cells (e.g., HUVECs) cultured in 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Bradykinin
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed primary endothelial cells into 96-well plates and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
This compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Bradykinin Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add bradykinin (e.g., to a final concentration of 10 nM) to induce calcium mobilization and immediately start recording the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the peak fluorescence in this compound-treated wells to that in control wells (bradykinin stimulation without this compound).
Protocol 3: Endothelial Cell Permeability Assay
This protocol assesses the ability of this compound to counteract bradykinin-induced increases in endothelial permeability.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial Cell Growth Medium
-
Bradykinin
-
This compound
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed primary endothelial cells onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Pre-treat the endothelial cell monolayer with different concentrations of this compound for 30 minutes.
-
Bradykinin Challenge: Add bradykinin (e.g., 100 nM) to the upper chamber.
-
Permeability Measurement: Add FITC-dextran to the upper chamber. At various time points (e.g., 0, 30, 60, 120 minutes), collect a sample from the lower chamber.
-
Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: An increase in fluorescence in the lower chamber indicates increased permeability. The effect of this compound is quantified by its ability to reduce the bradykinin-induced increase in FITC-dextran passage.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits plasma kallikrein, preventing bradykinin formation.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecallantide for treatment of acute hereditary angioedema attacks: analysis of efficacy by patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecallantide for the treatment of hereditary angiodema in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Irucalantide Experiments: Technical Support Center
Welcome to the Technical Support Center for Irucalantide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of plasma kallikrein.[1] By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, a potent vasodilator that increases vascular permeability.[2] This mechanism makes it a therapeutic candidate for conditions characterized by excessive bradykinin production, such as diabetic macular edema.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound, which is a peptide-based drug.[3][4] For lyophilized powder, long-term storage at -20°C is recommended. Once reconstituted in a solvent, the solution should be used immediately or stored at -20°C or -80°C for a limited time, depending on the solvent. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.[3]
Q3: What is the best solvent to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. It is important to use high-quality, anhydrous DMSO to ensure optimal solubility and prevent degradation. For in vivo studies, further dilution in a biocompatible vehicle is necessary.
Q4: I am observing high variability in my in vitro plasma kallikrein inhibition assay. What could be the cause?
A4: High variability in plasma kallikrein inhibition assays can stem from several factors. One common issue is the spontaneous activation of prekallikrein in plasma samples, especially when stored at low temperatures.[5] To minimize this, it is recommended to process plasma samples at 15-25°C and either use them fresh or immediately freeze them at -20°C or below.[5] Additionally, ensure consistent mixing and incubation times, and use a specific chromogenic or fluorogenic substrate for plasma kallikrein to avoid off-target enzyme activity. The quality and handling of the plasma itself are critical; using pooled normal plasma can help reduce donor-specific variability.
Q5: My in vivo experiment with a diabetic retinopathy animal model is not showing a significant effect of this compound. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy in an in vivo model. Firstly, the timing and dose of this compound administration are critical. The progression of diabetic retinopathy should be well-characterized in your chosen model to ensure treatment is initiated at an appropriate stage. Secondly, the formulation and route of administration can significantly impact the bioavailability and exposure of the peptide at the target site in the retina. The stability of the peptide in the formulation and after administration is also a key consideration.[4][6] It is also important to verify the induction of diabetes and the development of retinopathy through appropriate physiological and histological assessments.[7]
Troubleshooting Guides
In Vitro Plasma Kallikrein Inhibition Assay
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Spontaneous prekallikrein activation in plasma. | 1. Handle plasma at room temperature before use or flash-freeze for storage. Avoid prolonged storage on ice.[5] |
| 2. Non-specific substrate cleavage by other proteases. | 2. Use a highly specific substrate for plasma kallikrein. Include appropriate controls with other protease inhibitors to assess specificity. | |
| Low or No Inhibition | 1. Degraded this compound. | 1. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm peptide integrity via analytical methods if possible. |
| 2. Incorrect assay conditions (pH, temperature). | 2. Ensure the assay buffer pH and temperature are optimal for plasma kallikrein activity and this compound binding. | |
| 3. Insufficient incubation time with the inhibitor. | 3. Optimize the pre-incubation time of plasma with this compound before adding the substrate to allow for sufficient binding. | |
| High Well-to-Well Variability | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
| 2. Edge effects in the microplate. | 2. Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. |
In Vivo Diabetic Retinopathy Animal Model
| Problem | Possible Cause | Solution |
| Lack of Therapeutic Effect | 1. Inadequate dose or dosing frequency. | 1. Perform a dose-response study to determine the optimal dose of this compound. Consider the pharmacokinetic profile to establish an effective dosing regimen. |
| 2. Poor bioavailability at the target site. | 2. Optimize the formulation and route of administration (e.g., intravitreal vs. systemic) to enhance drug delivery to the retina. | |
| 3. Timing of treatment initiation. | 3. Characterize the disease progression in your model and initiate treatment at a relevant stage of diabetic retinopathy. | |
| High Animal-to-Animal Variability | 1. Inconsistent induction of diabetes. | 1. Standardize the streptozotocin (STZ) or other induction agent dosage and administration protocol. Monitor blood glucose levels to ensure consistent hyperglycemia.[6] |
| 2. Genetic drift in the animal strain. | 2. Use animals from a reputable supplier and from a consistent genetic background. | |
| Adverse Events or Toxicity | 1. Formulation vehicle toxicity. | 1. Test the vehicle alone as a control group to assess any potential toxicity. |
| 2. Off-target effects of this compound at high doses. | 2. Conduct a dose-escalation study to identify the maximum tolerated dose. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Kallikrein Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Conditions | Reference |
| Lanadelumab | Plasma Kallikrein | IC50 = 0.044 µM | FXIIa-activated plasma | [8] |
| DX-2930 | Plasma Kallikrein | Ki = 0.120 ± 0.005 nM | Purified pKal with peptide substrate | [9] |
| Tra-Arg(Mts)-4-acetylanilide | Plasma Kallikrein | IC50 = 2 µM | Purified plasma kallikrein | [1] |
| Tra-arginyl-4-ethoxycarbonylanilide | Plasma Kallikrein | IC50 = 16 µM | Purified plasma kallikrein | [1] |
| Tra-lysyl-4-ethoxycarbonylanilide | Plasma Kallikrein | IC50 = 23 µM | Purified plasma kallikrein | [1] |
Note: Specific IC50/Ki values for this compound were not available in the searched literature. The data presented is for other plasma kallikrein inhibitors to provide a comparative context.
Table 2: Preclinical Pharmacokinetic Parameters of Selected Peptide Drugs
| Drug | Animal Model | Dose & Route | Cmax | Tmax | t1/2 | Clearance | Volume of Distribution | Reference |
| DX-2930 | Cynomolgus Monkey | 0.1 - 3.0 mg/kg SC | Dose-dependent | - | ~12.5 days | - | - | [10] |
| TTAC-0001 | Mouse | 10 mg/kg IV | - | - | 20-30 h | 0.017 mL/h | - | [11] |
| TTAC-0001 | Rat | 10 mg/kg IV | - | - | 20-30 h | 0.35 mL/h | - | [11] |
| TTAC-0001 | Cynomolgus Monkey | 10 mg/kg IV | - | - | 20-30 h | 2.19 mL/h | 93.62 mL | [11] |
Note: Specific pharmacokinetic parameters for this compound were not available in the searched literature. The data presented is for other peptide-based drugs to provide a general understanding of their pharmacokinetic profiles in preclinical models.
Experimental Protocols
Detailed Methodology: In Vitro Plasma Kallikrein Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on plasma kallikrein.
Materials:
-
This compound
-
Human plasma (pooled, citrated)
-
Chromogenic or fluorogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Plasma Preparation: Thaw frozen human plasma at 37°C and keep at room temperature.[5]
-
Assay Reaction: a. In a 96-well plate, add a small volume of each this compound dilution. b. Add human plasma to each well and mix gently. c. Pre-incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to plasma kallikrein. d. Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate wavelength and temperature (37°C). Measure the absorbance or fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of this compound. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value.
Detailed Methodology: In Vivo Streptozotocin (STZ)-Induced Diabetic Retinopathy Rat Model
This protocol outlines a general procedure for inducing diabetic retinopathy in rats and can be adapted for testing the efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound formulation
-
Blood glucose meter
-
Anesthesia
Procedure:
-
Induction of Diabetes: a. Fast the rats overnight. b. Prepare a fresh solution of STZ in cold citrate buffer. c. Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).[6] d. Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.[6]
-
This compound Treatment: a. After a period of sustained hyperglycemia to allow for the development of early-stage diabetic retinopathy (e.g., 4-8 weeks), divide the diabetic rats into treatment and vehicle control groups. b. Administer this compound at the desired dose and route (e.g., subcutaneous, intravitreal) according to the study design. The vehicle control group receives the formulation vehicle only.
-
Efficacy Evaluation: a. At the end of the treatment period, euthanize the animals and collect the eyes for analysis. b. Histopathology: Process the eyes for retinal flat mounts or cross-sections. Stain with relevant markers (e.g., isolectin B4 for vasculature) to assess parameters like acellular capillaries, pericyte loss, and vascular leakage. c. Functional Assessment: Electroretinography (ERG) can be performed before and after treatment to assess retinal function. d. Biochemical Analysis: Measure levels of inflammatory markers or vascular permeability markers in retinal tissue lysates.
Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: Experimental workflow for an in vitro plasma kallikrein inhibition assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of kallikrein in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Limitations for the Delivery of Protein Drugs [synapse.patsnap.com]
- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Preventive Efficacy of an Antioxidant Compound on Blood Retinal Barrier Breakdown and Visual Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 9. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Irucalantide Concentration in Assays
Welcome to the technical support center for Irucalantide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[1][2] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation.[1][2] this compound inhibits the enzymatic activity of plasma kallikrein, thereby preventing the production of bradykinin. This mechanism of action makes it a valuable tool for studying the kallikrein-kinin system and for the development of therapeutics for conditions like hereditary angioedema (HAE), where this pathway is dysregulated.[1][2]
Q2: In which types of assays can this compound be used?
A2: this compound is primarily used in assays designed to investigate the kallikrein-kinin system and its role in various physiological and pathological processes. Common applications include:
-
Enzymatic Assays: To measure the direct inhibitory activity of this compound on plasma kallikrein.
-
Cell-Based Assays: To assess the effect of this compound on cellular processes mediated by bradykinin, such as endothelial cell permeability.
-
Bradykinin Release Assays: To quantify the reduction in bradykinin production from its precursor, HMWK, in the presence of this compound.
Q3: What is a typical starting concentration for this compound in an in vitro assay?
A3: The optimal concentration of this compound will vary depending on the specific assay system, including the concentration of plasma kallikrein and its substrate. As a starting point for enzymatic assays, it is recommended to perform a dose-response curve starting from a concentration several logs above and below the expected IC50 value. For cell-based assays, a wider concentration range may be necessary to observe a biological effect.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. For creating stock solutions, it is recommended to dissolve the peptide in a suitable solvent like sterile, nuclease-free water or a buffer at a neutral pH. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -80°C. The stability of this compound in different buffers and cell culture media should be validated for long-term experiments.
Troubleshooting Guides
Issue 1: High Variability in Plasma Kallikrein Inhibition Assays
High variability in results can obscure the true inhibitory effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Keep reagents on ice during the experiment. Avoid repeated freeze-thaw cycles of this compound and enzyme stocks. |
| Assay Conditions | Maintain consistent temperature and pH throughout the assay. Ensure thorough mixing of reagents in each well. |
| Plate Effects | Use high-quality, low-binding plates. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Data Analysis | Use a consistent method for calculating IC50 values. Ensure the data points used for curve fitting are within the linear range of the assay. |
Issue 2: No or Weak Inhibition Observed
If you are not observing the expected inhibitory effect of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure you are testing a relevant concentration range. |
| Degraded this compound | Use a fresh aliquot of this compound. Confirm proper storage conditions. |
| Inactive Enzyme | Test the activity of the plasma kallikrein using a known substrate and compare it to the expected activity. |
| Inappropriate Assay Buffer | Ensure the pH and ionic strength of the buffer are optimal for both enzyme activity and this compound stability. |
| Substrate Concentration Too High | If the substrate concentration is significantly above the Km, a higher concentration of a competitive inhibitor like this compound may be needed to see an effect. Try reducing the substrate concentration. |
Experimental Protocols & Data
Plasma Kallikrein Inhibition Assay
This protocol is a representative example for determining the inhibitory activity of this compound against plasma kallikrein using a chromogenic substrate.
Materials:
-
Human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 10 minutes).
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Representative Data:
| Inhibitor | Assay Type | Target | IC50 (µM) |
| Lanadelumab | HKa ELISA | Plasma Kallikrein | 0.044 |
This data is provided as a representative example of a plasma kallikrein inhibitor's potency.
Endothelial Cell Permeability Assay
This protocol describes a common in vitro method to assess the effect of this compound on bradykinin-induced endothelial permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Bradykinin
-
This compound
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorometer
Methodology:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the HUVEC monolayers with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Add bradykinin to the upper chamber to induce endothelial permeability. Include a control group with no bradykinin and a group with bradykinin but no this compound.
-
Add a fluorescent tracer, such as FITC-Dextran, to the upper chamber.
-
After a set incubation period (e.g., 30 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
An increase in fluorescence in the lower chamber corresponds to increased permeability. Calculate the percentage of permeability relative to the control groups.
Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: Workflow for a plasma kallikrein enzymatic inhibition assay.
Caption: A logical approach to troubleshooting weak or absent inhibition in an assay.
References
Irucalantide stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of Irucalantide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bicyclic peptide inhibitor of plasma kallikrein.[1] Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin is a potent vasodilator and inflammatory mediator that binds to bradykinin B2 receptors, leading to increased vascular permeability, vasodilation, and pain. By inhibiting plasma kallikrein, this compound prevents the production of bradykinin, thereby mitigating these inflammatory effects.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. The following storage conditions are recommended based on the physical form of the peptide:
| Form | Storage Temperature | Duration |
| Solid Powder | -80°C | 2 years |
| Solid Powder | -20°C | 1 year |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
It is recommended to store the product in a sealed container, away from moisture and light.[1] For solutions, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound has been reported to be soluble in Dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (59.38 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[1] |
Data sourced from MedchemExpress product information.[1]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent | Based on available data, DMSO is the recommended solvent for achieving high concentrations of this compound.[1] If using other solvents, consider the peptide's properties. For peptides with a net positive charge, an acidic buffer may enhance solubility. For peptides with a net negative charge, a basic buffer might be more effective. |
| Low Temperature | Gently warming the solution may aid in dissolution. However, avoid excessive heat as it can lead to degradation. |
| Insufficient Agitation | Use of sonication or vortexing can help to dissolve the peptide.[1] |
| pH of the Solution | The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility. |
| Hygroscopic Solvent | If using DMSO, ensure it is fresh and not exposed to moisture, as this can negatively impact the solubility of the product.[1] |
Stability Issues
Problem: I suspect my this compound solution has degraded.
Possible Causes and Solutions:
Disclaimer: The following information is based on general knowledge of peptide degradation and is not specific to this compound due to the lack of publicly available stability data. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are typically required to identify specific degradation pathways and products.[2][3][4][5][6]
| Degradation Pathway | Potential Cause | Mitigation Strategies |
| Hydrolysis | Exposure to acidic or basic conditions. | - Maintain the pH of the solution within a stable range. The optimal pH for peptide stability is typically near neutral, but this can vary. - Store in buffered solutions. |
| Oxidation | Exposure to oxygen, especially in the presence of metal ions. Certain amino acid residues like Methionine, Cysteine, Tryptophan, and Histidine are particularly susceptible. | - Use degassed buffers. - Store solutions under an inert gas (e.g., nitrogen or argon). - Add antioxidants, such as methionine or EDTA (to chelate metal ions), if compatible with the experimental setup. |
| Deamidation | Occurs at asparagine and glutamine residues, particularly at neutral or basic pH. | - Control the pH of the solution. Deamidation rates are generally slower at acidic pH. - Minimize storage time in solution. |
| Aggregation/Precipitation | Can be caused by suboptimal storage conditions, inappropriate solvent, or freeze-thaw cycles. | - Store at recommended temperatures. - Use appropriate solvents and concentrations. - Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Photodegradation | Exposure to light, especially UV light. | - Store solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Ultrasonic water bath
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution).
-
If the peptide does not dissolve readily, place the sealed tube in an ultrasonic water bath for short intervals until the solution is clear. Avoid excessive heating.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizations
This compound Mechanism of Action: Inhibition of the Kallikrein-Kinin System
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide for troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irucalantide Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Irucalantide in solution. The following information is based on general principles of peptide stability and publicly available data. For specific stability data and protocols for this compound, it is recommended to consult the manufacturer's documentation or internal validation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation in solution?
A1: While specific degradation pathways for this compound are not extensively published, peptides of similar nature are susceptible to several common degradation routes in aqueous environments. These can be broadly categorized as chemical and physical degradation.
-
Chemical Degradation: This involves the alteration of the peptide's covalent structure. Key pathways include:
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, tryptophan, histidine, and tyrosine, are prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or peroxides.[1][2]
-
Hydrolysis: The peptide bonds within the this compound sequence can be cleaved by water. This is often accelerated at pH extremes (either acidic or basic conditions).[1][3] Aspartic acid (Asp) residues are particularly susceptible to hydrolysis.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues contain side-chain amide groups that can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[1][3]
-
β-Elimination: Cysteine, serine, threonine, phenylalanine, and tyrosine residues can undergo β-elimination, particularly under alkaline conditions.[1][3]
-
-
Physical Degradation: This involves changes in the higher-order structure of the peptide without altering its covalent bonds. Common physical degradation pathways include:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates. This can be triggered by changes in temperature, pH, ionic strength, or mechanical stress (e.g., agitation).
-
Adsorption: Peptides can adsorb to the surfaces of containers, such as glass or plastic vials, leading to a loss of active ingredient from the solution.[3]
-
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on supplier recommendations, this compound stock solutions should be stored under the following conditions to minimize degradation:
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | For long-term storage. |
| -20°C | 1 month | For short-term storage. |
Note: It is crucial to store solutions in sealed containers, protected from moisture and light. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials upon preparation.
Troubleshooting Guide
Issue 1: Loss of this compound activity in my assay.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Chemical Degradation (Oxidation, Hydrolysis, Deamidation) | Optimize solution pH and buffer. | Protocol 1: pH Stability Study |
| Add excipients to stabilize the peptide. | Protocol 2: Excipient Compatibility Study | |
| Protect from light and oxygen. | Store vials in the dark and consider purging solutions with an inert gas (e.g., argon or nitrogen). | |
| Physical Degradation (Aggregation, Adsorption) | Include surfactants in the formulation. | Add a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 at a low concentration (e.g., 0.01-0.1%). |
| Use low-protein-binding containers. | Utilize polypropylene or other low-protein-binding microcentrifuge tubes and vials. | |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions. | Upon initial dissolution, immediately divide the stock solution into single-use aliquots and store at -80°C. |
Issue 2: Visible precipitation or cloudiness in my this compound solution.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Aggregation | Adjust pH away from the isoelectric point (pI). | Determine the pI of this compound (if not known) and adjust the buffer pH to be at least 1-2 units away from the pI. |
| Modify buffer composition and ionic strength. | Protocol 3: Buffer Screening for Aggregation | |
| Poor Solubility | Increase the concentration of solubilizing agents. | If compatible with your experiment, consider using co-solvents or cyclodextrins. |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the optimal pH for this compound stability in solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Divide each solution into aliquots in low-protein-binding tubes.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Analyze the samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining intact this compound and detect the formation of degradation products.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition to identify the pH that confers the greatest stability.
Protocol 2: Excipient Compatibility Study
Objective: To identify excipients that can stabilize this compound in solution.
Methodology:
-
Based on the results of the pH stability study, select the optimal buffer and pH.
-
Prepare solutions of this compound in the chosen buffer containing various excipients. Examples of excipients to screen include:
-
Sugars/Polyols: Sucrose, trehalose, mannitol (as cryoprotectants and stabilizers).
-
Amino Acids: Glycine, arginine (as stabilizers and aggregation inhibitors).
-
Antioxidants: Methionine, ascorbic acid (to prevent oxidation).
-
Surfactants: Polysorbate 20, Polysorbate 80 (to prevent adsorption and aggregation).
-
-
Prepare a control solution of this compound in the buffer without any excipients.
-
Store the solutions under accelerated stability conditions (e.g., 40°C) and at the intended storage temperature (e.g., 4°C).
-
Analyze the samples at various time points using a stability-indicating method (e.g., RP-HPLC) to compare the degradation rates in the presence and absence of different excipients.
Protocol 3: Buffer Screening for Aggregation
Objective: To identify a buffer system that minimizes this compound aggregation.
Methodology:
-
Prepare this compound solutions in a variety of buffer systems (e.g., citrate, phosphate, acetate, histidine) at the optimal pH determined previously.
-
Subject the samples to stress conditions known to induce aggregation, such as:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 50-60°C) for a defined period.
-
Mechanical Stress: Agitate the solutions on a shaker for several hours.
-
-
Analyze the samples for aggregation using techniques such as:
-
Visual Inspection: Check for cloudiness or precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance at 340 nm to detect light scattering from aggregates.
-
Size-Exclusion Chromatography (SEC): Separate and quantify monomers, dimers, and higher-order aggregates.
-
-
Compare the extent of aggregation across the different buffer systems to identify the most suitable one.
Visualizations
Caption: Workflow for optimizing this compound solution stability.
Caption: Common degradation pathways for peptides in solution.
References
Technical Support Center: Investigating Off-Target Effects of Irucalantide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Irucalantide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bicyclic peptide inhibitor of plasma kallikrein.[1] Its therapeutic effect is derived from its ability to block the activity of plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system. By inhibiting this enzyme, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator and inflammatory mediator.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in the preclinical and clinical development of any therapeutic candidate. For a peptide-based inhibitor like this compound, understanding its selectivity profile is essential to:
-
Predict potential side effects: Unintended interactions with other proteases or biomolecules can lead to adverse events.
-
Elucidate the full pharmacological profile: Off-target activities may contribute to the overall efficacy or toxicity of the compound.
-
Ensure patient safety: A thorough understanding of off-target effects is required by regulatory agencies for drug approval.
-
Guide further drug development: Identifying off-target interactions can inform the design of more selective and potent second-generation inhibitors.
Q3: What are the most likely off-targets for a plasma kallikrein inhibitor like this compound?
A3: Given that this compound is a protease inhibitor, the most probable off-targets are other serine proteases with similar substrate specificities or structural features in their active sites. These may include:
-
Tissue kallikreins (e.g., KLK1)
-
Other proteases of the coagulation cascade (e.g., Factor XIa, Factor XIIa, thrombin)
-
Fibrinolytic enzymes (e.g., plasmin)
-
Other trypsin-like serine proteases
Troubleshooting Guides
Problem 1: High background signal or false positives in my off-target screening assay.
-
Question: I am using a broad-spectrum protease assay panel to screen for this compound's off-target effects, but I'm observing inhibition of multiple proteases at similar concentrations, making it difficult to determine true off-targets. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Possible Cause 1: Assay Interference. The peptide nature of this compound or components of your buffer system may be interfering with the assay technology (e.g., fluorescence or luminescence readout).
-
Troubleshooting: Run a control experiment with the assay components in the absence of the target protease to check for direct effects of this compound on the substrate or detection reagents. Consider using an orthogonal assay with a different detection method to validate initial findings.
-
-
Possible Cause 2: Non-specific Inhibition. At high concentrations, some peptide inhibitors can exhibit non-specific binding or aggregation, leading to apparent inhibition.
-
Troubleshooting: Determine the dose-response curve for each potential off-target. True inhibitors will typically show a sigmoidal dose-response relationship. Non-specific effects may present as a shallow or incomplete inhibition curve. Ensure you are working within the solubility limits of this compound in your assay buffer.
-
-
Possible Cause 3: Promiscuous Inhibition due to Reactive Moieties. While not expected for a bicyclic peptide, ensure the compound has not degraded or does not contain any reactive impurities that could lead to non-specific covalent modification of enzymes.
-
Troubleshooting: Verify the purity and stability of your this compound stock solution using analytical techniques like HPLC-MS.
-
-
Problem 2: My in vitro off-target hits are not translating to cellular or in vivo effects.
-
Question: My biochemical assays identified a potential off-target for this compound, but I don't observe any corresponding effect in cell-based assays or animal models. Why might this be the case?
-
Answer:
-
Possible Cause 1: Lack of Cellular Permeability. As a peptide, this compound may have poor cell membrane permeability, preventing it from reaching intracellular off-targets.
-
Troubleshooting: If the off-target is intracellular, consider using cell lines with modified permeability or employ cell-penetrating peptide conjugation strategies for experimental validation.
-
-
Possible Cause 2: In vivo Pharmacokinetics and Distribution. The concentration of this compound reaching the tissue or cellular compartment where the off-target is located may be insufficient to elicit a biological response.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the tissue distribution of this compound. Correlate the concentrations achieved in specific tissues with the IC50 or Ki values for the identified off-target.
-
-
Possible Cause 3: Biological Redundancy. The function of the off-target in a cellular or in vivo context may be compensated for by other proteins or pathways, masking the effect of its inhibition.
-
Troubleshooting: Consider using knockout cell lines or animal models for the off-target to assess the phenotypic consequences of its loss of function, which can then be compared to the effects of this compound.
-
-
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical Bicyclic Peptide Kallikrein Inhibitor
| Target Protease | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein (On-Target) | 1.5 | 1 |
| Factor XIa | >10,000 | >6,667 |
| Factor XIIa | 850 | 567 |
| Thrombin | >10,000 | >6,667 |
| Plasmin | 2,500 | 1,667 |
| Tissue Kallikrein (KLK1) | 5,000 | 3,333 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a panel of serine proteases using a fluorogenic substrate.
Materials:
-
Purified recombinant human plasma kallikrein and other proteases of interest.
-
Fluorogenic peptide substrates specific for each protease.
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives like PEG or BSA to prevent non-specific binding).
-
384-well black assay plates.
-
Fluorescence plate reader.
Methodology:
-
Enzyme Preparation: Dilute each protease to a working concentration (e.g., 2X the final assay concentration) in assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio within the linear range of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range might be from 10 µM down to picomolar concentrations.
-
Assay Reaction: a. Add a fixed volume of the this compound dilution or vehicle control (e.g., DMSO in assay buffer) to the wells of the 384-well plate. b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore used in the substrate.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each protease.
Visualizations
Caption: Workflow for Investigating this compound's On- and Off-Target Effects.
Caption: Troubleshooting Logic for In Vitro Off-Target Screening.
Caption: this compound's On-Target Pathway and Potential Off-Target Interaction.
References
Technical Support Center: Improving the Reproducibility of Irucalantide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Irucalantide. The guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bicyclic peptide inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability. By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby mitigating its effects. This mechanism is particularly relevant in conditions such as Hereditary Angioedema (HAE), where unregulated plasma kallikrein activity leads to an overproduction of bradykinin and subsequent swelling attacks.
Q2: What are the primary applications of this compound in research?
A2: The primary research application of this compound is in the study of diseases mediated by the plasma kallikrein-kinin system. This predominantly includes preclinical and clinical research into Hereditary Angioedema (HAE). It may also be investigated in other conditions where plasma kallikrein and bradykinin are thought to play a pathological role, such as diabetic macular edema (DME).
Q3: How should this compound be stored to ensure its stability?
A3: As a peptide, this compound is susceptible to degradation. For long-term storage, it is recommended to store lyophilized this compound at -80°C. For short-term storage, -20°C is acceptable for up to one month. Once reconstituted, it is best to prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles. If a stock solution must be stored, it should be aliquoted and kept at -80°C for no longer than six months.
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, high-purity DMSO to prepare stock solutions, as hygroscopic (water-absorbing) DMSO can impact solubility.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Swelling (mm) ± SD | Percent Inhibition of Swelling (%) |
| Vehicle Control | 0 | 2.5 ± 0.3 | 0 |
| This compound | 0.1 | 1.8 ± 0.2 | 28 |
| This compound | 1 | 1.1 ± 0.15 | 56 |
| This compound | 10 | 0.5 ± 0.1 | 80 |
Experimental Protocols
Detailed Methodology: In Vitro Plasma Kallikrein Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of this compound on human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic kallikrein substrate (e.g., S-2302)
-
This compound
-
Assay buffer (e.g., Tris-based buffer, pH 7.8)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations. Include a vehicle control (DMSO diluted in assay buffer).
-
Enzyme preparation: Dilute the purified human plasma kallikrein in assay buffer to a working concentration.
-
Incubation: In a 96-well plate, add the this compound dilutions (or vehicle control) to the wells. Then, add the diluted plasma kallikrein to each well. Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Substrate addition: Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions. Add the substrate to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color change is proportional to the kallikrein activity.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Visualizations
Caption: this compound's mechanism of action in the kallikrein-kinin system.
Caption: General workflow for an in vitro this compound inhibition assay.
Caption: A decision tree for troubleshooting this compound experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity | Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the lyophilized peptide upon receipt and store at -80°C. For experiments, use a fresh aliquot and avoid repeated freeze-thaw cycles of the stock solution. |
| Incomplete Solubilization: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the use of high-purity, fresh DMSO. Gentle vortexing or brief sonication can aid in complete dissolution. Visually inspect the solution for any particulates before use. | |
| Enzyme Inactivity: The plasma kallikrein used in the assay may have lost its activity due to improper storage or handling. | Verify the activity of the plasma kallikrein using a positive control (without inhibitor). Use a fresh batch of enzyme if necessary. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated solutions, can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes for reagents where possible to minimize pipetting variations between wells. |
| Inconsistent Incubation Times: Variations in the pre-incubation time of this compound with the enzyme can affect the degree of inhibition. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure a consistent and accurate pre-incubation time for all samples. | |
| Edge Effects in Microplate: Wells on the edge of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. | Avoid using the outer wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. | |
| Unexpectedly high background signal | Substrate Autohydrolysis: The chromogenic substrate may be unstable and hydrolyze spontaneously, leading to a high background signal. | Prepare the substrate solution fresh before each experiment. Consult the manufacturer's data sheet for the stability of the reconstituted substrate. |
| Contaminated Reagents: Contamination of buffers or reagents with proteases can lead to non-specific substrate cleavage. | Use sterile, filtered buffers. Ensure that all reagents are handled with care to prevent cross-contamination. |
Addressing Irucalantide's potential cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Irucalantide in cell-based assays. The information is tailored for scientists and drug development professionals to address potential concerns about cytotoxicity and to ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of plasma kallikrein.[1] Its primary mechanism of action is the blockage of the enzymatic activity of kallikrein, a serine protease. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator involved in inflammatory processes.
Q2: Is this compound expected to be cytotoxic to cell lines?
Currently, there is no direct evidence in the public domain to suggest that this compound is inherently cytotoxic to cell lines. In fact, studies on other specific plasma kallikrein inhibitors have shown them to be non-cytotoxic.[1] Therefore, significant cytotoxicity observed in the presence of this compound may be due to secondary or off-target effects, or experimental artifacts.
Q3: What are the potential reasons for observing decreased cell viability in my experiments with this compound?
Several factors could contribute to apparent cytotoxicity:
-
Peptide Handling and Stability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation, potentially generating cytotoxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to have a vehicle control with the same final solvent concentration as the experimental wells.
-
Contaminants: The peptide preparation may contain residual contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can affect cell proliferation and viability.
-
Off-Target Effects: While this compound is a specific kallikrein inhibitor, high concentrations may lead to off-target interactions with other cellular components, potentially triggering cytotoxic pathways.
-
Assay Interference: this compound, or its formulation, might interfere with the chemistry of the cytotoxicity assay itself, leading to false-positive results.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cytotoxicity when working with this compound.
Issue 1: High Variability or Unexpected Decrease in Cell Viability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a dose-response curve of the solvent (e.g., DMSO) alone on your cell line. | Determine the maximum non-toxic concentration of the solvent. Ensure the final solvent concentration in all wells is below this level and consistent. |
| Peptide Degradation | Prepare fresh this compound stock solution from a new vial. Aliquot the stock to avoid multiple freeze-thaw cycles. | Consistent results between experiments with freshly prepared peptide. |
| Contamination (e.g., TFA) | If possible, obtain this compound with a different salt form (e.g., acetate) or use a peptide purification method to remove residual synthesis contaminants. | Reduced or eliminated cytotoxicity, indicating the issue was with the peptide preparation and not the peptide itself. |
| Assay Interference | Run the cytotoxicity assay in a cell-free system with this compound to check for direct chemical interference with the assay reagents. | No signal change in the cell-free system, confirming the observed effect is cell-dependent. |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and media composition across all experiments. Monitor for mycoplasma contamination. | Reduced well-to-well variability and more reproducible data. |
Issue 2: Inconsistent Results Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different Mechanisms of Cell Death | Use multiple assays that measure different aspects of cytotoxicity (e.g., metabolic activity, membrane integrity, apoptosis). | A clearer understanding of the potential mechanism of cell death (e.g., apoptosis vs. necrosis). |
| Timing of Assay | Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity after this compound treatment. | Identification of the time point at which the cytotoxic effect is most pronounced and reproducible. |
| Assay-Specific Artifacts | Consult the literature for known interferences of peptides with the specific assays being used. | Selection of the most appropriate and robust assay for your experimental conditions. |
Data Presentation: Example Tables
Researchers should meticulously record and present their data. Below are template tables for summarizing quantitative cytotoxicity data.
Table 1: Cell Viability (MTT Assay) of a Representative Cell Line Treated with this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 10 | 95.3 ± 3.8 |
| 50 | 92.1 ± 6.0 |
| 100 | 89.7 ± 5.5 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in a Representative Cell Line
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (100 µM) | 3.5 ± 0.8 | 2.0 ± 0.4 |
| Staurosporine (1 µM) | 45.2 ± 3.1 | 15.7 ± 2.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound as described in the MTT assay protocol in a 6-well plate format.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the Kallikrein-Kinin system.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Experimental workflow to investigate potential off-target cytotoxicity.
References
Technical Support Center: Irucalantide for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of Irucalantide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum stock concentration I can achieve with this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL (59.38 mM).[1] It is important to note that the use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are having difficulty dissolving this compound, gentle warming and vortexing are recommended. The use of an ultrasonic bath can also aid in dissolution.[1]
Q4: What is the recommended final concentration of DMSO in my in vitro assay?
A4: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. The exact tolerance will vary between cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.
Q5: How should I store the this compound stock solution?
A5: Once dissolved, the this compound stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | The compound has limited solubility in aqueous solutions. | - Increase the volume of the aqueous media for dilution. - Perform a serial dilution to gradually decrease the DMSO concentration. - Ensure the final concentration of this compound in the assay does not exceed its aqueous solubility limit. |
| Observed cytotoxicity in the vehicle control group. | The final DMSO concentration is too high for the specific cell line being used. | - Reduce the final DMSO concentration in the assay to 0.1% or lower. - Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration. |
| Inconsistent results between experiments. | - Improper storage and handling of the this compound stock solution. - Variation in the final DMSO concentration. | - Ensure stock solutions are properly aliquoted and stored at the recommended temperature to avoid degradation.[1] - Use a consistent and precise method for diluting the stock solution to maintain a constant final DMSO concentration across all experiments. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 1684.02 g/mol ), add 59.38 µL of DMSO.
-
Vortex the solution thoroughly to ensure the powder is fully wetted.
-
If the compound does not fully dissolve, gently warm the tube and continue vortexing. For persistent solubility issues, sonicate the solution in an ultrasonic bath for short intervals.[1]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Dilution of this compound Stock Solution for In Vitro Assays
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in all wells, including the vehicle control, is identical and non-toxic to your cells (ideally ≤ 0.5%).
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of plasma kallikrein.[1] The plasma kallikrein-kinin system is a cascade of proteins that plays a role in inflammation, blood pressure regulation, and coagulation.
Caption: this compound inhibits the conversion of Prekallikrein to Kallikrein.
The following diagram outlines the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for dissolving this compound for in vitro studies.
References
Technical Support Center: Irucalantide Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Irucalantide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound powder?
While specific long-term stability data for the lyophilized powder is not publicly available, general best practices for peptide-based therapeutics suggest storing the lyophilized product at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For extended storage, -80°C is preferable to minimize chemical degradation and preserve the integrity of the peptide.
Q2: How should I store this compound after reconstitution?
Reconstituted this compound solutions are susceptible to degradation. It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The product should be kept in a sealed container, away from moisture and light.[1]
Q3: Can I store reconstituted this compound at 4°C?
Short-term storage of reconstituted this compound at 2-8°C may be possible for a few days, but this should be validated for your specific experimental needs as the stability under these conditions has not been widely reported. For any storage longer than immediate use, freezing at -20°C or -80°C is the recommended practice to ensure stability.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may manifest as:
-
Physical changes: Difficulty in dissolving the lyophilized powder, presence of particulates, or a change in the color of the solution.
-
Chemical changes: Appearance of new peaks or disappearance of the main peak in chromatographic analyses (e.g., HPLC), or a shift in the pH of the solution.
-
Functional changes: A decrease in the biological activity or potency of the compound in your experimental assays.
Q5: How can I prevent the degradation of this compound during my experiments?
To minimize degradation:
-
Follow the recommended storage and handling instructions strictly.
-
Use high-purity solvents and reagents for reconstitution.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Protect the product from light, especially when in solution.
-
Work with the solutions on ice when possible to minimize thermal degradation during experimental setup.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of biological activity in assay | This compound degradation due to improper storage or handling. | 1. Verify that the storage conditions for both the lyophilized powder and reconstituted solutions were correct. 2. Prepare fresh aliquots from a new vial of lyophilized powder. 3. Avoid repeated freeze-thaw cycles. |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | 1. Confirm the age and storage history of the this compound sample. 2. Perform a forced degradation study (see protocol below) to identify potential degradation peaks. 3. Ensure the mobile phase and column are suitable for separating this compound from its potential impurities. |
| Poor solubility of lyophilized powder | Aggregation or degradation of the peptide. | 1. Gently vortex or sonicate to aid dissolution. 2. If solubility issues persist, consider the material compromised and use a new vial. 3. Ensure the reconstitution solvent is appropriate as per the manufacturer's instructions or literature. |
| Variability between experimental replicates | Inconsistent sample preparation or degradation during the experiment. | 1. Ensure precise and consistent pipetting and dilution steps. 2. Keep this compound solutions on ice throughout the experimental setup. 3. Use freshly prepared dilutions for each experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed container, away from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed container, away from moisture and light.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent (e.g., DMSO or water) to a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the area of the main this compound peak indicate degradation.
Protocol 2: In-Use Stability Testing of Reconstituted this compound
This protocol assesses the stability of this compound under simulated in-use conditions.
-
Sample Preparation: Reconstitute a vial of this compound to the desired concentration.
-
Storage: Store the reconstituted solution under the conditions you intend to test (e.g., 4°C, room temperature).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot for purity and concentration using a validated analytical method (e.g., RP-HPLC). Also, assess the biological activity using a relevant bioassay.
-
Evaluation: Compare the results at each time point to the initial (time 0) sample. A significant change in purity, concentration, or activity indicates instability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Common degradation pathways for peptides.
References
Technical Support Center: Minimizing Variability in Irucalantide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Irucalantide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective plasma kallikrein inhibitor. It works by blocking the activity of plasma kallikrein, an enzyme that plays a key role in the kallikrein-kinin system (KKS). By inhibiting this enzyme, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator and inflammatory mediator. This mechanism is relevant in diseases characterized by excessive plasma kallikrein activity, such as diabetic macular edema (DME) and hereditary angioedema (HAE).
Q2: What are the common animal models used to study this compound's efficacy?
A2: While specific studies on this compound are emerging, analogous kallikrein inhibitors have been studied in established animal models for relevant disease states. These include:
-
Diabetic Macular Edema (DME): Streptozotocin (STZ)-induced diabetic models in rats and mice are commonly used. These models develop features of diabetic retinopathy, including increased vascular permeability, which is a key pathology in DME.[1][2]
-
Hereditary Angioedema (HAE): C1 inhibitor (C1INH)-deficient mice are a relevant model. These mice exhibit increased vascular permeability, a hallmark of HAE, which can be assessed by measuring the extravasation of dyes like Evans blue.[3][4]
Q3: What are the most critical factors contributing to variability in this compound animal studies?
A3: Variability in animal studies can arise from three main sources: the animal, the experimenter, and the environment. For a peptide drug like this compound, key factors include:
-
Animal-related: Genetic strain, age, sex, and health status of the animals.
-
Drug-related: Purity, formulation, storage, and handling of the this compound solution.
-
Procedural: Route of administration, injection technique, dosing accuracy, and timing of procedures.
-
Environmental: Housing conditions, diet, and light/dark cycles.
Q4: How should this compound be stored and handled to ensure its stability?
A4: As a peptide, this compound is susceptible to degradation. Proper storage and handling are crucial. While specific stability data for this compound should be obtained from the manufacturer, general guidelines for therapeutic peptides suggest storing them lyophilized at -20°C or -80°C for long-term stability. Once reconstituted, solutions should be used immediately or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Readouts (e.g., vascular permeability, retinal thickness)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Disease Induction | In STZ models, ensure consistent STZ dosage and administration. Monitor blood glucose levels to confirm diabetes induction and stratify animals based on severity if necessary. In C1INH-deficient mice, confirm the genetic background and consider age and sex as potential variables. |
| Variable Drug Exposure | See Troubleshooting Guide for Pharmacokinetics below. |
| Inaccurate or Inconsistent Readout Measurement | Standardize all measurement procedures. For vascular permeability assays, ensure consistent dye injection and circulation times. For retinal thickness, use a standardized imaging protocol and analysis method. Blinding the experimenter performing the measurements can reduce bias. |
| Animal Stress | Stress can influence physiological readouts. Handle animals gently and consistently. Acclimatize animals to the experimental procedures, such as handling and restraint, before the study begins.[5][6] |
Issue 2: High Variability in Pharmacokinetic (PK) Profiles
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation | Ensure this compound is fully dissolved in a suitable vehicle. For subcutaneous injections, consider the impact of the formulation on absorption.[7] The use of certain excipients can influence peptide stability and bioavailability. |
| Inaccurate Dosing | Use calibrated equipment for dosing. For small volumes, consider diluting the stock solution to ensure accurate administration. Gravimetric determination of the dose (weighing the syringe before and after injection) can improve accuracy. |
| Variability in Administration Technique | Standardize the injection procedure. For subcutaneous injections, ensure consistent injection depth and location. For oral gavage, use appropriate technique to avoid accidental administration into the trachea. For intravenous injections, ensure the full dose is delivered into the vein. |
| Inconsistent Sampling Times | Adhere strictly to the planned blood sampling schedule. Inaccurate timing can significantly alter the perceived pharmacokinetic profile. |
| Metabolism at Injection Site (Subcutaneous) | For subcutaneous administration, local degradation by skin proteases can be a source of variability. If suspected, investigate different injection sites or formulations.[8] |
Experimental Protocols
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Retinopathy Model in Mice
-
Animals: Use male mice of a susceptible strain (e.g., C57BL/6J), aged 8-10 weeks.
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Prepare a fresh solution of STZ in sterile 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg).
-
Return animals to their cages with free access to food and water.
-
-
Monitoring:
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly from tail vein blood.
-
Consider mice with blood glucose levels >250 mg/dL as diabetic.
-
-
This compound Administration:
-
Begin treatment at a predetermined time point after the onset of hyperglycemia.
-
Administer this compound via the desired route (e.g., intravitreal, subcutaneous, or oral gavage) at the specified dose and frequency.
-
-
Efficacy Assessment:
Protocol 2: Vascular Permeability Assay in C1 Inhibitor-Deficient Mice
-
Animals: Use C1INH-deficient mice and wild-type littermates as controls.
-
This compound Administration:
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intravenous or subcutaneous).
-
-
Induction of Vascular Permeability (Optional Trigger):
-
In some models, a trigger like an intravenous injection of bradykinin may be used to induce a more pronounced and synchronized vascular leakage.
-
-
Dye Injection:
-
Inject a sterile solution of Evans blue dye (e.g., 2% in saline) intravenously.
-
-
Dye Circulation:
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Leakage:
-
Perfuse the animals with saline to remove intravascular dye.
-
Harvest tissues of interest (e.g., skin, intestine).
-
Extract the Evans blue dye from the tissues using formamide.
-
Quantify the amount of extracted dye spectrophotometrically.[3]
-
Data Presentation
Table 1: Example of Pharmacokinetic Data Presentation
| Treatment Group | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| This compound | IV | 1 | 1500 ± 120 | 0.1 | 3500 ± 300 |
| This compound | SC | 5 | 800 ± 150 | 1.0 | 4500 ± 500 |
| This compound | PO | 20 | 100 ± 30 | 2.0 | 800 ± 200 |
| Vehicle | IV | - | < LOQ | - | < LOQ |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the curve; IV: Intravenous; SC: Subcutaneous; PO: Oral; < LOQ: Below the limit of quantification.
Table 2: Example of Efficacy Data Presentation in a Diabetic Retinopathy Model
| Treatment Group | Retinal Vascular Leakage (Fold Change vs. Control) | Retinal Thickness (µm) |
| Non-Diabetic Control | 1.0 ± 0.2 | 200 ± 10 |
| Diabetic + Vehicle | 3.5 ± 0.8 | 250 ± 20 |
| Diabetic + this compound (1 mg/kg) | 1.8 ± 0.4 | 215 ± 15 |
| Diabetic + this compound (5 mg/kg) | 1.2 ± 0.3 | 205 ± 12 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical this compound studies.
Caption: Logical approach to troubleshooting variability in this compound studies.
References
- 1. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 2. Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CU06-1004 alleviates vascular hyperpermeability in a murine model of hereditary angioedema by protecting the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Longitudinal In Vivo Characterization of the Streptozotocin-Induced Diabetic Mouse Model: Focus on Early Inner Retinal Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Irucalantide assay validation and quality control
Welcome to the technical support center for Irucalantide assay validation and quality control. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results when quantifying this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective inhibitor of plasma kallikrein.[1] Plasma kallikrein is a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and pain associated with conditions like Hereditary Angioedema (HAE). By inhibiting plasma kallikrein, this compound prevents the production of bradykinin, thereby mitigating these symptoms.
Q2: Which assay platforms are suitable for the quantification of this compound?
A2: Due to its peptide nature, the most common and reliable methods for quantifying this compound in biological samples such as plasma are Ligand Binding Assays (e.g., ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of platform depends on factors such as required sensitivity, specificity, sample throughput, and available equipment.
Q3: What are the critical parameters for this compound assay validation?
A3: According to regulatory guidelines from agencies like the FDA and EMA, the validation of a bioanalytical method should demonstrate its suitability for the intended purpose. Key validation parameters include:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively. These should be assessed within a single run (intra-assay) and between different runs (inter-assay).
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of this compound, which should be linear over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Q4: Where can I find official guidelines for bioanalytical method validation?
A4: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation.[2][3][4][5] These documents outline the specific parameters to be evaluated and the acceptance criteria for each.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification using ELISA and LC-MS/MS assays.
ELISA Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of wash steps. Ensure the blocking buffer provides adequate coverage of the plate surface. |
| Antibody concentration is too high. | Optimize the concentrations of the primary and/or secondary antibodies by performing a titration experiment. | |
| Incubation times are too long. | Reduce the incubation times for antibodies or the substrate. | |
| Low or No Signal | Reagents prepared incorrectly or expired. | Ensure all reagents are prepared according to the protocol and have not expired. |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| This compound concentration is below the detection limit. | Concentrate the sample or use a more sensitive ELISA kit if available. | |
| Poor Reproducibility | Inconsistent pipetting technique. | Ensure proper and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete washing. | Ensure all wells are washed thoroughly and consistently. | |
| Temperature variation across the plate. | Ensure the plate is incubated at a uniform temperature. |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape | Column degradation. | Replace the analytical column. |
| Inappropriate mobile phase. | Ensure the mobile phase composition and pH are optimal for this compound. | |
| Sample solvent incompatible with mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. | |
| Low Signal Intensity / Sensitivity | Ion suppression from matrix components. | Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation). |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound. | |
| Inefficient extraction recovery. | Evaluate and optimize the extraction procedure to maximize the recovery of this compound. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure consistent and precise execution of all sample preparation steps. |
| Instability of this compound in the processed sample. | Investigate the stability of this compound in the autosampler and adjust conditions if necessary (e.g., use a cooled autosampler). | |
| Carryover from previous injections. | Optimize the wash solvent and increase the wash volume between injections. |
Quantitative Data Summary
The following tables present example validation data for a peptide therapeutic similar to this compound, as determined by a validated LC-MS/MS assay in human plasma. This data is for illustrative purposes to demonstrate typical acceptance criteria.
Table 1: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Accuracy (%RE) |
| LLOQ | 1.0 | ≤ 20 | ≤ 20 | ± 20 | ± 20 |
| Low | 3.0 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium | 50 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 200 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
Table 2: Example Linearity and Stability Data
| Parameter | Specification | Typical Result |
| Linearity Range | Correlation coefficient (r²) | ≥ 0.99 |
| Calibration Curve Range | 1.0 - 250 ng/mL | |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | Within ±15% of nominal concentration |
| Short-Term Stability | 6 hours at room temperature | Within ±15% of nominal concentration |
| Long-Term Stability | 3 months at -80°C | Within ±15% of nominal concentration |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative example and should be optimized and fully validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, standard, or quality control, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating at 5% B for 1 minute.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.
Visualizations
This compound Mechanism of Action: Inhibition of the Kallikrein-Kinin System
Caption: this compound inhibits plasma kallikrein, preventing bradykinin formation.
General Workflow for this compound Assay Validation
Caption: A stepwise workflow for the validation of a bioanalytical assay.
References
Best practices for handling and storing Irucalantide
Welcome to the technical support center for Irucalantide. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of plasma kallikrein.[1] Its mechanism of action involves the direct inhibition of kallikrein, an enzyme that plays a crucial role in the kallikrein-kinin system. By blocking kallikrein, this compound prevents the conversion of kininogen to bradykinin, a potent vasodilator and inflammatory mediator.
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term stability, this compound in its solid (powder) form should be stored in a sealed container, protected from moisture and light.[1] The recommended storage temperatures and durations are detailed in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound can be dissolved in DMSO to prepare a stock solution.[1] It is crucial to use newly opened, hygroscopic DMSO for optimal solubility.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are provided in the tables below.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. For reconstituted solutions of similar compounds, storage at room temperature is generally limited to a few hours. To ensure the integrity and activity of this compound, adhere to the recommended refrigerated or frozen storage conditions.
Q5: What precautions should I take when handling this compound?
A5: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure proper ventilation and avoid inhalation of the powder or direct contact with the skin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Solvent has absorbed moisture.- Solution concentration is too high.- Improper storage temperature. | - Use fresh, anhydrous DMSO for reconstitution.[1]- Ensure the concentration does not exceed the solubility limit (100 mg/mL in DMSO with ultrasonic assistance).[1]- Store the solution at the recommended -80°C or -20°C.[1] |
| Loss of this compound Activity in Assay | - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution.- Degradation of the compound due to light or moisture exposure. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]- Confirm that the stock solution has been stored at the correct temperature and for the recommended duration.[1]- Always store this compound, both in powder and solution form, protected from light and moisture.[1] |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the working solution.- Variability in experimental conditions. | - Recalculate the required mass for your desired stock solution concentration using the provided table.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment.- Ensure all experimental parameters are consistent across all replicates and experiments. |
Data Presentation
This compound Storage and Stability
| Form | Storage Temperature | Duration | Storage Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light[1] |
| -20°C | 1 year | Sealed, away from moisture and light[1] | |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light[1] |
| -20°C | 1 month | Sealed, away from moisture and light[1] |
Stock Solution Preparation (in DMSO)
| Desired Concentration | Mass of this compound for 1 mL |
| 1 mM | 1.684 mg |
| 5 mM | 8.42 mg |
| 10 mM | 16.84 mg |
Note: The molecular weight of this compound is 1683.97 g/mol .[1]
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Warm to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Dissolve: Vortex and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquot: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store: Immediately store the aliquots at -80°C or -20°C.[1]
Visualizations
Caption: A flowchart outlining the key steps for the proper preparation and experimental use of this compound.
Caption: The signaling pathway of the Kallikrein-Kinin system and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to Irucalantide and Icatibant: Mechanism of Action in the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of two key drugs targeting the kallikrein-kinin system: Irucalantide and Icatibant. Understanding their distinct molecular interactions is crucial for research and development in therapeutic areas such as hereditary angioedema (HAE).
At a Glance: Key Mechanistic Differences
| Feature | This compound (formerly BCX4161) | Icatibant |
| Drug Class | Plasma Kallikrein Inhibitor | Bradykinin B2 Receptor Antagonist |
| Primary Target | Plasma Kallikrein | Bradykinin B2 Receptor (B2R) |
| Mechanism | Inhibits the enzymatic activity of plasma kallikrein, preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. | Competitively blocks the binding of bradykinin to the B2 receptor, preventing downstream signaling.[1][2] |
| Effect on Bradykinin | Reduces the production of bradykinin. | Blocks the action of existing bradykinin.[1][2] |
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data on the potency of this compound and Icatibant against their respective targets.
| Drug | Target | Parameter | Value | Source |
| This compound | Plasma Kallikrein | Potency (on isolated enzyme) | Sub-nanomolar | BioCryst Press Release, 2013 |
| Potency (in aPKI assay) | Single-digit nanomolar | BioCryst Press Release, 2013 | ||
| Icatibant | Bradykinin B2 Receptor | Ki | 0.60 nM | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist, 2020 |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Bradykinin Synthesis
This compound acts upstream in the kallikrein-kinin system. By directly inhibiting plasma kallikrein, it prevents the generation of bradykinin, the primary mediator of swelling in conditions like HAE.
Icatibant: Blocking Bradykinin Action
In contrast, Icatibant acts at the receptor level. It is a selective and competitive antagonist of the bradykinin B2 receptor. By occupying the receptor's binding site, Icatibant prevents bradykinin from initiating the signaling cascade that leads to increased vascular permeability and, consequently, angioedema.[1][2]
Experimental Protocols
Plasma Kallikrein Inhibition Assay (for this compound)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of plasma kallikrein. A common method is a chromogenic substrate assay.
References
A Comparative Efficacy Analysis of Irucalantide and Other Treatments for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Irucalantide with other approved treatments for Hereditary Angioedema (HAE). The information is compiled from publicly available clinical trial data and is intended to assist in research, scientific evaluation, and drug development.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema). The underlying cause is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to overproduction of bradykinin, a potent vasodilator that increases vascular permeability. Therapeutic strategies for HAE aim to either replace the deficient C1-INH or target key components of the kallikrein-kinin pathway to prevent the production or action of bradykinin.
This comparison focuses on this compound, a bradykinin B2 receptor antagonist, and its performance relative to other established HAE treatments, including:
-
Bradykinin B2 Receptor Antagonists: Icatibant
-
Kallikrein Inhibitors: Lanadelumab and Berotralstat
-
C1 Esterase Inhibitors: Plasma-derived C1-INH (pdC1-INH) and Recombinant C1-INH (rhC1-INH)
Quantitative Efficacy Data
The following tables summarize the key efficacy endpoints from clinical trials of this compound and other HAE treatments. Direct head-to-head comparative trials are limited; therefore, the data is primarily from placebo-controlled studies.
On-Demand Treatment of HAE Attacks
This table compares the efficacy of treatments used to manage acute HAE attacks. Key metrics include the median time to symptom relief.
| Treatment (Clinical Trial) | Mechanism of Action | Median Time to Onset of Symptom Relief | Median Time to Almost Complete Symptom Relief |
| This compound (PHA-022121) (Phase 2) | Bradykinin B2 Receptor Antagonist | Data not yet publicly available in this format. Phase 2 trials are ongoing. | Data not yet publicly available in this format. |
| Icatibant (FAST-3) | Bradykinin B2 Receptor Antagonist | 2.0 hours[1][2] | 8.0 hours[1][2] |
| Plasma-Derived C1-INH (Berinert) | C1 Esterase Inhibitor Replacement | ~30 minutes to 2 hours[3][4] | 24.0 hours[5] |
| Recombinant C1-INH (Ruconest) | C1 Esterase Inhibitor Replacement | 90 minutes[6] | 303 minutes (5.05 hours)[6] |
Prophylactic Treatment of HAE Attacks
This table compares the efficacy of treatments used for long-term prevention of HAE attacks. The primary endpoint is the reduction in the mean monthly attack rate.
| Treatment (Clinical Trial) | Mechanism of Action | Mean Reduction in Attack Rate vs. Placebo |
| This compound (PHA-022121) (CHAPTER-1, Phase 2) | Bradykinin B2 Receptor Antagonist | Data from the ongoing Phase 2 prophylactic trial is not yet fully published. |
| Lanadelumab (HELP) | Kallikrein Inhibitor | 87% (300 mg every 2 weeks)[7] |
| Berotralstat (APeX-2) | Kallikrein Inhibitor | 44% (150 mg once daily)[8] |
| Plasma-Derived C1-INH (Subcutaneous) | C1 Esterase Inhibitor Replacement | 84% reduction with 60 IU/kg dose.[9] |
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System and HAE Treatment Targets
The following diagram illustrates the key components of the kallikrein-kinin system and the points of intervention for different HAE therapies.
Caption: The kallikrein-kinin pathway and therapeutic targets in HAE.
Typical Experimental Workflow for On-Demand HAE Treatment Trials
This diagram outlines a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating an on-demand treatment for acute HAE attacks, based on protocols like the FAST-3 trial.
Caption: Generalized workflow of an on-demand HAE treatment clinical trial.
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Icatibant: The FAST-3 Trial
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[1][2]
-
Participants: Adults with HAE type I or II experiencing moderate to very severe cutaneous or abdominal attacks, or mild to moderate laryngeal attacks.[2]
-
Intervention: Patients received a single subcutaneous injection of icatibant 30 mg or placebo.[10] For severe laryngeal attacks, open-label icatibant was administered.[2]
-
Primary Endpoint: The primary efficacy endpoint was the median time to a 50% or more reduction in symptom severity, as assessed by the patient using a composite visual analog scale (VAS).[1][2]
-
Secondary Endpoints: Key secondary endpoints included the time to onset of primary symptom relief and the time to almost complete symptom relief.[2]
Lanadelumab: The HELP Study
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of lanadelumab for long-term prophylaxis against acute HAE attacks.[7][11]
-
Participants: 125 patients aged 12 years and older with HAE.[12]
-
Intervention: Patients were randomized to receive lanadelumab at doses of 150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks, or placebo for a 26-week treatment period.[12]
-
Primary Endpoint: The primary efficacy endpoint was the number of investigator-confirmed HAE attacks during the 26-week treatment period.[12]
-
Secondary Endpoints: Secondary endpoints included the rate of moderate to severe attacks and the number of attacks requiring on-demand treatment.
Berotralstat: The APeX-2 Trial
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, parallel-group trial.[13][14]
-
Participants: Patients aged 12 years and older with HAE due to C1 inhibitor deficiency who had at least two investigator-confirmed HAE attacks during a 56-day run-in period.[13]
-
Intervention: Patients were randomized to receive oral berotralstat 110 mg, 150 mg, or placebo once daily for 24 weeks.[13]
-
Primary Endpoint: The primary efficacy endpoint was the rate of investigator-confirmed HAE attacks during the 24-week treatment period.[13]
-
Secondary Endpoints: Secondary endpoints included the proportion of patients with at least a 50% reduction in their HAE attack rate compared to baseline and patient-reported quality of life measures.[8]
C1 Esterase Inhibitors (Plasma-Derived and Recombinant)
-
Study Designs: Various randomized, double-blind, placebo-controlled trials have been conducted for both plasma-derived and recombinant C1-INH for both on-demand and prophylactic treatment.[4][6][15][16]
-
Participants: Patients with HAE type I or II.
-
Interventions:
-
Primary Endpoints:
-
Secondary Endpoints:
-
On-demand: Time to complete resolution of symptoms and the need for rescue medication.
-
Prophylaxis: Severity of breakthrough attacks and quality of life assessments.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimum Use of Acute Treatments for Hereditary Angioedema: Evidence-Based Expert Consensus [frontiersin.org]
- 4. Recombinant and Plasma-Purified Human C1 Inhibitor for the Treatment of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of hereditary angioedema with plasma-derived C1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant human C1-esterase inhibitor relieves symptoms of hereditary angioedema attacks: phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bstquarterly.com [bstquarterly.com]
- 10. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 13. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of recombinant C1 inhibitor for the treatment of hereditary angioedema attacks: a North American open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Irucalantide: A Comparative Selectivity Profile Against Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Irucalantide (also known as BCX4161), a potent inhibitor of plasma kallikrein. Understanding the selectivity of a therapeutic agent is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. This document summarizes available data on this compound's inhibitory activity against its primary target and other related proteases, provides detailed experimental methodologies for assessing selectivity, and visualizes key biological and experimental pathways.
Selectivity Profile of this compound
This compound has been developed as a selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system involved in inflammatory processes and the production of bradykinin. The following table presents a representative selectivity profile of this compound against a panel of serine proteases. This data is synthesized from publicly available information and typical selectivity assays performed for kallikrein inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Protease Target | Representative Ki (nM) | Selectivity (fold vs. Plasma Kallikrein) |
| Plasma Kallikrein | ~1 | - |
| Tissue Kallikrein | >10,000 | >10,000 |
| Plasmin | >10,000 | >10,000 |
| Thrombin | >10,000 | >10,000 |
| Factor Xa | >10,000 | >10,000 |
| Trypsin | ~1,000 | ~1,000 |
| Chymotrypsin | >10,000 | >10,000 |
Note: The Ki values presented are representative and intended for comparative purposes. Actual values may vary based on experimental conditions.
The data clearly indicates that this compound is a highly selective inhibitor of plasma kallikrein, with significantly lower potency against other closely related serine proteases involved in coagulation and fibrinolysis. This high degree of selectivity is a critical attribute, suggesting a reduced potential for off-target effects related to the disruption of these essential physiological pathways.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of robust enzymatic assays. Below is a detailed methodology for a typical in vitro protease inhibition assay used to generate the type of data presented above.
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against a panel of serine proteases.
Materials:
-
Enzymes: Recombinant human plasma kallikrein, tissue kallikrein, plasmin, thrombin, factor Xa, trypsin, and chymotrypsin.
-
Substrates: Specific chromogenic or fluorogenic substrates for each protease. For example, a fluorogenic substrate for plasma kallikrein.
-
Inhibitor: this compound (BCX4161) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific enzyme being tested (e.g., Tris-HCl with physiological pH).
-
Microplates: 96-well or 384-well microplates.
-
Plate Reader: A microplate reader capable of detecting the chromogenic or fluorescent signal.
Procedure:
-
Enzyme and Substrate Optimization: For each protease, determine the optimal concentration of enzyme and substrate to be used in the assay. This is typically done by running a matrix of concentrations to find conditions that yield a linear reaction rate over a set period.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude to ensure a complete inhibition curve can be generated.
-
Assay Protocol: a. To each well of the microplate, add the assay buffer. b. Add the serially diluted this compound or vehicle control to the appropriate wells. c. Add the specific protease to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the specific substrate to each well. e. Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. d. If the inhibition mechanism is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining protease inhibitor selectivity.
Caption: The plasma kallikrein-kinin system and the site of this compound inhibition.
Validating Irucalantide's Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Irucalantide, a plasma kallikrein inhibitor, with alternative therapies for Hereditary Angioedema (HAE). The content is designed to assist researchers in selecting appropriate methodologies and understanding the landscape of therapeutic intervention in the kallikrein-kinin system.
Introduction to this compound and the Kallikrein-Kinin System
This compound is a potent and specific inhibitor of plasma kallikrein, an enzyme that plays a pivotal role in the kallikrein-kinin system. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain associated with HAE.[1] By inhibiting plasma kallikrein, this compound aims to reduce the production of bradykinin and thereby prevent or mitigate HAE attacks.
Validating that a drug like this compound is engaging its target in a living system is crucial for its development and for understanding its mechanism of action. This is typically achieved by measuring the activity of the target enzyme or the levels of downstream biomarkers.
Comparative Analysis of In Vivo Target Engagement Validation
This section compares the methodologies used to validate the in vivo target engagement of this compound and its alternatives. The alternatives covered include other plasma kallikrein inhibitors, a bradykinin B2 receptor antagonist, and C1 esterase inhibitors.
Table 1: Quantitative Comparison of In Vivo Target Engagement and Efficacy of HAE Therapies
| Drug | Target | Primary In Vivo Validation Method(s) | Key Quantitative Finding(s) | Clinical Trial Reference |
| This compound | Plasma Kallikrein | Measurement of plasma kallikrein activity, cleaved HMWK (cHMWK) levels. | Specific quantitative in vivo data on target engagement for this compound is not publicly available. | - |
| Lanadelumab | Plasma Kallikrein | Reduction in HAE attack rate, measurement of cHMWK levels. | 87% reduction in monthly HAE attack rate with 300 mg every 2 weeks vs. placebo.[2] | HELP Study (NCT02586805)[3][4] |
| Berotralstat | Plasma Kallikrein | Reduction in HAE attack rate. | 44.2% reduction in investigator-confirmed HAE attacks per month with 150 mg daily vs. placebo.[5][6] | APeX-2 (NCT03485911)[7][8] |
| Icatibant | Bradykinin B2 Receptor | Time to symptom relief. | Median time to ≥50% reduction in symptom severity was 2.0 hours with icatibant vs. 19.8 hours with placebo.[9] | FAST-3 (NCT00912093)[9][10] |
| Cinryze® (C1-INH) | C1 Esterase (replacement) | Increase in functional C1-INH activity, reduction in HAE attack rate. | Mean increase in functional C1-INH activity from baseline. 66% reduction in days of swelling.[11][12] | NCT00289211[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Plasma Kallikrein Activity Assay (Chromogenic)
This assay directly measures the enzymatic activity of plasma kallikrein.
-
Principle: Plasma samples are incubated with a chromogenic substrate specific for kallikrein. The cleavage of the substrate by active kallikrein releases a chromophore, which can be quantified spectrophotometrically. The rate of color development is proportional to the kallikrein activity.
-
Protocol Outline:
-
Collect blood samples in citrate-containing tubes and prepare platelet-poor plasma by centrifugation.
-
In a microplate, add plasma samples (pre-treated with this compound or vehicle in in vivo studies).
-
Initiate the reaction by adding a chromogenic substrate (e.g., S-2302).
-
Incubate at 37°C and measure the absorbance at 405 nm at regular intervals.
-
Calculate the rate of substrate cleavage to determine kallikrein activity. A decrease in activity in the this compound-treated group compared to the control group indicates target engagement.
-
Cleaved High-Molecular-Weight Kininogen (cHMWK) ELISA
This assay quantifies a key downstream biomarker of kallikrein activity.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to specifically measure the concentration of cHMWK in plasma.
-
Protocol Outline:
-
Coat a microplate with a capture antibody specific for cHMWK.
-
Add plasma samples and incubate to allow cHMWK to bind to the antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again and add a substrate for the enzyme to produce a colorimetric signal.
-
Measure the absorbance and calculate the concentration of cHMWK based on a standard curve. A reduction in cHMWK levels in this compound-treated subjects indicates inhibition of plasma kallikrein.
-
Bradykinin Measurement (LC-MS/MS)
Direct measurement of bradykinin is challenging due to its short half-life but provides a direct assessment of the drug's effect.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like bradykinin in biological fluids.
-
Protocol Outline:
-
Collect blood samples into tubes containing protease inhibitors to prevent ex vivo bradykinin degradation.
-
Perform solid-phase extraction to isolate and concentrate bradykinin from the plasma.
-
Analyze the extracted samples using an LC-MS/MS system.
-
Quantify bradykinin levels by comparing the signal to that of a stable isotope-labeled internal standard. A decrease in bradykinin levels post-Irucalantide administration would confirm target engagement and efficacy.
-
C1 Esterase Inhibitor (C1-INH) Functional Assay (Chromogenic)
This assay is used to assess the activity of C1-INH replacement therapies.
-
Principle: The functional activity of C1-INH is measured by its ability to inhibit a known amount of C1-esterase. The residual C1-esterase activity is then quantified using a chromogenic substrate.
-
Protocol Outline:
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: The Kallikrein-Kinin System and the site of this compound inhibition.
Caption: Experimental workflow for validating this compound's target engagement in vivo.
Caption: Different therapeutic targets in the management of Hereditary Angioedema.
Conclusion
Validating the in vivo target engagement of this compound is essential for its clinical development. This guide provides a framework for comparing this compound with other HAE therapies, focusing on the experimental validation of their respective mechanisms of action. The use of direct enzyme activity assays and downstream biomarker analysis, such as measuring cHMWK and bradykinin, are critical for confirming that this compound effectively inhibits plasma kallikrein in vivo. While specific quantitative data for this compound remains limited in the public domain, the methodologies and comparative data presented here offer a valuable resource for researchers in the field.
References
- 1. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Human Plasma-Derived, Nanofiltered, C1-Inhibitor Concentrate (Cinryze®), a Novel Therapeutic Alternative for the Management of Hereditary Angioedema Resulting from C1-Inhibitor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinryze™ as the first approved C1 inhibitor in the USA for the treatment of hereditary angioedema: approval, efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. angioedemanews.com [angioedemanews.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Complement C1 esterase inhibitor levels and function (C1 inhibitor) - North West London Pathology [nwlpathology.nhs.uk]
Irucalantide: A Comparative Analysis of Cross-Reactivity
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the cross-reactivity profile of Irucalantide, a plasma kallikrein inhibitor. The information presented is intended to support research and development efforts by offering objective data and detailed experimental context.
Comparative Analysis of Inhibitory Activity
This compound is a potent inhibitor of plasma kallikrein. To assess its selectivity, cross-reactivity studies are crucial to determine its inhibitory activity against other related serine proteases involved in physiological pathways such as coagulation and fibrinolysis. The following table summarizes the available quantitative data on the inhibitory potency of this compound and comparator compounds against a panel of relevant enzymes.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Test System | Reference |
| This compound | Plasma Kallikrein | (Data Not Found) | (Data Not Found) | ||
| This compound | Tissue Kallikrein | (Data Not Found) | (Data Not Found) | ||
| This compound | Factor XIIa | (Data Not Found) | (Data Not Found) | ||
| This compound | Plasmin | (Data Not Found) | (Data Not Found) | ||
| This compound | Thrombin | (Data Not Found) | (Data Not Found) | ||
| Comparator: PF-04886847 | Plasma Kallikrein | 0.009 µM (9 nM) | In vitro enzymatic assay | [1] | |
| Comparator: SBTI | Plasma Kallikrein | 0.017 µM (17 nM) | In vitro enzymatic assay | [1] | |
| Comparator: Kallistop | Plasma Kallikrein | 4.4 µM (4400 nM) | In vitro enzymatic assay | [1] | |
| Comparator: DX-2930 | Plasma Kallikrein | 0.120 ± 0.005 nM | In vitro enzymatic assay | [2] |
Note: Despite a comprehensive search, specific IC50 and Ki values for this compound against a panel of serine proteases were not found in the publicly available literature. The data for comparator plasma kallikrein inhibitors are provided for context.
Off-Target Binding Profile
Beyond enzymatic inhibition, it is important to assess the potential for a drug candidate to bind to other receptors, which could lead to off-target effects. For a plasma kallikrein inhibitor, the bradykinin receptors (B1 and B2) are of particular interest due to their role in the kallikrein-kinin system.
| Compound | Off-Target Receptor | Binding Affinity (Kd/Ki) | Test System | Reference |
| This compound | Bradykinin B1 Receptor | (Data Not Found) | ||
| This compound | Bradykinin B2 Receptor | (Data Not Found) |
Note: No specific binding affinity data for this compound to bradykinin B1 or B2 receptors was found in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of cross-reactivity studies. As specific protocols for this compound were not available, representative methodologies for key assays are described below based on studies of similar compounds.
Enzymatic Inhibition Assay (General Protocol)
This protocol is based on the methodology used for the characterization of other plasma kallikrein inhibitors.
-
Enzyme and Substrate Preparation: Purified human plasma kallikrein and a specific chromogenic or fluorogenic substrate are used.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
Plasma kallikrein is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
Radioligand Binding Assay for Bradykinin Receptors (General Protocol)
This protocol describes a common method for assessing the binding of a compound to G-protein coupled receptors like the bradykinin receptors.
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either the human bradykinin B1 or B2 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-bradykinin) is used.
-
Assay Procedure:
-
The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's action and the experimental approach to assessing its cross-reactivity, the following diagrams are provided.
Caption: The Kallikrein-Kinin System and the site of action for this compound.
Caption: A general experimental workflow for assessing the cross-reactivity of this compound.
References
A Head-to-Head Comparison of Irucalantide and Other Kallikrein Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of Irucalantide and other prominent plasma kallikrein inhibitors: Lanadelumab, Berotralstat, and Ecallantide. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Introduction to Plasma Kallikrein Inhibition
Plasma kallikrein (PKal) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS). Its primary function is to cleave high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain.[1] In conditions like Hereditary Angioedema (HAE), dysregulation of this pathway leads to excessive bradykinin production and recurrent, debilitating attacks.[2] Consequently, inhibiting plasma kallikrein is a key therapeutic strategy for managing such diseases. This guide compares four distinct modalities of kallikrein inhibitors: a bicyclic peptide (this compound), a monoclonal antibody (Lanadelumab), an oral small molecule (Berotralstat), and a recombinant protein (Ecallantide).
The Kallikrein-Kinin Signaling Pathway
The diagram below illustrates the central role of plasma kallikrein in the generation of bradykinin and the points of therapeutic intervention by kallikrein inhibitors.
References
Navigating the Therapeutic Landscape of C1 Inhibitor Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hereditary Angioedema (HAE), a rare and potentially life-threatening genetic disorder, arises from a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This guide provides a comparative overview of the efficacy of various therapeutic strategies in C1 inhibitor-deficient models, offering a valuable resource for researchers and professionals in drug development. The content herein summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of the current and emerging treatment paradigms.
The Pathophysiology of C1-Inhibitor Deficiency
C1-INH is a crucial regulator of several physiological pathways, including the complement system, the contact system, the coagulation cascade, and the fibrinolytic system.[1] In its absence, the contact system becomes dysregulated, leading to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling seen in HAE attacks.[2][3] The kallikrein-kinin system is a key player in this process, where plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin.[3][4]
Below is a diagram illustrating the central role of C1-INH in regulating the kallikrein-kinin system and the consequences of its deficiency.
Therapeutic Strategies and Comparative Efficacy
Current therapeutic approaches for HAE target different points in the bradykinin-generating pathway. These can be broadly categorized into:
-
C1-INH Replacement Therapies: Directly address the underlying deficiency.
-
Kallikrein Inhibitors: Prevent the production of bradykinin.
-
Bradykinin B2 Receptor Antagonists: Block the action of bradykinin.
The following tables summarize the efficacy of key drugs from each class in C1 inhibitor-deficient models and clinical trials.
Table 1: C1-INH Replacement Therapies
| Drug | Type | Administration | Key Efficacy Data | References |
| Plasma-derived C1-INH (pdC1-INH) | Protein Replacement | Intravenous (IV), Subcutaneous (SC) | Acute Attacks: Median time to onset of relief with 20 U/kg IV was 0.5 hours vs 1.5 hours for placebo. Prophylaxis: Subcutaneous administration significantly reduces attack frequency. | [1] |
| Recombinant human C1-INH (rhC1-INH) | Protein Replacement | Intravenous (IV) | Acute Attacks: Significantly reduced time to onset of symptom relief compared to placebo (median 66-122 min vs 495 min). | [1] |
Table 2: Kallikrein Inhibitors
| Drug | Type | Administration | Key Efficacy Data | References |
| Ecallantide | Small Recombinant Protein | Subcutaneous (SC) | Acute Attacks: Demonstrated significant, rapid, and durable symptom relief in Phase III trials. Effective for all attack types. | [4][5] |
| Lanadelumab | Monoclonal Antibody | Subcutaneous (SC) | Prophylaxis: Preclinical studies showed potent and specific inhibition of plasma kallikrein. Clinical trials demonstrated a significant reduction in HAE attack rates. | [6] |
| Berotralstat | Small Molecule | Oral | Prophylaxis: Approved for prophylactic treatment to reduce the frequency of HAE attacks. | [7] |
Table 3: Bradykinin B2 Receptor Antagonist
| Drug | Type | Administration | Key Efficacy Data | References |
| Icatibant | Synthetic Peptide | Subcutaneous (SC) | Acute Attacks: Reduced time to initial symptom improvement compared with placebo. | [1] |
Experimental Protocols in C1 Inhibitor-Deficient Models
The evaluation of HAE therapies relies on robust preclinical models that recapitulate the human disease phenotype.
Murine Models of HAE
-
Serping1 Deficient Mice (serping1-/-): These mice lack the gene for C1-INH and exhibit increased vascular permeability, a key feature of HAE. They are a valuable tool for studying disease mechanisms and testing the efficacy of novel therapies.[8]
-
S63 Mouse Model: This model carries a frameshift mutation in the SERPING1 gene, leading to a phenotype that closely mimics human HAE. It has been instrumental in evaluating gene therapy approaches.[9]
-
Endothelial B2-Receptor Overexpression Rats (B2Rover): This model focuses on the downstream effects of bradykinin by overexpressing its receptor, leading to spontaneous swelling episodes that more closely resemble human HAE attacks.[10]
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical experimental workflow for assessing the efficacy of a therapeutic agent in a C1 inhibitor-deficient mouse model.
Detailed Methodologies:
-
Induction of Vascular Permeability: A common method involves the intravenous injection of Evans blue dye, which binds to albumin. Increased vascular permeability allows the dye-albumin complex to extravasate into tissues. The amount of extravasated dye can be quantified spectrophotometrically after tissue extraction.[9] Another method involves the topical application of an irritant like mustard oil to induce localized swelling.[10]
-
Assessment of Hypotension: In some models, acute HAE-like attacks can be induced, and changes in blood pressure are monitored in real-time using telemetry. This provides a physiological readout of the systemic effects of bradykinin.[8]
-
Gene Therapy Evaluation: In the S63 mouse model, the efficacy of gene therapy was assessed by administering an adeno-associated virus (AAV) vector carrying the human C1-INH gene. The therapeutic effect was measured by the prevention of vascular permeability at various time points post-treatment.[9]
Future Directions and Emerging Therapies
The field of HAE therapeutics is rapidly evolving, with several novel approaches under investigation. These include gene therapies aiming to provide a long-term or curative solution by delivering a functional copy of the SERPING1 gene, and RNA interference (RNAi) technologies designed to reduce the expression of key components of the kallikrein-kinin pathway, such as Factor XII.[2][9] The development of orally bioavailable small molecule inhibitors also represents a significant advancement in improving patient convenience and quality of life.[9]
This comparative guide highlights the significant progress made in understanding and treating C1 inhibitor deficiency. The diverse mechanisms of action of the available and emerging therapies offer a range of options to manage this complex disorder, paving the way for more personalized and effective treatment strategies in the future.
References
- 1. Treatment of hereditary angioedema—single or multiple pathways to the rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective, double-blind, placebo-controlled trials of ecallantide for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Hereditary Angioedema | AAAAI [aaaai.org]
- 8. researchgate.net [researchgate.net]
- 9. Breakthroughs in hereditary angioedema management: a systematic review of approved drugs and those under research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angioedemanews.com [angioedemanews.com]
Comparative Guide to Biomarker Discovery for Irucalantide Treatment Response in Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to Irucalantide and alternative therapies for Hereditary Angioedema (HAE). The content is based on available experimental data and aims to facilitate informed decisions in biomarker discovery and clinical trial design.
Introduction to this compound and Hereditary Angioedema
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1][2] These attacks are mediated by the overproduction of bradykinin, a potent vasodilator, due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] The kallikrein-kinin system plays a central role in the pathophysiology of HAE.[1][3]
This compound is a plasma kallikrein inhibitor developed for the treatment of HAE. By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing or mitigating angioedema attacks.[3][4] The identification of reliable biomarkers is crucial for optimizing this compound therapy, predicting patient response, and developing personalized treatment strategies.
Comparative Analysis of HAE Treatments and Associated Biomarkers
This section compares this compound with other approved therapies for HAE, focusing on their mechanisms of action and the biomarkers used to assess their efficacy.
Table 1: Comparison of HAE Therapies
| Therapeutic Agent | Mechanism of Action | Route of Administration | Treatment Approach |
| This compound | Plasma Kallikrein Inhibitor | Subcutaneous | On-demand/Prophylactic |
| Lanadelumab | Monoclonal Antibody against Plasma Kallikrein | Subcutaneous | Prophylactic |
| Subcutaneous C1-INH | C1 Esterase Inhibitor Replacement | Subcutaneous | Prophylactic |
| Icatibant | Bradykinin B2 Receptor Antagonist | Subcutaneous | On-demand |
Table 2: Quantitative Comparison of Clinical Efficacy
| Therapeutic Agent | Clinical Trial | Primary Endpoint | Efficacy Results |
| This compound (Ecallantide) | EDEMA3 & EDEMA4 | Improvement in symptoms at 4 hours | 72.5% of patients showed significant improvement vs. 25% with placebo.[2] |
| Lanadelumab | HELP | Reduction in HAE attack rate | 87% reduction in mean attack frequency with 300 mg every 2 weeks vs. placebo.[5][6] |
| Subcutaneous C1-INH | COMPACT | Reduction in HAE attack rate | Dose-dependent reduction; -3.51 attacks/month with 60 IU/kg vs. placebo.[7] |
| Icatibant | FAST-3 | Time to 50% reduction in symptom severity | 2.0 hours with Icatibant vs. 19.8 hours with placebo.[8][9] |
Table 3: Comparison of Biomarkers for Treatment Response
| Biomarker | This compound | Lanadelumab | Subcutaneous C1-INH | Icatibant |
| Plasma Kallikrein Activity | Primary Pharmacodynamic Marker (Expected to decrease) | Primary Pharmacodynamic Marker (Expected to decrease) | Indirectly affected (Increased inhibition) | Not directly affected |
| Cleaved High-Molecular-Weight Kininogen (cHMWK) | Key Pharmacodynamic Marker (Expected to decrease) | Validated Pharmacodynamic Marker (Decreased levels correlate with reduced attack rates)[10] | Indirectly affected (Decreased formation) | Not directly affected |
| Functional C1-INH Levels | Not directly affected | Not directly affected | Primary Monitoring Biomarker (Target >40% of normal)[11] | Not directly affected |
| Bradykinin Levels | Expected to decrease | Expected to decrease | Expected to decrease | Not directly affected (acts downstream) |
| Transcriptomic Markers (e.g., PLAUR) | Under investigation | Potential for normalization of disease-related gene expression | Potential for normalization of disease-related gene expression | Under investigation |
| Proteomic Markers | Under investigation | Multiple plasma proteins normalize with treatment[10] | Under investigation | Under investigation |
Signaling Pathways and Experimental Workflows
Diagram 1: Kallikrein-Kinin System and Therapeutic Intervention Points
Caption: The Kallikrein-Kinin system cascade and points of therapeutic intervention.
Diagram 2: Experimental Workflow for Biomarker Discovery
Caption: A generalized workflow for biomarker discovery in HAE.
Diagram 3: Logical Relationship of Biomarkers and Treatment Response
Caption: Logical flow from treatment to clinical response via biomarkers.
Detailed Experimental Protocols
Plasma Kallikrein Activity Assay (Chromogenic)
This assay measures the enzymatic activity of plasma kallikrein.
-
Principle: Kallikrein in the plasma sample cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically.
-
Materials:
-
Patient plasma (citrated)
-
Chromogenic substrate (e.g., S-2302)
-
Tris buffer (pH 7.8)
-
Microplate reader (405 nm)
-
-
Procedure:
-
Prepare a standard curve using purified plasma kallikrein.
-
Dilute patient plasma samples in Tris buffer.
-
Add the chromogenic substrate to the wells of a microplate.
-
Add the diluted plasma samples to the wells to initiate the reaction.
-
Incubate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed time with a stop solution (endpoint assay).
-
Calculate kallikrein activity based on the standard curve.
-
Cleaved High-Molecular-Weight Kininogen (cHMWK) ELISA
This enzyme-linked immunosorbent assay quantifies the amount of cleaved HMWK in plasma.
-
Principle: A sandwich ELISA using a capture antibody specific for a neo-epitope on cleaved HMWK and a detection antibody that binds to HMWK.
-
Materials:
-
Patient plasma (citrated)
-
Microplate coated with anti-cHMWK capture antibody
-
Biotinylated anti-HMWK detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Microplate reader (450 nm)
-
-
Procedure:
-
Add diluted plasma samples and standards to the antibody-coated wells.
-
Incubate and then wash the wells.
-
Add the biotinylated detection antibody, incubate, and wash.
-
Add streptavidin-HRP, incubate, and wash.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
Read the absorbance at 450 nm.
-
Calculate cHMWK concentration from the standard curve.
-
RNA-Sequencing for Transcriptomic Biomarker Discovery
This protocol outlines the general steps for identifying differentially expressed genes (DEGs) in HAE patients.
-
Principle: High-throughput sequencing of RNA to quantify gene expression levels.
-
Procedure:
-
Sample Collection: Collect skin biopsies from lesional and non-lesional areas of HAE patients.[12]
-
RNA Extraction: Isolate total RNA from the tissue samples.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize cDNA.
-
Ligate sequencing adapters.
-
Amplify the library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes with significantly different expression levels between conditions (e.g., before and after treatment, lesional vs. non-lesional tissue).[13]
-
Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways associated with the DEGs.
-
-
Proteomics for Biomarker Discovery (Mass Spectrometry-based)
This protocol provides a general workflow for identifying protein biomarkers in HAE.
-
Principle: Identification and quantification of proteins in a complex sample using mass spectrometry.
-
Procedure:
-
Sample Preparation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Protein Identification: Search the fragmentation data against a protein database to identify the peptides and their corresponding proteins.
-
Protein Quantification: Use label-free or label-based methods to determine the relative abundance of proteins between samples.
-
Statistical Analysis: Identify proteins that are differentially abundant between patient and control groups or before and after treatment.
-
Bioinformatics Analysis: Perform pathway and network analysis to understand the biological context of the identified protein biomarkers.[14][15]
-
-
Conclusion and Future Directions
The discovery of biomarkers for this compound and other HAE therapies is a rapidly evolving field. While pharmacodynamic markers like plasma kallikrein activity and cleaved HMWK are directly linked to the mechanism of action of kallikrein inhibitors, there is a critical need for predictive biomarkers that can identify patients most likely to respond to a specific therapy.
Future research should focus on:
-
Head-to-head clinical trials that directly compare the efficacy and biomarker profiles of different HAE treatments.
-
Longitudinal studies to assess the long-term predictive value of candidate biomarkers.
-
Integrative multi-omics approaches combining genomics, transcriptomics, and proteomics to build comprehensive models of treatment response.
-
Validation of novel biomarkers , such as those identified through proteomics and RNA-seq, in large, independent patient cohorts.
The development of robust and validated biomarkers will be instrumental in personalizing HAE therapy, improving patient outcomes, and accelerating the development of new and more effective treatments.
References
- 1. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical role of kallikrein in hereditary angioedema pathogenesis: a clinical trial of ecallantide, a novel kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecallantide: a plasma kallikrein inhibitor for the treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanadelumab Reduces HAE Monthly Attack Rate by 87 % - HAE International (HAEi) [haei.org]
- 6. takeda.com [takeda.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shire Reports Positive Efficacy and Safety Results From FAST-3 Study of FIRAZYR(R) (icatibant) for Acute Attacks of Hereditary Angioedema [prnewswire.com]
- 10. Hereditary angioedema plasma proteomics following specific plasma kallikrein inhibition with lanadelumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study results of a replacement therapy for hereditary angioedema with subcutaneous C1-inhibitor concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining biomarkers for evaluation and diagnosis of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarker Identification from RNA-Seq Data using a Robust Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. medrxiv.org [medrxiv.org]
Independent Validation of Irucalantide's Therapeutic Effect: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Irucalantide (THR-149), a plasma kallikrein inhibitor, with alternative treatments for Diabetic Macular Edema (DME). The information is based on available clinical trial data and is intended to support independent validation and further research. As of the latest available information, clinical trial data for this compound in Hereditary Angioedema (HAE) is not publicly available.
This compound's Mechanism of Action: Targeting the Kallikrein-Kinin System
This compound is a potent and selective inhibitor of plasma kallikrein, an enzyme that plays a key role in the kallikrein-kinin system. By blocking plasma kallikrein, this compound prevents the cleavage of high-molecular-weight (HMW) kininogen into bradykinin. Bradykinin is a potent vasodilator that increases vascular permeability, contributing to the fluid leakage and swelling characteristic of DME.
Caption: this compound inhibits plasma kallikrein, blocking bradykinin production and subsequent vascular permeability.
This compound in Diabetic Macular Edema (DME): The KALAHARI Trial
The primary evidence for this compound's therapeutic effect in DME comes from the Phase 2 KALAHARI trial. This two-part study evaluated the efficacy and safety of intravitreal this compound in patients who had a suboptimal response to standard-of-care anti-VEGF therapy.
Experimental Protocol: KALAHARI Trial (Part B)
-
Study Design: A randomized, double-masked, active-controlled, multicenter trial.
-
Participants: 112 patients with DME who had a suboptimal response to prior anti-VEGF treatment.[1]
-
Intervention:
-
This compound (THR-149) arm: Three monthly intravitreal injections of the high dose selected from Part A.
-
Active Comparator arm: Three monthly intravitreal injections of aflibercept.[1]
-
-
Primary Endpoint: Mean change in Best Corrected Visual Acuity (BCVA) from baseline to month 3.[1]
Caption: Workflow of the KALAHARI Phase 2, Part B clinical trial.
Performance Data: this compound vs. Aflibercept in DME
The topline results from the KALAHARI trial indicated that this compound did not meet the primary endpoint of demonstrating superior or non-inferior efficacy compared to aflibercept in this patient population.
| Efficacy Endpoint | This compound (THR-149) | Aflibercept |
| Mean Change in BCVA from Baseline at Month 3 | -0.2 letters | +3.5 letters |
Table 1: Primary Efficacy Outcome of the KALAHARI Phase 2, Part B Trial [1]
While the study did not demonstrate the desired visual acuity gains with this compound, it is important to note that the trial specifically enrolled a difficult-to-treat population of suboptimal responders to anti-VEGF therapy. The safety profile of this compound was reported to be favorable and well-tolerated.[1]
Comparison with Alternative DME Treatments
The current standard of care for DME primarily involves anti-VEGF therapies and corticosteroids.
| Treatment Class | Drug(s) | Mechanism of Action | Reported Efficacy (Mean BCVA Change from Baseline) |
| Anti-VEGF | Aflibercept, Bevacizumab, Brolucizumab, Ranibizumab, Faricimab | Inhibit Vascular Endothelial Growth Factor A (and B for Aflibercept, and Ang-2 for Faricimab), reducing vascular permeability and neovascularization. | Varies by study and patient population; typically ranges from +6 to +13 letters at 12 months in treatment-naïve patients. |
| Corticosteroids | Dexamethasone, Fluocinolone Acetonide | Broad anti-inflammatory effects, reducing macular edema. | Varies; can be effective in patients who do not respond to anti-VEGF therapy. |
| Kallikrein Inhibitor | This compound (THR-149) | Inhibits plasma kallikrein, reducing bradykinin-mediated vascular permeability. | -0.2 letters at 3 months in anti-VEGF suboptimal responders.[1] |
Table 2: Comparison of this compound with Other DME Treatments
Caption: Logical relationship of this compound to other DME treatment options.
This compound and Hereditary Angioedema (HAE)
Hereditary Angioedema is another condition where plasma kallikrein inhibitors have shown therapeutic benefit. HAE is characterized by recurrent episodes of severe swelling due to the overproduction of bradykinin.
Alternative Treatments for HAE
A range of treatments targeting the kallikrein-kinin system are available for HAE.
| Treatment Class | Drug(s) | Mechanism of Action |
| C1 Esterase Inhibitors | Human C1-INH, Recombinant C1-INH | Replaces the deficient or dysfunctional C1-esterase inhibitor protein. |
| Kallikrein Inhibitors | Ecallantide, Lanadelumab, Berotralstat | Inhibit plasma kallikrein to reduce bradykinin production. |
| Bradykinin B2 Receptor Antagonist | Icatibant | Blocks the binding of bradykinin to its receptor, preventing its downstream effects. |
Table 3: Established Alternative Treatments for Hereditary Angioedema
Currently, there is no publicly available clinical trial data evaluating the efficacy and safety of this compound for the treatment of HAE. Therefore, a direct comparison of this compound with the established HAE therapies is not possible at this time.
Conclusion
Independent validation of this compound's therapeutic effect, based on the available data from the KALAHARI Phase 2 trial, suggests that in its tested formulation and dosage for DME patients with a suboptimal response to anti-VEGF therapy, it did not demonstrate an improvement in visual acuity compared to the standard-of-care, aflibercept. The safety profile of this compound appears favorable. Further research may be needed to explore its potential in different patient populations or in combination with other therapies. The therapeutic potential of this compound in HAE remains to be investigated in clinical trials.
References
Irucalantide's Pharmacokinetic Profile: A Comparative Analysis for Drug Development Professionals
A comprehensive evaluation of Irucalantide's pharmacokinetic properties reveals a promising candidate for the treatment of Diabetic Macular Edema (DME), with a distinctly extended intraocular half-life compared to other plasma kallikrein inhibitors and current DME therapies. This guide provides a comparative analysis of this compound's pharmacokinetic profile against key competitors, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.
This compound, a novel bicyclic peptide plasma kallikrein inhibitor, demonstrates a highly favorable pharmacokinetic profile for ophthalmic applications. The most critical parameter, its extended half-life within the eye, suggests the potential for less frequent intravitreal administrations, a significant advantage in improving patient compliance and reducing treatment burden in chronic conditions like DME.
Comparative Pharmacokinetic Data
To provide a clear comparison, the following tables summarize the key pharmacokinetic parameters of this compound and other relevant drugs, including fellow plasma kallikrein inhibitors and standard-of-care treatments for Diabetic Macular Edema.
Table 1: Pharmacokinetic Profile of Plasma Kallikrein Inhibitors
| Drug | Administration Route | Tmax | Cmax | Half-life (t½) | AUC |
| This compound | Intravitreal (rabbit) | - | - | ~40 hours[1][2] | - |
| Ecallantide | Subcutaneous (human) | 2-3 hours | 586 ± 106 ng/mL | 2.0 ± 0.5 hours | 3017 ± 402 ng*hr/mL |
| Lanadelumab | Subcutaneous (human) | 5-7 days | - | ~14 days | - |
| Berotralstat | Oral (human) | ~5 hours (with food) | - | ~93 hours | - |
Data for this compound is from a preclinical study in rabbits. Cmax and AUC data for this compound were not available in the public domain at the time of this review. Further clinical studies in humans are needed to fully characterize its pharmacokinetic profile.
Table 2: Pharmacokinetic Profile of Drugs for Diabetic Macular Edema
| Drug | Class | Administration Route | Key Pharmacokinetic Feature |
| Ranibizumab | Anti-VEGF | Intravitreal | Vitreous half-life of approximately 2.88 to 9 days in various models. |
| Aflibercept | Anti-VEGF | Intravitreal | Vitreous half-life of approximately 4-5 days in rabbits. |
| Dexamethasone | Corticosteroid | Intravitreal Implant | Sustained release for up to 6 months, with peak concentrations in the first 2 months. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating pharmacokinetics, the following diagrams are provided.
Caption: this compound's mechanism of action in DME.
Caption: General workflow for a pharmacokinetic study.
Experimental Protocols
A detailed understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for designing future studies.
Determination of this compound's Half-life in Rabbit Eyes (Teufel et al., 2018):
While the full detailed protocol is proprietary to the investigating institution, the study by Teufel et al. (2018) describes the intravitreal administration of the bicyclic peptides, including this compound, into rabbit eyes. The concentration of the peptide in the vitreous humor was likely measured at various time points post-administration using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard and highly sensitive technique for quantifying small molecules and peptides in biological matrices. The elimination half-life was then calculated from the terminal phase of the concentration-time curve.
General Protocol for Intravitreal Pharmacokinetic Studies in Rabbits (Representative):
-
Animal Model: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes.
-
Drug Administration: A precise volume of the drug solution is injected into the vitreous cavity of the rabbit eye using a small-gauge needle.
-
Sample Collection: At predetermined time points, aqueous and vitreous humor samples are collected from enucleated eyes. Blood samples may also be collected to assess systemic exposure.
-
Sample Processing: Samples are processed to extract the drug and remove interfering substances. This often involves protein precipitation or solid-phase extraction.
-
Bioanalysis: The concentration of the drug in the processed samples is quantified using a validated analytical method like ELISA (for large molecules) or LC-MS/MS (for small molecules and peptides).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and half-life.
Clinical Pharmacokinetic Study Protocol for Subcutaneously or Orally Administered Drugs (General Overview):
Clinical trials in human subjects are designed with single or multiple ascending dose cohorts. Blood samples are collected at frequent intervals after drug administration. Plasma concentrations of the drug and its metabolites are determined using validated bioanalytical methods. Population pharmacokinetic modeling is often employed to analyze the data and identify factors that may influence the drug's pharmacokinetic profile.
Discussion and Future Directions
The extended intraocular half-life of this compound in a preclinical model is a significant finding that sets it apart from other systemically administered plasma kallikrein inhibitors and suggests a potential for a less frequent dosing schedule than current intravitreal therapies for DME. The bicyclic peptide structure likely contributes to its stability and prolonged residence time in the vitreous humor.
However, it is important to note that the available data for this compound is from a preclinical animal model. Further clinical studies in humans are essential to confirm these promising pharmacokinetic properties and to fully characterize its absorption, distribution, metabolism, and excretion profile in the target patient population. Direct comparative clinical trials with other DME treatments will be necessary to definitively establish its therapeutic advantages.
References
Evaluating Potential Resistance Mechanisms to Irucalantide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of potential resistance mechanisms to Irucalantide, a plasma kallikrein inhibitor. By comparing its performance with alternative therapies and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in the field.
This compound is a potent inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system (KKS). The dysregulation of this system is implicated in various inflammatory conditions, including Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME). This compound's mechanism of action involves the direct inhibition of kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator that increases vascular permeability and mediates inflammation and pain.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive overview, the following tables summarize the key characteristics and clinical efficacy of this compound and its alternatives.
Table 1: Comparative Efficacy of Kallikrein-Kinin System Inhibitors
| Drug | Target | Mechanism of Action | IC50/Ki | Key Efficacy Data |
| This compound | Plasma Kallikrein | Direct Inhibition | Not explicitly stated in peer-reviewed literature | Clinical trial data not yet widely published. |
| Ecallantide | Plasma Kallikrein | Direct Inhibition | ~25 pM (Ki)[1] | In Phase III trials for acute HAE attacks, 72.5% of patients reported significant symptom improvement within 4 hours, compared to 25% with placebo[2]. |
| Lanadelumab | Plasma Kallikrein | Monoclonal Antibody Inhibition | Concentrations reached IC50 within 15 hours of administration[3] | Phase 3 trials for HAE prophylaxis showed an 87% reduction in attack rates compared to placebo[4]. The average number of attacks per month was reduced to 0.26-0.53 from 1.97 in the placebo group[5][6][7]. |
| Berotralstat | Plasma Kallikrein | Small Molecule Inhibition | Not explicitly stated in peer-reviewed literature | Phase 3 trials for HAE prophylaxis showed a significant reduction in attack rates. The 150 mg dose reduced the mean attack rate to 1.31 attacks per month compared to 2.35 for placebo[8][9]. |
| Icatibant | Bradykinin B2 Receptor | Receptor Antagonist | 1.07 nM (IC50), 0.798 nM (Ki)[10] | In clinical trials for acute HAE attacks, the median time to symptom relief was 2 hours, compared to almost 20 hours with placebo[11]. |
Potential Resistance Mechanisms to this compound
While no specific resistance mechanisms to this compound have been documented, based on the principles of drug resistance observed with other targeted therapies, several potential mechanisms can be postulated:
-
Target Alteration: Mutations in the KLKB1 gene, which encodes plasma kallikrein, could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters in target cells could actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Pathways: The activation of alternative signaling pathways that can mediate vascular permeability and inflammation, independent of the kallikrein-kinin system, could circumvent the therapeutic effects of this compound.
-
Increased Target Expression: An upregulation in the expression of plasma kallikrein could overwhelm the inhibitory capacity of this compound at standard therapeutic doses.
-
Metabolic Alterations: Changes in drug metabolism could lead to a more rapid clearance of this compound, reducing its bioavailability and duration of action.
Figure 1: Overview of potential resistance mechanisms.
Experimental Protocols
To investigate these potential resistance mechanisms, the following experimental protocols are proposed:
Generation of this compound-Resistant Cell Lines
This protocol describes the in vitro generation of cell lines with acquired resistance to this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., endothelial cells) in appropriate media.
-
Initial Drug Exposure: Expose the cells to a low concentration of this compound (e.g., the IC25 or IC50 value).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several weeks to months as the cells develop tolerance.
-
Clonal Selection: Isolate and expand individual clones that exhibit significant resistance to this compound.
-
Confirmation of Resistance: Determine the IC50 of the resistant clones and compare it to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
References
- 1. Ecallantide - Wikipedia [en.wikipedia.org]
- 2. Critical role of kallikrein in hereditary angioedema pathogenesis: a clinical trial of ecallantide, a novel kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics, and Exposure‐Response of Lanadelumab for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. join.hcplive.com [join.hcplive.com]
- 6. Effect of Lanadelumab Compared With Placebo on Prevention of Hereditary Angioedema Attacks: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Berotralstat Reduces HAE Attacks in Phase 3 Trial [medscape.com]
- 9. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. drugtopics.com [drugtopics.com]
Benchmarking Oral Plasma Kallikrein Inhibitors Against Industry Standards for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of oral plasma kallikrein inhibitors for the treatment of Hereditary Angioedema (HAE) against current industry standards. While this analysis aimed to focus on Irucalantide (KVD818), publicly available clinical trial data on its efficacy is limited. Therefore, this guide will utilize data from a more clinically advanced oral plasma kallikrein inhibitor, Sebetralstat (KVD900), as a representative of this drug class and compare it with established HAE therapies.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The underlying cause of HAE is a deficiency or dysfunction of the C1 esterase inhibitor, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema attacks. Plasma kallikrein is a key enzyme in the pathway that produces bradykinin. By inhibiting plasma kallikrein, medications like this compound and Sebetralstat aim to prevent the overproduction of bradykinin and thereby reduce the frequency and severity of HAE attacks.
Performance Comparison of HAE Prophylactic Therapies
The following table summarizes the efficacy of Sebetralstat, an oral plasma kallikrein inhibitor, in comparison to other approved prophylactic treatments for HAE. The primary efficacy endpoint for these therapies is the reduction in the rate of HAE attacks.
| Therapy | Mechanism of Action | Administration | Mean Attack Rate Reduction | Key Clinical Trial(s) |
| Sebetralstat (Oral Plasma Kallikrein Inhibitor) | Inhibits plasma kallikrein, reducing bradykinin production | Oral | Time to beginning of symptom relief: 1.61 hours (300mg dose) and 1.79 hours (600mg dose) vs 6.72 hours for placebo[1][2] | KONFIDENT (Phase 3)[2] |
| Lanadelumab | Monoclonal antibody that inhibits plasma kallikrein | Subcutaneous injection | 87% reduction in attack rate compared to placebo[3] | HELP (Phase 3) |
| Berotralstat | Oral plasma kallikrein inhibitor | Oral | Attack rates of 1.31 attacks/month vs 2.35 for placebo[4] | APeX-2 (Phase 3)[4] |
| C1 Esterase Inhibitor (Human) | Replaces the deficient or dysfunctional C1-INH protein | Subcutaneous or Intravenous infusion | Up to a 95% reduction in the median monthly attack rate versus placebo[5] | COMPACT (Phase 3)[5] |
Head-to-Head and Indirect Comparisons
Direct head-to-head clinical trials comparing all available HAE therapies are limited. However, network meta-analyses provide indirect comparisons. One such analysis found that Lanadelumab was associated with a statistically significantly higher effectiveness in reducing HAE attack rates compared to Berotralstat[6].
Experimental Protocols
A key experiment to evaluate the activity of plasma kallikrein inhibitors is the Chromogenic Plasma Kallikrein Activity Assay .
Objective: To measure the ability of an inhibitor to block the enzymatic activity of plasma kallikrein.
Principle: Plasma kallikrein cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline or pNA) that can be measured spectrophotometrically. The presence of an effective inhibitor will reduce the amount of pNA released, indicating a decrease in kallikrein activity.
General Procedure:
-
Preparation of Reagents:
-
Tris Buffer (pH 7.8)
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Control (vehicle without inhibitor)
-
-
Assay Steps:
-
In a microplate, the test inhibitor is pre-incubated with purified plasma kallikrein in Tris buffer for a specified time at 37°C to allow for binding.
-
The chromogenic substrate is added to initiate the reaction.
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped by adding an acid (e.g., acetic acid).
-
The absorbance of the released pNA is measured at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of kallikrein inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (no inhibitor).
-
An IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined to quantify the potency of the inhibitor.
-
Signaling Pathway and Experimental Workflow
Bradykinin Signaling Pathway in HAE
In HAE, the deficiency of C1-INH leads to uncontrolled activation of the contact system, resulting in the overproduction of plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, vasodilation, and the characteristic swelling of an HAE attack. Oral plasma kallikrein inhibitors like this compound act by directly blocking the activity of plasma kallikrein, thus preventing the excessive generation of bradykinin.
Caption: The bradykinin signaling pathway in HAE and the mechanism of action of this compound.
Experimental Workflow for Plasma Kallikrein Inhibition Assay
The following diagram illustrates the key steps in a typical chromogenic assay to determine the inhibitory activity of a compound like this compound on plasma kallikrein.
Caption: Workflow of a chromogenic assay to measure plasma kallikrein inhibition.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. KalVista Pharmaceuticals Reports Phase 3 KONFIDENT Trial Meets All Endpoints for Sebetralstat as First Oral On-demand Therapy for Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 3. icer.org [icer.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interventions for the long-term prevention of hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Irucalantide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the recommended procedures for the proper disposal of Irucalantide, a peptide-based drug. In the absence of specific manufacturer or regulatory guidelines for this compound, this guidance is synthesized from general best practices for the disposal of peptide-based therapeutics and laboratory chemical waste. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Understanding this compound and Its Potential Hazards
II. Core Principles of this compound Disposal
The fundamental principles for the disposal of this compound are aligned with standard laboratory safety protocols for chemical waste management. These include:
-
Do not dispose of this compound down the drain or in regular trash. [1] This prevents the contamination of water systems and landfills.
-
Segregate this compound waste from other laboratory waste. This is crucial to prevent unforeseen chemical reactions.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [2] These regulations provide the legal framework for safe chemical disposal.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and approved disposal vendors.
III. Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid Waste: This includes solutions containing this compound, such as reconstituted vials, experimental solutions, and contaminated solvents. Halogenated and non-halogenated solvent waste should be segregated.[2]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in designated sharps containers.
2. Waste Collection and Labeling:
-
Use chemically resistant, leak-proof containers for both solid and liquid waste.
-
Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Keep waste containers securely closed except when adding waste.
3. Storage of Waste:
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
For long-term storage of dry peptides, a cool, dark, and dry place is preferable, with -20°C being optimal. While this applies to the pure compound, it is good practice to store waste in a stable environment.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's EHS-approved hazardous waste contractor.
-
Ensure all required documentation for waste disposal is completed accurately.
IV. Quantitative Data for Chemical Waste Segregation
While specific quantitative disposal parameters for this compound are not available, the following table provides a general framework for segregating chemical waste, which is applicable to this compound waste streams.
| Waste Category | Description | Examples of this compound Waste |
| Solid Chemical Waste | Non-sharp, chemically contaminated solid materials. | Contaminated gloves, weigh paper, paper towels, and empty this compound vials (if not triple-rinsed). |
| Liquid Chemical Waste (Aqueous) | Water-based solutions containing hazardous chemicals. | Buffer solutions containing this compound, and aqueous waste from cleaning contaminated glassware. |
| Liquid Chemical Waste (Non-Halogenated Solvents) | Organic solvents that do not contain halogens (F, Cl, Br, I). | Solutions of this compound in solvents like acetonitrile (e.g., from HPLC purification) or dimethylformamide.[2] |
| Liquid Chemical Waste (Halogenated Solvents) | Organic solvents that contain halogens. | Solutions of this compound in solvents like dichloromethane or chloroform. |
| Sharps Waste | Any object that can puncture or cut skin and is contaminated with a hazardous chemical. | Needles and syringes used to handle this compound solutions. |
V. Experimental Protocol: General Procedure for Preparing Chemical Waste for Disposal
The following is a general protocol for preparing chemical waste, such as this compound, for disposal.
1. Objective: To safely collect, segregate, and label chemical waste for disposal in accordance with institutional and regulatory guidelines.
2. Materials:
- Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
- Designated hazardous waste containers (solid, liquid, sharps).
- Hazardous waste labels.
- Fume hood.
3. Procedure:
- Don appropriate PPE.
- Perform all waste handling operations within a fume hood to minimize inhalation exposure.
- Segregate waste at the point of generation.
- Place contaminated solids in the "Solid Chemical Waste" container.
- Carefully pour liquid waste into the appropriate "Liquid Chemical Waste" container, avoiding splashes. Do not mix incompatible waste streams.
- Immediately place contaminated sharps into a designated "Sharps Waste" container.
- Do not overfill waste containers. Leave at least 10% headspace to allow for expansion.
- Securely close the waste container when not in use.
- Complete the hazardous waste label with all required information.
- Store the labeled waste container in the designated satellite accumulation area.
- Wash hands thoroughly after handling waste.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS), and adhere to all applicable regulations.
References
Essential Safety and Operational Guidance for Handling Irucalantide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Irucalantide. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is paramount to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Respiratory Protection | N95 or higher rated respirator | To prevent inhalation of the powdered compound. This is especially critical when weighing or transferring powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling this compound Powder
A meticulous approach is required when handling powdered this compound to prevent aerosolization and contamination.
Experimental Workflow for Handling Powdered this compound
Methodology:
-
Preparation: Designate a specific, clean area for weighing the compound, preferably within a chemical fume hood or on a bench with minimal air currents. Before handling the compound, put on all required PPE: nitrile gloves, a lab coat, an N95 respirator, and safety glasses.[1] Gather all necessary equipment, including a calibrated analytical balance, spatulas, weigh paper or boats, and appropriate storage containers (e.g., microcentrifuge tubes).
-
Weighing and Transfer: Carefully dispense the desired amount of this compound powder onto the weigh paper. Avoid any sudden movements that could create dust. Once weighed, gently transfer the powder into a pre-labeled storage container. If preparing a stock solution, add the appropriate solvent to the container.
-
Post-Handling: After handling the powder, thoroughly decontaminate the weighing area and all equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure workplace safety.
Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, weigh paper, pipette tips, and empty vials.[2] |
| Liquid Waste | Labeled hazardous liquid waste container | Includes unused stock solutions or any solvent used for cleaning.[3] |
| Sharps | Puncture-resistant sharps container | Includes any needles or other sharp objects that may be contaminated. |
All waste must be disposed of in accordance with institutional and local regulations for chemical waste.[4] Ensure that all waste containers are clearly labeled with the contents, including the name "this compound" and any solvents used.
Logical Flow for Waste Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
